Thymalfasin
Description
This compound is a chemically synthesized version of thymosin alpha 1 that is identical to human thymosin alpha 1. Thymosin alpha 1 is an acetylated polypeptide. Thymosin alpha 1 is now approved in 35 developing countries for the treatment of Hepatitis B and C. It is also used to boost the immune response in the treatment of other diseases.
EMZ702, a non-toxic agent that has strong anti-viral synergy with interferon, is an ideal candidate for combination with current standard hepatitis C treatments. EMZ702 has an excellent safety profile and the combination of EMZ702 with interferon and ribavirin in surrogate models for hepatitis C has demonstrated a two to three fold increase in anti-viral potency compared to interferon and ribavirin alone.
This compound is a synthetic analogue of thymosin-alpha-1, a 28-amino acid protein derived from the precursor protein prothymosin-alpha. Exhibiting a variety of immunoregulating properties, thymosin-alpha-1 induces differentiation of murine T-cell precursors and human thymocytes and the terminal differentiation of functionally immature cord blood lymphocytes and induces production of IL-2, high affinity IL-2 receptors, and B-cell growth factors by peripheral blood mononuclear cells. T-helper and cytotoxic/suppressor T-cell populations are targets of thymosin activity. Thymosin-alpha-1 has been shown to increase the efficiency of antigen presentation by macrophages and to be an endogenous modulator of alpha-thrombin activity. (NCI04)
This compound is a Protein drug with a maximum clinical trial phase of III (across all indications) and has 16 investigational indications.
A thymus hormone polypeptide found in thymosin fraction 5 (a crude thymus gland extract) but now produced by synthesis. It is used alone or with interferon as an immunomodulator for the treatment of CHRONIC HEPATITIS B and HEPATITIS C. This compound is also used for the treatment of chemotherapy-induced immunosuppression, and to enhance the efficacy of influenza and hepatitis B vaccines in immunocompromised patients.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H215N33O55/c1-18-59(10)98(159-114(201)76(36-42-91(181)182)146-120(207)83(53-164)154-121(208)84(54-165)155-127(214)99(63(14)166)160-118(205)80(51-94(187)188)152-123(210)95(56(4)5)156-104(191)62(13)135-102(189)60(11)137-115(202)78(49-92(183)184)151-119(206)82(52-163)138-66(17)169)125(212)161-101(65(16)168)128(215)162-100(64(15)167)126(213)147-70(30-22-26-46-133)109(196)150-79(50-93(185)186)117(204)149-77(47-55(2)3)116(203)142-69(29-21-25-45-132)108(195)144-73(33-39-88(175)176)110(197)141-67(27-19-23-43-130)106(193)140-68(28-20-24-44-131)107(194)145-75(35-41-90(179)180)113(200)157-97(58(8)9)124(211)158-96(57(6)7)122(209)148-74(34-40-89(177)178)111(198)143-71(31-37-86(171)172)105(192)136-61(12)103(190)139-72(32-38-87(173)174)112(199)153-81(129(216)217)48-85(134)170/h55-65,67-84,95-101,163-168H,18-54,130-133H2,1-17H3,(H2,134,170)(H,135,189)(H,136,192)(H,137,202)(H,138,169)(H,139,190)(H,140,193)(H,141,197)(H,142,203)(H,143,198)(H,144,195)(H,145,194)(H,146,207)(H,147,213)(H,148,209)(H,149,204)(H,150,196)(H,151,206)(H,152,210)(H,153,199)(H,154,208)(H,155,214)(H,156,191)(H,157,200)(H,158,211)(H,159,201)(H,160,205)(H,161,212)(H,162,215)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,216,217)/t59-,60-,61-,62-,63+,64+,65+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,95-,96-,97-,98-,99-,100-,101-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVYCXVTEHPMHE-ZSUJOUNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H215N33O55 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211374 | |
| Record name | Thymalfasin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3108.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62304-98-7, 69521-94-4 | |
| Record name | Thymalfasin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062304987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymosin alpha(1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069521944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymalfasin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04900 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thymalfasin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thymalfasin's Mechanism of Action on T-lymphocytes: A Technical Guide
Introduction
Thymalfasin, a synthetic 28-amino acid peptide identical to the endogenous thymosin alpha 1 (Tα1), is a potent immunomodulator that enhances and restores cell-mediated immunity.[1][2] Originally isolated from bovine thymus tissue, this compound's primary therapeutic action centers on augmenting T-cell function, making it a subject of extensive research for treating conditions characterized by compromised T-cell responses, such as chronic viral infections, cancers, and immunodeficiency states.[1][3][4] This guide provides an in-depth examination of the molecular and cellular mechanisms through which this compound exerts its effects on T-lymphocytes, intended for researchers, scientists, and professionals in drug development.
Core Mechanism: A Dual-Pronged Approach to T-Cell Modulation
This compound's action is not fully understood but is recognized to be multifaceted, involving both direct effects on T-cell precursors and indirect actions mediated by antigen-presenting cells (APCs), particularly dendritic cells (DCs). This dual mechanism leads to a robust enhancement of the T-helper 1 (Th1) polarized immune response.
Indirect Action via Antigen-Presenting Cells (APCs)
A primary mechanism of this compound involves the activation of APCs. It acts as an agonist for Toll-like receptors (TLRs), specifically TLR2 and TLR9, on the surface of dendritic cells. This interaction initiates a critical signaling cascade that is essential for T-cell priming.
-
TLR Activation: Binding to TLRs on DCs triggers intracellular signaling pathways.
-
Signaling Cascade: This activation engages downstream adaptor molecules like MyD88, leading to the activation of IRAK4 and TRAF6.
-
Transcription Factor Activation: The cascade culminates in the activation of key transcription factors, including NF-κB and AP-1 (via the p38 and JNK MAPK pathways).
-
APC Maturation and Cytokine Production: Activated transcription factors drive the maturation of DCs, enhancing their ability to present antigens. This process includes the upregulation of co-stimulatory molecules (CD40, CD80, CD86) and the secretion of pro-inflammatory and Th1-polarizing cytokines, most notably Interleukin-12 (IL-12).
-
T-Cell Priming: Mature, cytokine-secreting DCs migrate to lymph nodes where they efficiently prime naïve CD4+ helper T-cells and CD8+ cytotoxic T-cells, effectively initiating the adaptive immune response.
Direct Action on T-Cells
This compound also exerts direct effects on T-lymphocytes, promoting their maturation, proliferation, and function.
-
T-Cell Maturation: It stimulates the differentiation of pluripotent stem cells into thymocytes and promotes the maturation of these thymocytes into activated CD4+ (helper) and CD8+ (cytotoxic) T-cells.
-
Cytokine and Receptor Expression: Following activation by antigens, this compound increases the production of key Th1 cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). It also upregulates the expression of the IL-2 receptor, enhancing the cell's responsiveness to growth signals.
-
Enhanced Cytotoxicity: By boosting the numbers and function of CD8+ T-cells and Natural Killer (NK) cells, this compound enhances the body's ability to eliminate virally infected or malignant cells.
Quantitative Effects on T-Cell Populations and Function
Clinical and preclinical studies have quantified the effects of this compound on various T-cell parameters.
Table 1: Effect of this compound on T-Cell Proliferation and Gene Expression
| Parameter | Cell Type | Treatment | Result | Citation |
|---|---|---|---|---|
| Proliferation | Activated CD4+ T-Cells | 3 µM Tα1 for 48 hours | 140% proliferation rate (p<0.05) | |
| Proliferation | Activated NK Cells | 3 µM Tα1 for 48 hours | 179% proliferation rate (p<0.05) | |
| Gene Upregulation | Resting CD8+ T-Cells | Tα1 | Mean of 61.9% of differentially expressed genes were upregulated |
| Gene Upregulation | Activated CD8+ T-Cells | Tα1 | Mean of 55.6% of differentially expressed genes were upregulated | |
Table 2: Clinical Effects of this compound on Lymphocyte Counts in COVID-19 Patients
| Parameter | Patient Group | Treatment | Result | Citation |
|---|---|---|---|---|
| Reversal of Severe Lymphocytopenia (<1.0 × 10⁹/L) | COVID-19 Patients | Tα1 vs. Standard of Care | 1.57 times the rate of reversal within 3 days (IRR) | |
| Reversal of Lymphocytopenia (<1.5 × 10⁹/L) | COVID-19 Patients | Tα1 vs. Standard of Care | 2.38 times the rate of reversal within 3 days (IRR) |
| Peak Mean TLC Increase | Patients on High Flow Oxygen | Tα1 | 0.45 × 10⁹/L increase from baseline by day 7 | |
Table 3: Effect of this compound on Cytokine Production in Chronic Hepatitis B Patients
| Parameter | Treatment Group | Duration | Result | Citation |
|---|---|---|---|---|
| IFN-γ-producing cells | 1.6 mg or 3.2 mg Tα1 | 52 weeks | Significant increase from baseline; levels reached higher than normal controls | |
| IL-2-producing cells | 1.6 mg or 3.2 mg Tα1 | 52 weeks | Significant increase from baseline; restored to normal levels |
| IL-4-producing cells | 1.6 mg or 3.2 mg Tα1 | 52 weeks | Significant increase from baseline; levels reached higher than normal controls | |
Key Experimental Protocols
The immunomodulatory effects of this compound are typically assessed using a variety of standard immunology assays.
T-Cell Proliferation Assay
This assay measures the ability of this compound to induce or enhance T-cell division, often in response to a mitogen.
Methodology:
-
Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs), which contain lymphocytes, are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI 1640) in a 96-well plate.
-
Stimulation: Cells are treated with a mitogen (e.g., Phytohaemagglutinin (PHA) or Concanavalin A) to induce a baseline proliferative response. Experimental wells are co-treated with varying concentrations of this compound.
-
Incubation: The plate is incubated for a period (e.g., 48-72 hours) to allow for cell division.
-
Quantification: A reagent such as WST-1 or [³H]-thymidine is added. The amount of colorimetric change or radioactive incorporation is measured, which is directly proportional to the number of dividing cells.
Flow Cytometry for T-Cell Subset Analysis
Flow cytometry is used to identify and quantify different T-cell populations (e.g., CD4+, CD8+) based on the expression of specific cell surface markers.
Methodology:
-
Sample Preparation: PBMCs are isolated from a blood sample.
-
Antibody Staining: Cells are incubated with a cocktail of fluorescently-labeled monoclonal antibodies that bind to specific cell surface proteins (e.g., anti-CD3 for all T-cells, anti-CD4 for helper T-cells, anti-CD8 for cytotoxic T-cells).
-
Data Acquisition: The stained cells are passed single-file through a laser beam in a flow cytometer. The instrument detects the light scattered by each cell and the fluorescence emitted from the bound antibodies.
-
Data Analysis: Software is used to gate on specific cell populations (e.g., gating on CD3+ cells, then further analyzing this population for CD4 and CD8 expression) to determine the percentage and absolute count of each subset.
Intracellular Cytokine Staining (ICS)
This technique measures the production of specific cytokines (e.g., IFN-γ) inside individual T-cells.
Methodology:
-
Cell Stimulation: PBMCs are stimulated in vitro (e.g., with a mitogen or specific antigen) for several hours to induce cytokine production.
-
Protein Transport Inhibition: A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added for the final hours of stimulation. This blocks the secretion of cytokines, causing them to accumulate inside the cell.
-
Surface Staining: Cells are stained with antibodies against surface markers (e.g., CD4, CD8) to identify T-cell subsets.
-
Fixation and Permeabilization: Cells are treated with reagents that fix them and create pores in the cell membrane.
-
Intracellular Staining: A fluorescently-labeled antibody specific to the cytokine of interest (e.g., anti-IFN-γ) is added, which can now pass through the permeabilized membrane and bind to the trapped cytokine.
-
Flow Cytometry Analysis: The cells are analyzed on a flow cytometer to quantify the percentage of CD4+ or CD8+ T-cells that are producing the specific cytokine.
Conclusion
This compound is a multifaceted immunomodulatory agent that enhances T-cell mediated immunity through a coordinated set of mechanisms. Its ability to activate antigen-presenting cells via TLR signaling creates a favorable environment for a robust Th1 response. Concurrently, its direct actions promote the maturation, proliferation, and functional capacity of both CD4+ and CD8+ T-cells, leading to increased cytokine production and cytotoxic potential. The quantitative data from numerous studies confirm its efficacy in restoring lymphocyte counts and enhancing cellular functions. These well-defined mechanisms provide a strong rationale for the continued investigation and clinical application of this compound in oncology, infectious diseases, and other conditions requiring immune reconstitution.
References
Thymalfasin and its Interaction with Toll-like Receptors (TLRs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymalfasin, a synthetic 28-amino acid peptide identical to human thymosin alpha 1, is a well-established immunomodulator with a primary function of enhancing cell-mediated immunity. Its therapeutic effects are largely attributed to its interaction with Toll-like receptors (TLRs), key sentinels of the innate immune system. This technical guide provides an in-depth overview of the molecular interactions between this compound and TLRs, focusing on TLR2 and TLR9. It summarizes the current understanding of the downstream signaling pathways, presents available quantitative data, and details relevant experimental methodologies to facilitate further research in this area.
Introduction
This compound (thymosin alpha 1) is a potent biological response modifier that has been approved in numerous countries for the treatment of chronic viral infections, such as hepatitis B and C, and as an adjuvant in immunotherapy for various cancers.[1][2] Its mechanism of action is centered on the augmentation of T-cell function and the overall potentiation of the immune response.[3][4] A critical aspect of this compound's immunomodulatory activity is its ability to act as an agonist for specific Toll-like receptors (TLRs).[5]
TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). This recognition triggers downstream signaling cascades that lead to the activation of transcription factors, such as NF-κB and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines, chemokines, and type I interferons.
This compound has been shown to primarily interact with TLR2 and TLR9, leading to the activation of distinct downstream signaling pathways in different immune cell populations. This guide will delve into the specifics of these interactions, providing a technical resource for researchers in immunology and drug development.
This compound's Interaction with TLR2
This compound acts as an agonist for TLR2, which is typically involved in recognizing microbial lipoproteins. This interaction primarily occurs on myeloid dendritic cells and leads to the activation of a MyD88-dependent signaling pathway, culminating in the production of pro-inflammatory cytokines.
Quantitative Data: Binding Affinity and Dose-Response
Quantitative data on the direct binding of this compound to TLRs is limited. However, one study using surface plasmon resonance (SPR) has reported the binding affinity of this compound to TLR2.
| Parameter | Value | Method | Cell Type/System | Reference |
| Binding Affinity (KD) | 35.4 µmol/L | Surface Plasmon Resonance (SPR) | Recombinant TLR2 |
Note: Further quantitative dose-response data from functional assays are needed to fully characterize the potency of this compound on TLR2 activation.
TLR2 Signaling Pathway
The binding of this compound to TLR2 initiates a signaling cascade that involves the recruitment of adaptor proteins and the activation of downstream kinases, ultimately leading to the activation of NF-κB and MAPKs (JNK and p38).
This compound's Interaction with TLR9
This compound also functions as an agonist for TLR9, which is an intracellular receptor that recognizes unmethylated CpG DNA motifs, commonly found in bacteria and viruses. This interaction is particularly important in plasmacytoid dendritic cells (pDCs) and leads to the production of type I interferons (IFN-α/β).
Quantitative Data: Binding Affinity and Dose-Response
To date, specific binding affinity data (e.g., KD values) for the interaction between this compound and TLR9 have not been reported in the literature. The following table summarizes dosages used in key in vivo and in vitro studies that have demonstrated the effects of this compound on TLR9-mediated responses.
| Study Type | Dosage/Concentration | Cell Type/Model | Observed Effect | Reference |
| In Vivo (Murine) | 200 µg/kg/day | Murine Cytomegalovirus (MCMV) infection model | Protection from MCMV infection through activation of pDCs via TLR9/MyD88 pathway. | |
| In Vitro | 100 ng/mL | Murine bone marrow-derived macrophages | Induction of IL-6, IL-10, and IL-12. |
Note: Comprehensive dose-response studies are required to determine the EC50 of this compound for TLR9 activation.
TLR9 Signaling Pathway in Plasmacytoid Dendritic Cells (pDCs)
In pDCs, this compound-mediated activation of TLR9 triggers a MyD88-dependent signaling pathway that is distinct from the TLR2 pathway in its downstream effectors. This pathway culminates in the activation of IRF7, a master regulator of type I interferon production.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the interaction of this compound with TLRs. These are intended as a guide and may require optimization based on specific experimental conditions and reagents.
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of murine BMDCs, which can be used to study the effects of this compound on both myeloid and plasmacytoid DC populations.
References
- 1. corepeptides.com [corepeptides.com]
- 2. Thymosin alpha1 activates the TLR9/MyD88/IRF7-dependent murine cytomegalovirus sensing for induction of anti-viral responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an immune system enhancer for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymosin alpha1: an endogenous regulator of inflammation, immunity, and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of an Immunomodulator: A Technical Guide to the History and Discovery of Thymalfasin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the history, discovery, and foundational research of Thymalfasin (Thymosin Alpha 1). It details the journey from a crude biological extract to a precisely synthesized immunomodulatory peptide, outlining its mechanism of action, key experimental validations, and the quantitative data that underpin its therapeutic rationale.
From Gland to Synthesis: The Genesis of this compound
The story of this compound begins with early immunological research focused on the thymus gland's role in immune function.[1] Initially, a crude extract from bovine thymus tissue, known as "thymosin fraction 5," was identified as containing a mixture of immunologically active peptides.[1] Within this heterogeneous mixture, Thymosin Alpha 1 (Tα1) was isolated and characterized as a distinct, 28-amino acid polypeptide.[1][2]
This pivotal step allowed for the precise chemical synthesis of the peptide, leading to the development of this compound, a synthetic version identical to the native human Tα1.[1] This transition from a biological extract to a pure, synthetic compound was critical for its development as a consistent and well-characterized therapeutic agent. Today, the solid-phase synthesis method is the only one accepted for producing clinical-grade this compound.
This compound is classified as a biologic drug, specifically an immunomodulatory agent. Its primary therapeutic function is the restoration and enhancement of cell-mediated immunity, particularly in conditions characterized by a compromised or dysfunctional T-cell response. This includes chronic viral infections, certain cancers, and as an adjuvant to enhance vaccine responses in immunocompromised populations. It is approved for clinical use in over 35 countries for treating chronic hepatitis B and C. Despite its extensive use and robust safety profile, it remains unapproved by the FDA and EMA, though it has received orphan drug designation for hepatocellular carcinoma.
Physicochemical Properties and Formulation
This compound is a 28-amino acid acetylated polypeptide. Its defined structure, a distorted helical configuration with an alpha-helix from residues 14-26 and two double turns in the N-terminal region, has been elucidated. The synthetic form used in clinical settings, known by the trade name Zadaxin, is formulated for subcutaneous injection.
Mechanism of Action: Modulating the Immune Response
The mechanism of action of this compound, while not entirely understood, is centered on its ability to augment T-cell function. It acts as a biological response modifier, influencing the immune system through several key pathways.
At a molecular level, this compound interacts with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells (APCs) like dendritic cells. This interaction initiates a signaling cascade involving the activation of NF-kB and JNK/P38/AP1 pathways. This cascade drives a T-helper 1 (Th1) polarized immune response, characterized by the production of key cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2).
The downstream effects of this signaling include:
-
Promotion of T-cell Differentiation and Maturation: this compound has been shown in various in vitro assays to promote the maturation of T-cells, leading to increases in CD4+, CD8+, and CD3+ cell populations.
-
Enhanced Cytokine Production: It stimulates the production of Th1 cytokines, including IFN-γ, IL-2, and IL-3, and increases the expression of the IL-2 receptor.
-
Increased NK Cell Activity: The peptide enhances the cytotoxic activity of natural killer (NK) cells, which are crucial for targeting virally infected and malignant cells.
-
Upregulation of MHC Class I Expression: By enhancing the expression of Major Histocompatibility Complex (MHC) class I molecules, this compound improves the presentation of antigens to T-cells.
The diagram below illustrates the proposed signaling pathway for this compound.
Quantitative Data from Preclinical and Clinical Investigations
This compound has been investigated in numerous clinical trials across a range of conditions. The following table summarizes key findings and applications as reported in the literature.
| Category | Finding / Application | Conditions Studied | Key Observations / Endpoints | Citations |
| Antiviral Therapy | Approved Treatment | Chronic Hepatitis B (HBV) & Hepatitis C (HCV) | Used as monotherapy or in combination with interferons to repress viral replication and improve sustained virologic response. | |
| Oncology | Adjuvant Therapy | Hepatocellular Carcinoma, Lung Cancer, Colorectal Cancer, Melanoma | Used as an adjuvant to chemotherapy or radiotherapy to counteract immunosuppression, improve immune parameters, and prolong survival. | |
| Immunomodulation | Immune Response Enhancement | Immunocompromised Patients (e.g., chemotherapy-induced, HIV, elderly) | Enhances efficacy of influenza and hepatitis B vaccines; restores T-lymphocyte numbers and function. | |
| Infectious Disease | Investigational Use | Sepsis, COVID-19 | Investigated to reduce mortality and restore immune function in severe infections. | |
| Dosing Regimens | Typical Administration | Various Clinical Trials | Commonly administered via subcutaneous injection at 1.6 mg, with frequency ranging from daily to twice weekly. | |
| Safety Profile | General Tolerability | Data from over 11,000 patients | Generally well-tolerated with mild side effects such as injection site reactions or flu-like symptoms. |
Core Experimental Protocols
The characterization of this compound's bioactivity relies on a variety of immunological assays. Below is a generalized methodology for a key experiment used to assess its effect on T-cell proliferation.
In Vitro T-Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of T-lymphocytes in response to a mitogenic or antigenic stimulus.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Experimental Setup:
-
Plate the cells in a 96-well plate.
-
Add a T-cell mitogen (e.g., Phytohemagglutinin, PHA) or a specific antigen to stimulate proliferation.
-
Treat the cells with varying concentrations of this compound. Include a vehicle control (no this compound) and a positive control (mitogen only).
-
-
Incubation: Incubate the plates for 72-96 hours in a humidified incubator at 37°C with 5% CO₂.
-
Proliferation Measurement:
-
Add a proliferation marker, such as BrdU or ³H-thymidine, to the wells for the final 18-24 hours of incubation.
-
Harvest the cells and measure the incorporation of the marker using an ELISA reader (for BrdU) or a scintillation counter (for ³H-thymidine).
-
-
Data Analysis: Calculate the proliferation index for each condition relative to the unstimulated control. Compare the proliferation in this compound-treated groups to the mitogen-only group to determine its enhancing effect.
The workflow for this type of experiment is visualized in the diagram below.
Conclusion and Future Directions
From its origins as a component of a crude thymic extract, this compound has emerged as a well-defined, synthetic immunomodulatory peptide. Its discovery and development exemplify a journey from broad biological observation to targeted molecular application. The core of its activity lies in its ability to enhance T-cell mediated immunity by activating APCs and promoting a Th1 cytokine profile. While its clinical use is established in many countries for viral hepatitis and as a chemotherapy adjuvant, its therapeutic identity continues to evolve. Ongoing research is expanding its potential applications into complex immunological challenges, including immuno-oncology, sepsis, and the management of immunosenescence, promising a new chapter in the story of this versatile peptide.
References
Thymalfasin's In Vitro Influence on Cytokine Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymalfasin, a synthetic equivalent of the naturally occurring 28-amino acid peptide Thymosin Alpha 1 (Tα1), is a well-documented immunomodulator.[1][2] Its therapeutic potential in a variety of clinical settings, including viral infections, immunodeficiencies, and as an adjuvant in cancer therapy and vaccines, is primarily attributed to its ability to restore and enhance cell-mediated immunity.[1][2] A critical aspect of its mechanism of action is the modulation of cytokine production, which orchestrates the nature and intensity of the immune response. This technical guide provides an in-depth overview of the in vitro effects of this compound on cytokine profiles, presenting quantitative data, detailed experimental methodologies, and a visualization of the implicated signaling pathways.
Mechanism of Action: A Synopsis
This compound exerts its immunomodulatory effects by interacting with various components of the immune system. At a molecular level, it has been shown to engage with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells (APCs) like dendritic cells (DCs).[2] This interaction initiates a signaling cascade that often leads to a T-helper 1 (Th1) polarized immune response, characterized by the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). The downstream signaling pathways implicated in this compound's action include the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). By promoting the maturation and activation of T-cells and enhancing the antigen presentation machinery, this compound effectively bolsters the body's capacity to combat pathogens and malignant cells.
Quantitative Analysis of Cytokine Modulation
The in vitro effects of this compound on cytokine production have been quantified in numerous studies. The following tables summarize the key findings, presenting data from experiments using various immune cell populations and experimental conditions.
Table 1: Effect of this compound on Cytokine Production by Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Cell Source | This compound Concentration | Incubation Time | Observed Effect | Reference |
| IL-1β | PBMCs (Gastric Cancer Patients) | 1 µg/mL | 72 hours | 178% increase in secretion compared to untreated cells. | |
| TNF-α | PBMCs (Gastric Cancer Patients) | 1 µg/mL | 72 hours | Over 500% increase in secretion compared to other treatment conditions. | |
| TNF-α | PBMCs (Healthy Donors) | 1, 10, 50 µg/mL | 72 hours | Decreased TNF-α levels under various treatment conditions. | |
| TNF-α | PBMCs (SARS-CoV-2 stimulated) | 100 ng/mL | 24 hours | Reduced release of pro-inflammatory mediators. | |
| IL-6 | PBMCs (Healthy Donors & Gastric Cancer Patients) | 10 µg/mL | 72 hours | Over 140% increase in secretion. | |
| IL-6 | PBMCs (SARS-CoV-2 stimulated) | 100 ng/mL | 24 hours | Reduced release of pro-inflammatory mediators. | |
| IL-8 | PBMCs (SARS-CoV-2 stimulated) | 100 ng/mL | 24 hours | Reduced release of pro-inflammatory mediators. | |
| IL-10 | PBMCs (Healthy Donors & Gastric Cancer Patients) | 1, 10, 50 µg/mL | 72 hours | No significant changes in secretion. | |
| IL-10 | PBMCs (SARS-CoV-2 stimulated) | 100 ng/mL | 24 hours | Promoted production of this anti-inflammatory cytokine. | |
| IL-17A | PBMCs (Healthy Donors) | 10 µg/mL | 72 hours | 42% decrease in secretion. | |
| IL-17A | PBMCs (Gastric Cancer Patients) | 1, 10, 50 µg/mL | 72 hours | No significant changes detected in secretion. | |
| IFN-γ | PBMCs (Healthy Donors & Gastric Cancer Patients) | 1, 10, 50 µg/mL | 72 hours | No significant changes in production. | |
| IL-2 | PBMCs (Chronic Hepatitis C Patients) | Not specified | Not specified | Significant increase in production. | |
| IL-4 | PBMCs (Chronic Hepatitis C Patients) | Not specified | Not specified | Decrease in production. | |
| IL-10 | PBMCs (Chronic Hepatitis C Patients) | Not specified | Not specified | Decrease in production. | |
| IL-2 | PBMCs (eAg-negative Chronic Hepatitis B Patients) | Not specified | Not specified | In combination with IFN-α, significantly increased IL-2 production. | |
| IL-10 | PBMCs (eAg-negative Chronic Hepatitis B Patients) | Not specified | Not specified | Reversed IFN-α-induced IL-10 production. |
Table 2: Effect of this compound-Treated Dendritic Cells (DCs) on T-Cell Cytokine Production
| Cytokine | Cell Type | This compound Treatment | Observed Effect | Reference |
| IFN-γ | Allogeneic CD3+ T-cells | Co-culture with Tα1-treated mDCs | Increased production. | |
| TNF-α | Allogeneic CD3+ T-cells | Co-culture with Tα1-treated mDCs | Almost doubled production compared to untreated mDCs. | |
| IL-5 | Allogeneic CD3+ T-cells | Co-culture with Tα1-treated mDCs | Almost doubled production compared to untreated mDCs. | |
| IL-10 | Allogeneic CD3+ T-cells | Co-culture with Tα1-treated mDCs | At least a 30% increase in production. | |
| IL-13 | Allogeneic CD3+ T-cells | Co-culture with Tα1-treated mDCs | Almost doubled production compared to untreated mDCs. |
Experimental Protocols
In Vitro Treatment of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a representative summary based on methodologies described in the cited literature.
-
Cell Isolation: PBMCs are isolated from whole blood of either healthy donors or specific patient populations using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
This compound Treatment: this compound is added to the cell cultures at final concentrations typically ranging from 1 µg/mL to 50 µg/mL. A vehicle control (e.g., PBS) is run in parallel.
-
Incubation: The cells are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cytokine Measurement: After incubation, the cell culture supernatants are collected. The concentrations of various cytokines (e.g., IL-1β, TNF-α, IL-6, IL-10, IFN-γ, IL-17A) are quantified using a multiplex immunoassay, such as the Bio-Plex cytokine assay.
Generation and Use of this compound-Treated Monocyte-Derived Dendritic Cells (mDCs)
This protocol is a composite based on established methods for DC generation and treatment.
-
Monocyte Isolation: CD14+ monocytes are isolated from PBMCs by magnetic-activated cell sorting (MACS).
-
Differentiation into Immature DCs (iDCs): The isolated monocytes are cultured for 5-7 days in a DC growth medium containing Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) to differentiate them into iDCs.
-
This compound Treatment and Maturation: The iDCs are then treated with this compound. Maturation is induced by adding a maturation stimulus, such as TNF-α or a TLR ligand (e.g., LPS), for an additional 24-48 hours.
-
Co-culture with T-cells: The resulting mature DCs (mDCs) are harvested and co-cultured with allogeneic CD3+ T-cells.
-
T-cell Cytokine Production Analysis: After a co-incubation period (typically 3-5 days), the culture supernatants are collected to measure the levels of T-cell-derived cytokines (e.g., IFN-γ, TNF-α, IL-5, IL-10, IL-13) using methods like ELISA or multiplex immunoassays.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in this compound's action and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway via Toll-like receptors.
References
A Technical Guide to Recombinant Versus Synthetic Thymalfasin for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of recombinant and synthetic thymalfasin (also known as Thymosin Alpha 1), offering a critical resource for researchers, scientists, and professionals in drug development. This document outlines the key characteristics, production methods, and immunological activities of this compound, presenting data-driven insights to inform the selection of the appropriate peptide for research purposes.
Introduction: Understanding this compound
This compound is a 28-amino acid polypeptide that plays a crucial role in the modulation of the immune system.[1][2][3] Originally isolated from bovine thymus tissue, it is now available for research and clinical use as a chemically synthesized or recombinantly produced peptide.[2][4] this compound's primary therapeutic function is the restoration and enhancement of cell-mediated immunity, focusing on the promotion of T-cell differentiation and maturation. It is recognized for its ability to stimulate the production of Th1 cytokines like interferon-gamma (IFN-γ) and interleukin-2 (IL-2), and to activate natural killer (NK) cell-mediated cytotoxicity.
The choice between recombinant and synthetic this compound for research can have significant implications for experimental outcomes, cost, and regulatory considerations. This guide aims to provide a clear, comparative framework to aid in this decision-making process.
Production and Physicochemical Characteristics
The method of production fundamentally influences the purity, impurity profile, and cost of this compound.
-
Synthetic this compound: Produced through solid-phase peptide synthesis (SPPS), a well-established chemical method. This technique allows for precise control over the amino acid sequence and the incorporation of modifications. The crude product, however, requires rigorous purification to remove deletion peptides and other synthesis-related impurities.
-
Recombinant this compound: Produced using genetic engineering techniques, typically involving the expression of the this compound gene in a host organism like Escherichia coli. This method can be more cost-effective for large-scale production but may introduce impurities related to the host organism, such as endotoxins and host cell proteins. Purification and characterization are critical to ensure the final product is free of these contaminants.
Table 1: Comparison of Production Methods and Physicochemical Properties
| Feature | Recombinant this compound | Synthetic this compound |
| Production Method | Genetic engineering (e.g., E. coli expression) | Solid-Phase Peptide Synthesis (SPPS) |
| Typical Purity | >95% (post-purification) | >98% (post-purification) |
| Potential Impurities | Host cell proteins, endotoxins, DNA, misfolded peptides | Deletion sequences, truncated peptides, residual solvents, protecting groups |
| Cost-Effectiveness | Generally more cost-effective for large-scale production | Can be more expensive, especially for high-purity grades |
| Scalability | Highly scalable | Can be challenging and costly to scale up with high purity |
| Sequence Fidelity | Dependent on the fidelity of the expression system | High, with direct control over the amino acid sequence |
Immunomodulatory Activity and Mechanism of Action
Both recombinant and synthetic this compound are expected to exhibit identical biological activity if their primary sequence and post-translational modifications (N-terminal acetylation) are identical. This compound exerts its effects through a multifaceted modulation of the immune system.
Key mechanisms of action include:
-
T-Cell Maturation and Differentiation: Promotes the development of T-cell progenitors into mature CD4+ (helper) and CD8+ (cytotoxic) T-cells.
-
Cytokine Production: Stimulates the production of key cytokines, including IL-2, IL-3, IL-6, IL-10, IL-12 and IFN-γ, driving a Th1-polarized immune response.
-
NK Cell Activation: Enhances the cytotoxic activity of Natural Killer (NK) cells.
-
Antigen Presentation: Increases the expression of Major Histocompatibility Complex (MHC) molecules on antigen-presenting cells (APCs).
-
Toll-Like Receptor (TLR) Signaling: Acts as an agonist for TLRs, particularly TLR2 and TLR9, on APCs, initiating downstream signaling cascades.
Table 2: Comparative Bioactivity Profile
| Biological Activity | Recombinant this compound | Synthetic this compound |
| T-Cell Proliferation | Effective in stimulating T-cell proliferation | Shown to stimulate T-cell proliferation and differentiation |
| Cytokine Induction (IL-2, IFN-γ) | Induces production of Th1-type cytokines | Stimulates production of IL-2 and IFN-γ |
| NK Cell Cytotoxicity | Enhances NK cell activity | Activates NK cell-mediated cytotoxicity |
| In Vivo Efficacy | Demonstrates efficacy in animal models of immunosuppression | Effective in various in vivo models and clinical settings |
Experimental Protocols for Comparative Analysis
For researchers aiming to directly compare recombinant and synthetic this compound, the following experimental protocols provide a framework for analysis.
Objective: To determine the purity and confirm the molecular identity of recombinant and synthetic this compound.
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
-
Principle: This technique separates the peptide from impurities based on hydrophobicity.
-
Materials:
-
Recombinant and synthetic this compound samples
-
HPLC system with UV detector
-
C18 column (e.g., Agilent AdvanceBio Peptide Mapping)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Procedure:
-
Dissolve this compound samples in Mobile Phase A to a concentration of 1 mg/mL.
-
Inject 20 µL of each sample onto the C18 column.
-
Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor absorbance at 214 nm or 280 nm.
-
Calculate purity by integrating the peak area of this compound relative to the total peak area.
-
B. Mass Spectrometry (MS) for Molecular Weight Verification
-
Principle: This technique determines the precise molecular weight of the peptide, confirming its identity.
-
Materials:
-
Recombinant and synthetic this compound samples
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Appropriate matrix (for MALDI-TOF) or solvent system (for ESI-MS)
-
-
Procedure:
-
Prepare samples according to the instrument manufacturer's instructions.
-
Acquire the mass spectrum of each sample.
-
Compare the observed molecular weight to the theoretical molecular weight of this compound (3107.3 g/mol ).
-
Objective: To compare the biological activity of recombinant and synthetic this compound by measuring their ability to induce T-cell proliferation.
-
Principle: this compound stimulates the proliferation of T-lymphocytes, which can be quantified using a colorimetric assay such as the MTT assay.
-
Materials:
-
Recombinant and synthetic this compound
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phytohemagglutinin (PHA) or Concanavalin A (ConA) as a mitogen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
-
Procedure:
-
Seed PBMCs or T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add varying concentrations of recombinant or synthetic this compound (e.g., 0.1, 1, 10, 100 ng/mL) to the wells. Include a positive control (mitogen alone) and a negative control (medium alone).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance against the concentration of this compound to determine the dose-response curve for each sample.
-
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental workflows can aid in understanding the complex processes involved in this compound research.
Caption: this compound signaling cascade via Toll-like receptors (TLRs).
Caption: Workflow for comparing recombinant and synthetic this compound.
Conclusion and Recommendations
The choice between recombinant and synthetic this compound for research depends on the specific requirements of the study.
-
For applications requiring the highest purity and a well-defined product , such as in vitro assays where trace contaminants could interfere with results, synthetic this compound is often the preferred choice.
-
For large-scale studies or in vivo animal experiments where cost is a significant factor , recombinant this compound may be a more practical option, provided that rigorous purification and quality control measures are in place to ensure the absence of immunogenic contaminants.
Ultimately, researchers should carefully consider the trade-offs between purity, cost, and the potential for batch-to-batch variability when selecting a source of this compound. It is recommended to perform in-house validation of any new batch of this compound, regardless of the production method, to ensure its suitability for the intended research application. This guide provides the foundational knowledge and experimental framework to support such evaluations.
References
An In-depth Examination of the Mechanisms and Effects of a Potent Immune Modulator
Thymalfasin, a synthetic 28-amino acid peptide identical to the naturally occurring thymosin alpha 1, has garnered significant attention for its multifaceted immunomodulatory properties. This technical guide synthesizes findings from primary research to provide a detailed overview of this compound's effects on the immune system, its underlying signaling pathways, and the experimental methodologies used to elucidate these actions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's immunomodulatory core.
Quantitative Effects on Immune Cell Populations
This compound has been shown to modulate various immune cell populations, playing a crucial role in restoring immune homeostasis. The following tables summarize the quantitative effects of this compound on key immune cell subsets as reported in primary research literature.
Table 1: Effect of this compound on Myeloid-Derived Suppressor Cells (MDSCs) in Non-Small Cell Lung Cancer (NSCLC) Patients [1][2]
| Cell Population | Condition | Percentage of Cells (Mean ± SD) | P-value |
| MDSCs in Peripheral Blood | Before Treatment | 1.70 ± 0.52% | < 0.05 |
| After Treatment | 0.59 ± 0.18% | ||
| HLA-DR-CD14-CD33+ MDSCs in Tumor Tissue | Before Treatment | 1.65 ± 0.43% | < 0.05 |
| After Treatment | 1.15 ± 0.50% |
Table 2: Effect of this compound on Regulatory T cells (Tregs) in Gastric Carcinoma Patients (in vitro) [3][4]
| Cell Population | Treatment | Percentage of Cells (Mean ± SD) | P-value |
| CD4+CD25+Foxp3+ Tregs in PBMCs | PBS (Control) | 1.68 ± 0.697% | < 0.05 |
| This compound (50 µg/mL) | 2.19 ± 0.795% | ||
| CD4+CD25+Foxp3+ Tregs in PBMCs (Healthy Donors) | PBS (Control) | 1.45 ± 0.638% | < 0.05 |
| This compound (50 µg/mL) | 2.22 ± 0.401% |
Modulation of Cytokine Production
A key aspect of this compound's immunomodulatory activity is its ability to influence the production of cytokines, thereby steering the immune response towards a Th1 phenotype, which is crucial for anti-viral and anti-tumor immunity.[1]
Table 3: In Vitro Effect of this compound on Th1/Th2 Cytokine Production by Peripheral Blood Mononuclear Cells (PBMCs) from patients with chronic hepatitis C
| Cytokine | Treatment | Effect |
| IL-2 | This compound (TA1) | Significant increase in production |
| IFN-γ | This compound (TA1) + Interferon-alpha | Additive or synergistic increase in production |
| IL-4 | This compound (TA1) | Decrease in production |
| IL-10 | This compound (TA1) | Decrease in production |
Signaling Pathways of this compound
This compound exerts its effects by interacting with specific receptors on immune cells, primarily Toll-like receptors (TLRs), to initiate a cascade of intracellular signaling events. The primary pathway involves the activation of TLR9, leading to the recruitment of the adaptor protein MyD88 and subsequent activation of the transcription factor NF-κB and MAPK pathways. This signaling cascade is central to the observed increases in cytokine production and immune cell maturation.
Caption: this compound-induced TLR9 signaling pathway in a dendritic cell.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in primary research to characterize the immunomodulatory effects of this compound.
PBMC Isolation and Culture
-
Objective: To obtain a population of peripheral blood mononuclear cells (PBMCs) for in vitro stimulation assays.
-
Protocol:
-
Whole blood is collected from healthy donors or patients in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
The blood is diluted with an equal volume of phosphate-buffered saline (PBS).
-
The diluted blood is carefully layered over a Ficoll-Paque density gradient medium.
-
The sample is centrifuged at room temperature to separate the blood components. The PBMC layer, which appears as a white buffy coat, is carefully collected.
-
The collected PBMCs are washed multiple times with PBS to remove any remaining Ficoll and platelets.
-
The final cell pellet is resuspended in a complete culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.
-
Cells are counted and viability is assessed using a hemocytometer and trypan blue exclusion. The cell concentration is adjusted for subsequent experiments.
-
T-Cell Proliferation Assay
-
Objective: To quantify the effect of this compound on the proliferation of T-lymphocytes.
-
Protocol:
-
PBMCs are seeded in 96-well flat-bottom plates at a concentration of 1-2 x 10^5 cells/well.
-
Cells are treated with various concentrations of this compound or a vehicle control.
-
A mitogen, such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies, is added to stimulate T-cell proliferation.
-
The plates are incubated for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
For the final 18 hours of incubation, [3H]-thymidine is added to each well. Proliferating cells incorporate the radiolabel into their DNA.
-
Cells are harvested onto filter mats, and the amount of incorporated [3H]-thymidine is measured using a scintillation counter. The results are expressed as counts per minute (CPM).
-
Alternatively, proliferation can be assessed using non-radioactive methods such as CFSE or BrdU incorporation, followed by flow cytometric analysis.
-
Caption: Experimental workflow for a T-cell proliferation assay.
Cytokine Production Analysis (ELISA)
-
Objective: To measure the concentration of specific cytokines produced by immune cells in response to this compound.
-
Protocol:
-
PBMCs are cultured in 24-well plates at a density of 1-2 x 10^6 cells/mL.
-
Cells are stimulated with this compound at various concentrations, with or without a co-stimulant (e.g., LPS or PHA).
-
The plates are incubated for 24-48 hours.
-
After incubation, the cell culture supernatants are collected by centrifugation.
-
The concentration of cytokines (e.g., IFN-γ, IL-2, IL-10) in the supernatants is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
The results are read using a microplate reader and the cytokine concentrations are calculated based on a standard curve.
-
Dendritic Cell Maturation Assay (Flow Cytometry)
-
Objective: To assess the effect of this compound on the maturation of dendritic cells (DCs).
-
Protocol:
-
Monocytes are isolated from PBMCs by plastic adherence or using CD14 magnetic beads.
-
Monocytes are cultured for 5-7 days in the presence of GM-CSF and IL-4 to differentiate them into immature DCs (iDCs).
-
iDCs are then treated with this compound, LPS (positive control), or medium (negative control) for 24-48 hours to induce maturation.
-
The cells are harvested and stained with fluorescently labeled antibodies against DC maturation markers, such as CD80, CD86, HLA-DR, and CD83.
-
The expression levels of these markers are analyzed by flow cytometry. An increase in the expression of these markers indicates DC maturation.
-
References
- 1. This compound for the treatment of chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Th1/Th2 balance: the hypothesis, its limitations, and implications for health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of thymosin alpha-1 on subpopulations of Th1, Th2, Th17, and regulatory T cells (Tregs) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
A Preclinical Review of Thymalfasin's Therapeutic Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymalfasin, a synthetic 28-amino acid peptide identical to the naturally occurring thymosin alpha 1, has emerged as a potent immunomodulatory agent with significant therapeutic potential across a spectrum of diseases.[1] This technical guide provides a comprehensive review of the preclinical data supporting this compound's efficacy, focusing on its mechanism of action, and its effects in various disease models. The information is curated to provide researchers, scientists, and drug development professionals with a detailed understanding of its preclinical profile, including quantitative data, experimental methodologies, and key signaling pathways.
Mechanism of Action
This compound's therapeutic effects are primarily attributed to its ability to modulate the immune system, particularly by enhancing T-cell function.[1] Preclinical studies have elucidated a multi-faceted mechanism of action that involves the potentiation of both innate and adaptive immune responses.
At the cellular level, this compound promotes the maturation and differentiation of T-cells, leading to an increase in CD4+, CD8+, and CD3+ cell populations.[2] It also stimulates the production of key cytokines, including interleukin-2 (IL-2), interferon-gamma (IFN-γ), and interleukin-12 (IL-12), which are crucial for a Th1-biased immune response, essential for antiviral and antitumor immunity.[3][4]
Furthermore, this compound has been shown to enhance the activity of Natural Killer (NK) cells and to promote the maturation of dendritic cells (DCs), the most potent antigen-presenting cells. This is achieved, in part, through the upregulation of maturation markers such as CD40, CD80, and MHC class I and II molecules on the surface of DCs.
The underlying molecular mechanisms involve the activation of key signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which play pivotal roles in inflammation and immunity.
Preclinical Efficacy in Disease Models
This compound has demonstrated significant therapeutic potential in a variety of preclinical models, ranging from oncology to infectious diseases.
Cancer Models
In oncology, this compound has shown promise in murine models of melanoma and lung cancer. In a B16 melanoma lung metastasis model, treatment with this compound resulted in a significant decrease in tumor growth. Similarly, in a Lewis Lung Carcinoma (LLC) model, a modified version of this compound demonstrated notable tumor volume inhibition.
| Cancer Model | Treatment | Endpoint | Result | Reference |
| B16 Melanoma (subcutaneous) | This compound | Tumor Volume | 40.5 ± 9.7% inhibition | |
| B16 Melanoma (subcutaneous) | Tα1-RGDR (modified) | Tumor Volume | 51.83 ± 5.8% inhibition | |
| H460 Lung Cancer (xenograft) | This compound | Tumor Weight | 31.5% inhibition | |
| H460 Lung Cancer (xenograft) | Tα1-RGDR (modified) | Tumor Weight | 46.62% inhibition |
Infectious Disease Models
This compound has also been evaluated in preclinical models of infectious diseases, where it has shown efficacy in controlling viral replication and improving survival. In the woodchuck model of chronic hepatitis B, this compound has been investigated for its ability to reduce viral load. In a murine model of influenza A virus infection, combination therapy including this compound led to a significant increase in long-term survival.
| Infectious Disease Model | Treatment | Endpoint | Result | Reference |
| Influenza A (PR8) Virus (mouse) | Amantadine + Tα1 + IFN | Survival | Statistically significant increase in survival compared to single agents | |
| Chronic Hepatitis B (woodchuck) | Lamivudine + IC/DNA vaccine | Viral Load Reduction | Up to 2.9 log reduction |
Sepsis Model
In a cecal ligation and puncture (CLP) murine model of sepsis, a condition characterized by systemic inflammation and immune dysregulation, the long-term immunological consequences have been studied, providing a relevant context for the evaluation of immunomodulators like this compound. While direct quantitative data on this compound in this specific model is pending, its known immunomodulatory properties suggest its potential to restore immune homeostasis in septic conditions.
Key Signaling Pathways and Experimental Workflows
The immunomodulatory effects of this compound are mediated by complex signaling networks. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows discussed in this guide.
Caption: Simplified signaling cascade initiated by this compound.
Caption: Workflow for assessing dendritic cell maturation.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Dendritic Cell Maturation Assay
Objective: To quantify the effect of this compound on the expression of maturation markers on human monocyte-derived dendritic cells (DCs).
Protocol:
-
Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
Generation of Immature DCs (iDCs): Culture the purified monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), granulocyte-macrophage colony-stimulating factor (GM-CSF; 50 ng/mL), and interleukin-4 (IL-4; 20 ng/mL).
-
This compound Treatment: On day 5, add this compound to the iDC cultures at a final concentration of 100 ng/mL. Include an untreated control.
-
Maturation Induction: After 48 hours of incubation with this compound, induce maturation by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for an additional 24 hours.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain the cells with fluorescently conjugated antibodies against human CD11c, HLA-DR, CD80, CD86, and CD40 for 30 minutes at 4°C in the dark.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data by gating on the CD11c+ population and quantifying the Mean Fluorescence Intensity (MFI) of the maturation markers.
-
T-Cell Proliferation Assay
Objective: To measure the effect of this compound on the proliferation of T-lymphocytes.
Protocol:
-
Isolation of T-cells: Isolate PBMCs as described above. Purify CD3+ T-cells using negative selection with a MACS kit.
-
Cell Plating: Plate the purified T-cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Stimulation and Treatment: Coat the wells with an anti-CD3 antibody (1 µg/mL). Add soluble anti-CD28 antibody (1 µg/mL) to the cell suspension. Add varying concentrations of this compound (e.g., 10, 50, 100 ng/mL) to the wells. Include an unstimulated control and a stimulated control without this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
Add [3H]-thymidine (1 µCi/well) for the final 18 hours of incubation.
-
Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a liquid scintillation counter.
-
Alternatively, use a non-radioactive method such as the BrdU incorporation assay or CFSE dilution assay, analyzed by flow cytometry.
-
Cytokine Production Assay (ELISA)
Objective: To quantify the production of key cytokines (IFN-γ, IL-2) by T-cells in response to this compound.
Protocol:
-
Cell Culture and Stimulation: Culture purified T-cells as described in the T-cell proliferation assay with anti-CD3/CD28 stimulation and varying concentrations of this compound.
-
Supernatant Collection: After 48-72 hours of incubation, centrifuge the plates and collect the cell-free supernatants.
-
ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add the collected supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP and incubate for 20 minutes at room temperature in the dark.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
NF-κB Activation Assay (p65 Translocation)
Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon this compound treatment.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or primary macrophages) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound (e.g., 100 ng/mL) for various time points (e.g., 15, 30, 60 minutes). Include an untreated control and a positive control (e.g., TNF-α, 10 ng/mL).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunofluorescence Staining:
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with a primary antibody against NF-κB p65 for 1 hour at room temperature.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software.
-
p38 MAPK Phosphorylation Assay (Western Blot)
Objective: To detect the phosphorylation of p38 MAPK in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., macrophages) in 6-well plates and treat with this compound (e.g., 100 ng/mL) for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.
-
Conclusion
The preclinical data for this compound strongly support its role as a versatile immunomodulatory agent with significant therapeutic potential in oncology and infectious diseases. Its well-defined mechanism of action, centered on the enhancement of T-cell-mediated immunity, provides a solid rationale for its clinical development. The quantitative data from various preclinical models, coupled with the detailed experimental protocols provided in this guide, offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic benefits of this compound. Continued investigation into its efficacy in combination therapies and its potential in other indications is warranted.
References
- 1. This compound: an immune system enhancer for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Effect of thymosin alpha-1 on subpopulations of Th1, Th2, Th17, and regulatory T cells (Tregs) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymosin alpha-1-transformed Bifidobacterium promotes T cell proliferation and maturation in mice by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Thymalfasin In Vivo Administration: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymalfasin, a synthetic equivalent of the endogenous polypeptide Thymosin Alpha 1, is a potent immunomodulator with significant therapeutic potential in various disease contexts, including cancer and infectious diseases.[1][2][3] Its primary mechanism of action involves the enhancement of T-cell mediated immunity.[2][4] this compound acts as an agonist for Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells. This interaction initiates a signaling cascade that promotes a T-helper 1 (Th1) polarized immune response, characterized by the production of key cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2). These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, along with methodologies for key experimental assessments.
Data Presentation: Quantitative Administration Protocols
The following tables summarize typical dosage and administration schedules for this compound in various mouse models based on preclinical studies.
Table 1: this compound Administration in Oncology Mouse Models
| Mouse Model | Cancer Type | Administration Route | Dosage Range | Frequency & Duration | Reference |
| C57BL/6 | B16 Melanoma | Intraperitoneal (i.p.) | 200 - 6000 µg/kg/day | Daily for 4 days (days 10-13 post-tumor challenge) | |
| C57BL/6 | Lewis Lung Carcinoma (LLC) | Intraperitoneal (i.p.) | 200 µg/kg | Daily for 4 days | |
| C57BL/6 | Lewis Lung Carcinoma (LLC) | Subcutaneous (s.c.) | 0.25 mg/kg | Daily | |
| Nude Mice | H460 Lung Cancer | Subcutaneous (s.c.) | 0.31 mg/kg (modified this compound) | Daily |
Table 2: this compound Administration in Other Mouse Models
| Mouse Model | Application | Administration Route | Dosage Range | Frequency & Duration | Reference |
| BALB/c | Immune Enhancement (Vaccine Adjuvant) | Not Specified | Up to 1.2 mg/kg | Not Specified | |
| BALB/c | Sepsis (LPS-induced) | Intraperitoneal (i.p.) | 400 µg/kg | Daily | |
| Immunosuppressed mice | General Immunomodulation | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol for Subcutaneous (s.c.) and Intraperitoneal (i.p.) Injection of this compound
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline or Phosphate-Buffered Saline (PBS) for reconstitution
-
Sterile insulin syringes (28-31 gauge) for s.c. injection
-
Sterile 1 mL syringes with 25-27 gauge needles for i.p. injection
-
70% ethanol wipes
-
Animal balance
Procedure:
-
Reconstitution: Reconstitute lyophilized this compound with sterile saline or PBS to the desired stock concentration (e.g., 1 mg/mL). Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
Animal Preparation: Weigh each mouse to accurately calculate the injection volume based on the desired dosage (mg/kg or µg/kg).
-
Administration:
-
Subcutaneous (s.c.) Injection:
-
Gently restrain the mouse.
-
Wipe the injection site (typically the scruff of the neck or the flank) with a 70% ethanol wipe.
-
Pinch the skin to form a tent.
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site if needed.
-
-
Intraperitoneal (i.p.) Injection:
-
Gently restrain the mouse, tilting its head downwards.
-
Wipe the lower abdominal quadrant with a 70% ethanol wipe, avoiding the midline.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the calculated volume.
-
Withdraw the needle.
-
-
Protocol for Tumor Growth Inhibition Studies
Materials:
-
Tumor cells (e.g., B16-F10 melanoma, Lewis Lung Carcinoma)
-
Sterile PBS or cell culture medium for cell suspension
-
Syringes and needles for subcutaneous injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Inject the tumor cell suspension subcutaneously into the flank of the mice.
-
-
This compound Treatment:
-
Once tumors are palpable or have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer this compound or vehicle control according to the desired protocol (see Protocol 1 and Table 1).
-
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) using calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Endpoint:
-
Continue monitoring until tumors in the control group reach the predetermined endpoint size or for a set duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell infiltration).
-
Protocol for Immune Response Assays
A. T-Cell Population Analysis by Flow Cytometry
Materials:
-
Spleens from treated and control mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Red Blood Cell Lysis Buffer
-
Fluorescently-conjugated antibodies against mouse CD3, CD4, CD8, and other relevant markers
-
Flow cytometer
Procedure:
-
Splenocyte Isolation:
-
Aseptically harvest spleens from euthanized mice.
-
Prepare single-cell suspensions by mechanically dissociating the spleens in RPMI medium.
-
Lyse red blood cells using a lysis buffer.
-
Wash the splenocytes with PBS and resuspend in culture medium.
-
-
Cell Staining:
-
Count the cells and adjust the concentration.
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) in the dark on ice.
-
-
Flow Cytometry Analysis:
-
Wash the stained cells to remove unbound antibodies.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the percentages and absolute numbers of different T-cell populations (e.g., CD4+ helper T-cells, CD8+ cytotoxic T-cells).
-
B. Cytokine Analysis by ELISA or Multiplex Assay
Materials:
-
Serum or plasma from treated and control mice
-
ELISA or multiplex assay kit for specific mouse cytokines (e.g., IFN-γ, IL-2)
-
Microplate reader
Procedure:
-
Sample Collection: Collect blood from mice via cardiac puncture or another appropriate method at the desired time points. Prepare serum or plasma and store at -80°C until use.
-
Cytokine Measurement:
-
Follow the manufacturer's protocol for the specific ELISA or multiplex assay kit.
-
Briefly, this typically involves adding standards and samples to antibody-coated plates or beads, followed by incubation with detection antibodies and a substrate for signal generation.
-
Read the absorbance or fluorescence on a microplate reader.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing the readings to the standard curve.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound primarily signals through Toll-like receptors (TLRs) on antigen-presenting cells (APCs) such as dendritic cells and macrophages. This leads to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines and the promotion of a Th1-mediated immune response.
References
Thymalfasin in Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Thymalfasin (Thymosin Alpha 1) in in vitro cell culture experiments. This document outlines effective dosages, detailed experimental protocols, and the underlying signaling pathways, offering a valuable resource for investigating the immunomodulatory properties of this synthetic peptide.
I. Introduction to this compound
This compound is a synthetic 28-amino acid peptide identical to the naturally occurring human thymosin alpha 1.[1] It is a well-recognized biological response modifier that enhances cell-mediated immunity, primarily by modulating T-cell differentiation and maturation.[2] In vitro studies have demonstrated its capacity to stimulate the production of Th1-type cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), and to activate natural killer (NK) cell-mediated cytotoxicity.[1] Its mechanism of action involves the activation of Toll-like receptors (TLRs), leading to the downstream activation of key signaling pathways like NF-κB and MAPK.[1][3]
II. Effective Dosage of this compound in Cell Culture
The optimal concentration of this compound for in vitro experiments is dependent on the cell type and the specific biological endpoint being investigated. The following table summarizes effective dosages reported in the literature for various cell culture applications.
| Cell Type | Application | Effective Concentration Range | Key Findings |
| Cancer Cell Lines | Proliferation/Cytotoxicity Assays | 1 µM - 100 µM | A concentration of 10 µM was found to be non-cytotoxic and suitable for immunomodulatory studies. |
| Breast Cancer & Leukemia Cell Lines | Induction of Apoptosis | 100 µM - 160 µM | Significantly induced apoptosis in these cancer cell lines. |
| Peripheral Blood Mononuclear Cells (PBMCs) | T-cell Subpopulation Analysis | 10 µg/mL | Used to investigate the effects on Th1, Th2, Th17, and regulatory T cells. |
| Activated CD4+ T cells, B cells, NK cells | Proliferation Assays | 3 µM | Induced significant proliferation in these activated immune cell subsets. |
| Human Colon Cancer Cell Line (HT-29) | Anti-proliferative Activity | 0.125 µmol/mL | Showed significant inhibition of cell proliferation. |
| Mouse Melanoma Cell Line (B16F10) | Anti-proliferative Activity | 0.03125 µmol/mL - 0.5000 µmol/mL | Inhibited cell growth in a dose-dependent manner. |
III. Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the biological activity of this compound.
A. T-Cell Proliferation Assay (CFSE-based)
This protocol describes how to measure T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry.
Workflow for T-Cell Proliferation Assay
Caption: Workflow for CFSE-based T-cell proliferation assay.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
This compound (lyophilized powder, reconstituted in sterile water or PBS)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)
-
Flow cytometer
-
Fluorescently conjugated antibodies against T-cell surface markers (e.g., CD4, CD8)
Protocol:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Add 50 µL of this compound at various concentrations (e.g., 0.1, 1, 3, 10 µM) to the respective wells.
-
Add 50 µL of T-cell stimuli (e.g., pre-coated anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-2 µg/mL).
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., anti-CD4 and anti-CD8) for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.
-
Analyze the data by gating on the lymphocyte population and then on CD4+ and CD8+ T-cell subsets. Proliferation is assessed by the progressive halving of CFSE fluorescence intensity.
-
B. Natural Killer (NK) Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This protocol outlines the measurement of NK cell-mediated cytotoxicity using a classical chromium-51 (⁵¹Cr) release assay.
Workflow for NK Cell Cytotoxicity Assay
Caption: Workflow for ⁵¹Cr release NK cell cytotoxicity assay.
Materials:
-
Effector cells: Purified human NK cells or PBMCs
-
Target cells: K562 cell line (a human erythroleukemic line sensitive to NK cell lysis)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Sodium Chromate (⁵¹Cr)
-
Gamma counter
Protocol:
-
Target Cell Labeling:
-
Resuspend K562 cells at 1 x 10^7 cells/mL in complete RPMI medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with a large volume of complete RPMI medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL.
-
-
Effector Cell Preparation:
-
Isolate NK cells from PBMCs using a negative selection kit.
-
Resuspend NK cells at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Pre-incubate the effector cells with or without this compound (e.g., 3 µM) for 2-4 hours at 37°C.
-
-
Cytotoxicity Assay:
-
In a 96-well U-bottom plate, add 100 µL of the effector cell suspension.
-
Add 100 µL of the ⁵¹Cr-labeled target cell suspension (1 x 10^4 cells).
-
Prepare control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
Incubate the plate for 4 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
C. Dendritic Cell (DC) Maturation Assay
This protocol describes the assessment of DC maturation by analyzing the expression of surface markers using flow cytometry.
Workflow for Dendritic Cell Maturation Assay
Caption: Workflow for dendritic cell maturation assay.
Materials:
-
Human PBMCs
-
Recombinant human GM-CSF and IL-4
-
This compound
-
Lipopolysaccharide (LPS) as a maturation stimulus
-
Fluorescently conjugated antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR)
-
Flow cytometer
Protocol:
-
Generation of Immature DCs (iDCs):
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the monocytes in complete RPMI medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to generate iDCs.
-
-
DC Maturation:
-
Harvest the iDCs and resuspend them in fresh medium.
-
Plate the iDCs in a 24-well plate.
-
Add this compound at the desired concentrations.
-
Add a maturation stimulus, such as LPS (100 ng/mL).
-
Incubate for 24-48 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the DCs and wash with PBS.
-
Stain with a cocktail of fluorescently labeled antibodies against DC maturation markers (e.g., anti-CD80, anti-CD83, anti-CD86, anti-HLA-DR) for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the expression levels of the maturation markers on the DC population. An upregulation of these markers indicates DC maturation.
-
IV. Signaling Pathways of this compound
This compound exerts its immunomodulatory effects by engaging with Toll-like receptors (TLRs) on the surface of immune cells, particularly dendritic cells and macrophages. This interaction initiates a signaling cascade that is crucial for the subsequent cellular responses.
This compound Signaling Pathway
Caption: this compound signaling cascade in immune cells.
The binding of this compound to TLRs leads to the recruitment of the adaptor protein MyD88. This is followed by the recruitment and activation of IL-1 receptor-associated kinase 4 (IRAK4), which in turn activates TNF receptor-associated factor 6 (TRAF6). TRAF6 serves as a crucial node, activating two major downstream pathways:
-
The NF-κB Pathway: TRAF6 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB). This leads to the degradation of IκB and the subsequent translocation of the nuclear factor-κB (NF-κB) transcription factor into the nucleus.
-
The MAPK Pathway: TRAF6 also activates the mitogen-activated protein kinase (MAPK) cascade, specifically the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.
The activation of both NF-κB and AP-1 (a downstream target of the MAPK pathway) transcription factors results in the expression of a wide array of genes encoding pro-inflammatory cytokines (such as IL-6 and IL-12), chemokines, and other molecules that drive T-cell and NK cell activation and dendritic cell maturation.
References
Application Notes and Protocols for Assessing T-Cell Activation by Thymalfasin using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymalfasin (Thymosin Alpha 1) is a synthetic peptide with significant immunomodulatory properties, primarily centered on enhancing T-cell function.[1][2] It has been shown to promote the maturation, differentiation, and activation of T-cells, making it a compound of interest for various therapeutic applications, including infectious diseases and oncology.[1][2] Flow cytometry is a powerful technique for the multi-parametric analysis of single cells, providing a detailed assessment of T-cell activation status through the identification of specific cell surface and intracellular markers.
These application notes provide a detailed protocol for a flow cytometry-based assay to evaluate the in vitro effects of this compound on T-cell activation. The described 8-color panel and experimental workflow are designed to provide a comprehensive characterization of CD4+ and CD8+ T-cell activation subsets.
T-Cell Activation Signaling Pathway by this compound
This compound is understood to exert its immunomodulatory effects by augmenting T-cell function.[2] While the complete mechanism is still under investigation, it is thought to involve the upregulation of Toll-like receptors (TLRs) on dendritic cells, which in turn enhances T-cell activation. Downstream signaling pathways implicated in this compound's action include the IKK and MAPK pathways, leading to the activation of transcription factors such as AP-1. This cascade of events results in increased production of key cytokines like IL-2, and enhanced proliferation and effector function of both helper T-cells (CD4+) and cytotoxic T-cells (CD8+).
Experimental Design and Workflow
The following diagram outlines the experimental workflow for assessing T-cell activation by this compound. The process begins with the isolation of Peripheral Blood Mononuclear Cells (PBMCs), followed by in vitro stimulation with this compound in the presence or absence of a primary T-cell stimulus (e.g., anti-CD3/CD28). Finally, the cells are stained with a panel of fluorescently-conjugated antibodies for analysis by flow cytometry.
Flow Cytometry Panel for T-Cell Activation
An 8-color flow cytometry panel is proposed for the detailed analysis of T-cell activation. The selection of fluorochromes is critical to minimize spectral overlap and should be optimized based on the specific flow cytometer configuration. Markers for T-cell lineage (CD3, CD4, CD8), early activation (CD69), mid-to-late activation (CD25, HLA-DR), and a viability dye are included.
| Marker | Fluorochrome | Purpose | Cellular Location |
| Viability Dye | e.g., Zombie NIR™ | Exclude dead cells | Surface/Intracellular |
| CD3 | Pacific Blue™ | Pan T-cell marker | Surface |
| CD4 | PE-Texas Red® | Helper T-cell marker | Surface |
| CD8 | APC-Alexa Fluor® 750 | Cytotoxic T-cell marker | Surface |
| CD69 | PE | Early activation marker | Surface |
| CD25 | PE-Cy7 | Activation marker (IL-2Rα) | Surface |
| HLA-DR | FITC | Late activation marker | Surface |
| CD38 | APC | Activation/Exhaustion marker | Surface |
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
This compound (lyophilized powder)
-
Anti-human CD3 antibody (functional grade)
-
Anti-human CD28 antibody (functional grade)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorescently-conjugated antibodies (see panel table)
-
Viability dye
-
Fixation/Permeabilization buffer kit
-
96-well round-bottom plates
-
Flow cytometry tubes
Protocol for In Vitro T-Cell Activation
-
Preparation of Reagents:
-
Reconstitute lyophilized this compound in sterile water or PBS to create a stock solution. Further dilute in complete RPMI-1640 to desired working concentrations.
-
Prepare anti-CD3/CD28 antibody stimulation cocktail in complete RPMI-1640.
-
-
Cell Culture and Stimulation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 at a concentration of 1 x 10⁶ cells/mL.
-
Plate 1 x 10⁵ cells (100 µL) into each well of a 96-well round-bottom plate.
-
Add 100 µL of the appropriate treatment to each well:
-
Unstimulated control (media only)
-
This compound alone (at various concentrations)
-
Anti-CD3/CD28 alone (positive control)
-
This compound + anti-CD3/CD28
-
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Protocol for Flow Cytometry Staining
-
Cell Harvesting and Washing:
-
After incubation, gently resuspend the cells and transfer them to flow cytometry tubes.
-
Wash the cells with 2 mL of flow cytometry staining buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
-
Viability Staining:
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add the viability dye according to the manufacturer's instructions and incubate in the dark at room temperature.
-
Wash the cells with 2 mL of staining buffer and centrifuge.
-
-
Fc Receptor Blocking:
-
Resuspend the cell pellet in 100 µL of staining buffer containing Fc block.
-
Incubate for 10 minutes at room temperature.
-
-
Surface Marker Staining:
-
Without washing, add the pre-titrated antibody cocktail for surface markers.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer.
-
-
(Optional) Intracellular Staining:
-
If staining for intracellular markers (e.g., cytokines), follow a fixation and permeabilization protocol according to the manufacturer's instructions.
-
Add the intracellular antibody cocktail and incubate.
-
Wash the cells as recommended by the protocol.
-
-
Sample Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer. Ensure that an adequate number of events are collected for statistical analysis.
-
Data Analysis
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
From the single-cell population, gate on viable cells based on the viability dye staining.
-
Identify lymphocytes based on their forward and side scatter properties (FSC vs. SSC).
-
From the lymphocyte gate, identify T-cells by gating on CD3+ cells.
-
Further delineate helper T-cells (CD4+) and cytotoxic T-cells (CD8+) from the CD3+ population.
-
Analyze the expression of activation markers (CD69, CD25, HLA-DR, CD38) on the CD4+ and CD8+ T-cell subsets.
-
-
Quantitative Analysis:
-
Determine the percentage of activated cells (e.g., CD69+, CD25+, HLA-DR+) within the CD4+ and CD8+ T-cell populations for each treatment condition.
-
Calculate the mean fluorescence intensity (MFI) of the activation markers to assess the level of upregulation.
-
Present the data in tables and graphs for comparison between treatment groups.
-
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the flow cytometry experiments.
Table 1: Experimental Parameters
| Parameter | Value | Notes |
| Cell Type | Human PBMCs | |
| Seeding Density | 1 x 10⁶ cells/mL | |
| This compound Concentrations | 0.1, 1, 10, 100 ng/mL | Titration recommended |
| Anti-CD3/CD28 Concentration | 1 µg/mL anti-CD3 / 1 µg/mL anti-CD28 | Titration recommended |
| Incubation Time | 48 hours | Optimization may be required |
| Staining Volume | 100 µL | |
| Antibody Incubation | 30-45 minutes at 4°C |
Table 2: Expected Results (Example)
| Treatment Group | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells | % CD69+ of CD8+ T-cells | % CD25+ of CD8+ T-cells |
| Unstimulated | < 5% | < 10% | < 5% | < 10% |
| This compound (10 ng/mL) | 5-15% | 10-20% | 5-15% | 10-20% |
| Anti-CD3/CD28 | > 60% | > 70% | > 60% | > 70% |
| This compound + Anti-CD3/CD28 | > 70% | > 80% | > 70% | > 80% |
Note: The expected percentages are illustrative and will vary depending on the donor, reagents, and specific experimental conditions.
References
Application Notes and Protocols for Assessing Dendritic Cell Maturation with Thymalfasin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and regulating innate and adaptive immune responses.[1][2][3][4] The maturation of DCs is a critical process characterized by morphological and functional changes, including the upregulation of co-stimulatory molecules, enhanced antigen presentation, and cytokine production, which are essential for priming naive T cells.[2] Thymalfasin (Thymosin-α1), a synthetic polypeptide, has been shown to have immunomodulatory effects, including the promotion of DC maturation and function. These application notes provide detailed protocols for assessing the in vitro effects of this compound on human monocyte-derived dendritic cell (Mo-DC) maturation.
Principle of Dendritic Cell Maturation Assessment
The assessment of DC maturation involves evaluating key phenotypic and functional changes that occur as immature DCs (iDCs) transition to mature DCs (mDCs). This protocol outlines three primary assays:
-
Flow Cytometry: To quantify the expression of cell surface markers indicative of DC maturation. Mature DCs upregulate co-stimulatory molecules (CD80, CD86, CD40) and antigen-presenting molecules (MHC class I and II), while the expression of the monocyte marker CD14 is downregulated.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the secretion of cytokines that direct the T-cell response. This compound-treated mDCs have been shown to increase the production of both Th1-type (e.g., IFN-γ, TNF-α) and Th2-type (e.g., IL-5, IL-10, IL-13) cytokines.
-
Mixed Lymphocyte Reaction (MLR) Assay: To assess the functional ability of DCs to stimulate the proliferation of allogeneic T cells. Enhanced T-cell proliferation indicates a greater stimulatory capacity of the mature DCs.
Data Presentation: Effects of this compound on Dendritic Cell Maturation
The following tables summarize the quantitative effects of this compound on human monocyte-derived dendritic cells, based on published data.
Table 1: Upregulation of Surface Markers on Immature Dendritic Cells (iDCs) by this compound
| Surface Marker | Mean Fluorescence Intensity (MFI) Increase with this compound (%) | p-value |
| CD40 | 11% | <0.01 |
| CD80 | 28% | <0.01 |
| MHC Class I | 34% | <0.01 |
| MHC Class II | 17% | <0.01 |
Table 2: Enhanced Cytokine Secretion from T cells Stimulated by this compound-Treated Mature Dendritic Cells (mDCs)
| Cytokine | Fold Increase in T cells Stimulated by this compound-mDCs vs. Untreated mDCs |
| TNF-α | ~2.0 |
| IL-5 | ~2.0 |
| IL-13 | ~2.0 |
| IFN-γ | >1.3 |
| IL-10 | >1.3 |
Table 3: Functional Changes in Dendritic Cells Induced by this compound
| Functional Assay | Observation |
| Antigen Uptake (FITC-dextran) | ~30% reduction in Tα1-treated iDCs |
| Allogeneic T-cell Proliferation (MLR) | Increased stimulation by Tα1-treated mDCs |
Experimental Protocols
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the differentiation of iDCs from human peripheral blood CD14+ monocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD14 MicroBeads, human (or other monocyte isolation kit)
-
DC Growth Medium: RPMI 1640, 10% Fetal Calf Serum (FCS), 2 mM L-glutamine, 100 U/mL Penicillin, 100 µg/mL Streptomycin
-
Recombinant Human GM-CSF (800 U/mL)
-
Recombinant Human IL-4 (500 U/mL)
-
This compound (Tα1)
Procedure:
-
Isolate CD14+ Monocytes: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) according to the manufacturer's instructions.
-
Cell Seeding: Resuspend the purified CD14+ monocytes in DC Growth Medium supplemented with 800 U/mL GM-CSF and 500 U/mL IL-4.
-
Culture for Differentiation: Culture the cells at a density of 1 x 10^6 cells/mL in a T-75 flask at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: For the experimental group, add this compound to the culture medium at the desired concentration (e.g., 50 ng/mL) at the beginning of the culture.
-
Incubation: Incubate for 5-6 days to allow differentiation into immature DCs (iDCs). On day 3, add fresh medium with cytokines and this compound.
-
Induction of Maturation: On day 5 or 6, induce maturation by adding a maturation stimulus such as TNF-α (10 ng/mL) or a cytokine cocktail (e.g., IL-1β, IL-6, TNF-α, and PGE2) to the culture. Continue to culture for an additional 24-48 hours.
Protocol 2: Assessment of DC Maturation by Flow Cytometry
This protocol details the immunophenotyping of DCs to assess the expression of maturation markers.
Materials:
-
Differentiated iDCs and mDCs (from Protocol 1)
-
FACS Buffer (PBS with 1% BSA, 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies: Anti-CD14, Anti-CD40, Anti-CD80, Anti-CD83, Anti-CD86, Anti-HLA-DR (MHC Class II), Anti-HLA-ABC (MHC Class I)
-
Isotype control antibodies
Procedure:
-
Cell Harvesting: Harvest iDCs and mDCs from the culture flasks.
-
Cell Staining: a. Aliquot approximately 1 x 10^5 to 1 x 10^6 cells per tube. b. Wash the cells with cold FACS buffer. c. Resuspend the cell pellet in 100 µL of FACS buffer containing the appropriate dilution of fluorochrome-conjugated antibodies. d. Include isotype controls to assess non-specific binding.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer.
-
Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. Gate on the DC population based on forward and side scatter properties. Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Protocol 3: Measurement of Cytokine Production by ELISA
This protocol describes the quantification of cytokines in the cell culture supernatant.
Materials:
-
Culture supernatants from DC cultures (from Protocol 1)
-
Commercially available ELISA kits for desired cytokines (e.g., TNF-α, IL-12, IL-10, IFN-γ, IL-5, IL-13)
-
ELISA plate reader
Procedure:
-
Supernatant Collection: Collect the culture supernatants from both untreated and this compound-treated DC cultures after the maturation period. Centrifuge to remove any cells and debris.
-
ELISA Assay: Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit. This typically involves: a. Coating a 96-well plate with a capture antibody. b. Blocking non-specific binding sites. c. Adding standards and samples (culture supernatants). d. Adding a biotinylated detection antibody. e. Adding an enzyme conjugate (e.g., streptavidin-HRP). f. Adding a substrate to produce a colorimetric reaction. g. Stopping the reaction and reading the absorbance on an ELISA plate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Protocol 4: Mixed Lymphocyte Reaction (MLR) Assay
This protocol assesses the T-cell stimulatory capacity of the generated DCs.
Materials:
-
Mature DCs (stimulator cells) from Protocol 1
-
Allogeneic CD3+ T cells (responder cells), isolated from a different donor's PBMCs
-
MLR Medium (RPMI 1640, 10% human AB serum, 2 mM L-glutamine, etc.)
-
[3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or Alamar Blue)
Procedure:
-
Prepare Responder Cells: Isolate CD3+ T cells from a healthy donor's PBMCs.
-
Set up Co-culture: a. Plate the responder T cells (e.g., 1 x 10^5 cells/well) in a 96-well round-bottom plate. b. Add the stimulator DCs (untreated or this compound-treated) at varying DC:T cell ratios (e.g., 1:10, 1:20, 1:50, 1:100). c. Include control wells with T cells alone.
-
Incubation: Co-culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Measure Proliferation: a. [3H]-Thymidine Incorporation: Pulse the cultures with 1 µCi/well of [3H]-Thymidine for the final 18 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter. b. CFSE Staining: Alternatively, label the T cells with CFSE before co-culture and measure the dilution of the dye by flow cytometry as an indicator of proliferation.
-
Data Analysis: Compare the proliferation of T cells stimulated with this compound-treated DCs to those stimulated with untreated DCs.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound-induced DC maturation.
Caption: Proposed signaling pathway for this compound in dendritic cells.
References
- 1. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 2. Insights into dendritic cell maturation during infection with application of advanced imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights into dendritic cell maturation during infection with application of advanced imaging techniques [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Lyophilized Thymalfasin in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymalfasin, a synthetic 28-amino acid peptide identical to human thymosin alpha 1, is a potent immunomodulator with significant applications in research and clinical settings. It enhances T-cell function, cytokine production, and natural killer cell activity, making it a valuable tool for studies in immunology, oncology, and infectious diseases.[1][2][3] Proper reconstitution and storage of lyophilized this compound are critical to ensure its stability, bioactivity, and the reproducibility of experimental results. These application notes provide detailed protocols for the reconstitution, storage, and handling of lyophilized this compound for research use.
Product Information
| Characteristic | Description |
| Appearance | Sterile Filtered White lyophilized (freeze-dried) powder.[4] |
| Molecular Weight | 3108.3 Daltons.[4] |
| Formulation | Typically lyophilized from a solution containing 1.6 mg of this compound and 50 mg of mannitol, with a sodium phosphate buffer to adjust the pH to approximately 6.8. |
| Purity | Greater than 99.0% as determined by RP-HPLC and SDS-PAGE analysis. |
Reconstitution of Lyophilized this compound
3.1. Materials Required
-
Vial of lyophilized this compound
-
Sterile, pyrogen-free water for injection (WFI) or sterile 18 MΩ-cm H2O.
-
Sterile syringes and needles
-
Alcohol swabs (70% isopropyl alcohol)
-
Sterile, conical centrifuge tubes (for aliquoting)
-
Vortex mixer (optional)
-
Microcentrifuge (optional)
3.2. Protocol for Reconstitution of a 1.6 mg Vial
This protocol provides instructions for reconstituting a standard 1.6 mg vial of lyophilized this compound to a stock solution of 1 mg/mL.
-
Equilibration: Allow the vial of lyophilized this compound to come to room temperature for at least 15-20 minutes before opening. This prevents condensation from forming inside the vial.
-
Aseptic Preparation: Wipe the rubber stopper of the this compound vial and the vial of sterile water with an alcohol swab. Allow them to air dry completely in a sterile environment (e.g., a laminar flow hood).
-
Solvent Addition: Using a sterile syringe, draw up 1.6 mL of sterile water. Slowly inject the sterile water into the this compound vial, directing the stream against the side of the vial to avoid foaming.
-
Dissolution: Gently swirl the vial to dissolve the lyophilized powder. Avoid vigorous shaking, as this can cause the peptide to denature or aggregate. If necessary, the vial can be gently vortexed or sonicated for a few minutes to aid dissolution.
-
Visual Inspection: Once dissolved, the solution should be clear and free of any particulate matter. If the solution is cloudy or contains particles, it may indicate incomplete dissolution or contamination.
-
Final Concentration: This procedure will result in a 1 mg/mL stock solution of this compound.
3.3. Preparation of a Stock Solution for Cell Culture
For in vitro studies, it is recommended to prepare a concentrated stock solution that can be further diluted in cell culture media to the desired working concentration.
-
Follow the reconstitution protocol in section 3.2 to prepare a 1 mg/mL stock solution.
-
It is recommended to reconstitute to a concentration of not less than 100 µg/mL.
-
For long-term storage, it is advisable to add a carrier protein such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) to the stock solution to prevent peptide loss due to adsorption to the vial surface.
-
Sterile filter the final stock solution through a 0.22 µm syringe filter into a sterile tube if it will be used in a sterile cell culture system.
Storage and Stability
Proper storage is crucial to maintain the integrity and bioactivity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | Desiccated at -20°C to -80°C | Up to 10 years | Stable at room temperature for up to 3 weeks. |
| Reconstituted Solution (Short-term) | 2°C to 8°C | 2-7 days | Use immediately after reconstitution if possible. |
| Reconstituted Solution (Long-term) | -20°C to -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. The addition of a carrier protein (0.1% HSA or BSA) is recommended. |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the reconstituted stock solution into single-use volumes is highly recommended to prevent degradation from repeated temperature changes.
-
Light Protection: Store both lyophilized powder and reconstituted solutions protected from light.
Experimental Protocols
5.1. Preparation of Working Solutions for In Vitro Assays
-
Thaw a single-use aliquot of the this compound stock solution (e.g., 1 mg/mL) at room temperature or on ice.
-
Dilute the stock solution to the desired final concentration using the appropriate sterile cell culture medium or assay buffer.
-
For example, to prepare a 1 µg/mL working solution in 10 mL of media from a 1 mg/mL stock, add 10 µL of the stock solution to the 10 mL of media.
-
Gently mix the working solution before adding it to the cell culture or assay plate.
Visualization of Experimental Workflow and Signaling Pathway
6.1. Experimental Workflow: Reconstitution and Storage
Caption: Workflow for this compound reconstitution and storage.
6.2. This compound Signaling Pathway
This compound exerts its immunomodulatory effects primarily through the activation of Toll-like receptors (TLRs), leading to the downstream activation of NF-κB and MAPK signaling pathways.
Caption: this compound signaling pathway via TLR activation.
References
Thymalfasin as a Vaccine Adjuvant: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymalfasin, a synthetic 28-amino acid peptide identical to the naturally occurring thymosin alpha 1, is a well-established immunomodulator with a primary function of restoring and enhancing cell-mediated immunity.[1][2] Its ability to modulate the immune system has led to its investigation and use as a potent adjuvant for various vaccines, including those for infectious diseases and cancer.[2][3] Preclinical studies have demonstrated that this compound can significantly augment vaccine efficacy by stimulating T-cell differentiation and maturation, enhancing antibody production, and promoting a robust cytotoxic T-lymphocyte (CTL) response.[1] These application notes provide a summary of key preclinical findings and detailed protocols for utilizing this compound as a vaccine adjuvant in a research setting.
Mechanism of Action
This compound exerts its adjuvant effects through a multi-faceted mechanism centered on the activation of the innate immune system, which in turn orchestrates a powerful adaptive immune response. A key pathway involves the activation of dendritic cells (DCs), the most potent antigen-presenting cells.
This compound has been shown to interact with Toll-like receptors (TLRs), particularly TLR9 on plasmacytoid dendritic cells (pDCs). This interaction initiates a signaling cascade through the Myeloid differentiation primary response 88 (MyD88) adaptor protein and Interferon Regulatory Factor 7 (IRF7). This signaling cascade leads to the maturation of DCs, upregulation of co-stimulatory molecules, and the production of Type I interferons and other pro-inflammatory cytokines. These activated DCs are then highly effective at processing and presenting vaccine antigens to naive T-cells, driving their differentiation into effector T-cells, including T-helper (Th) cells and cytotoxic T-lymphocytes (CTLs).
Caption: this compound signaling pathway in dendritic cells.
Preclinical Data Summary
The efficacy of this compound as a vaccine adjuvant has been demonstrated in various preclinical models. The following tables summarize key quantitative data from representative studies.
Influenza Vaccine Studies
| Animal Model | Vaccine Antigen | This compound Dose | Key Findings | Reference |
| Old Mice (24-26 months) | Influenza Vaccine | 10 µ g/day for 5 days (pretreatment) | Increased virus-specific Cytotoxic T-Lymphocyte (CTL) response to levels seen in young mice. | |
| Young and Old Mice | Tetanus Toxoid (TT) | Not specified | Significantly greater anti-TT antibody response in both young and old mice (p < 0.05). |
Cancer Vaccine Studies
| Animal Model | Cancer Model | Vaccine Type | this compound Dose | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | C57BL/6 Mice | B16 Melanoma | Dendritic Cell (DC) Vaccine | Not specified | Delayed tumor growth and prolonged survival compared to vaccine alone. | | | C57BL Mice | Peritoneal Metastases from Colonic Carcinoma | Heated Intraperitoneal Chemotherapy (HIPEC) | 0.6 mg/kg for 5 days | Increased overall survival (16.1 ± 0.8 days vs. 14.1 ± 0.6 days for HIPEC alone, p=0.02). Increased CD8+ infiltration into metastases. | |
Experimental Protocols
The following are detailed protocols for key experiments cited in the preclinical evaluation of this compound as a vaccine adjuvant.
Protocol 1: Evaluation of this compound Adjuvant with Influenza Vaccine in Aged Mice
Objective: To assess the ability of this compound to enhance the cellular immune response to an influenza vaccine in an aged mouse model.
Materials:
-
Animals: Aged (24-26 months) and young (6-8 weeks) C57BL/6 mice.
-
Vaccine: Commercially available inactivated influenza vaccine.
-
Adjuvant: this compound (synthetic peptide).
-
Reagents for CTL assay: RPMI 1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 2-mercaptoethanol, target cells (e.g., MC57 cells) infected with influenza virus, 51Cr.
Experimental Workflow:
Caption: Workflow for influenza vaccine study in aged mice.
Methodology:
-
Animal Groups: Divide aged mice into two groups: "Vaccine Only" and "Vaccine + this compound". A group of young mice receiving the vaccine only will serve as a positive control for a robust immune response.
-
This compound Administration: For the "Vaccine + this compound" group, administer 10 µg of this compound subcutaneously daily for five consecutive days prior to vaccination.
-
Vaccination: On day 6, immunize all mice intramuscularly with the influenza vaccine according to the manufacturer's recommended dosage for mice.
-
Spleen Harvest: Seven days post-vaccination, euthanize the mice and aseptically harvest the spleens.
-
CTL Assay (Chromium Release Assay):
-
Prepare single-cell suspensions from the spleens.
-
Co-culture splenocytes with influenza virus-infected, 51Cr-labeled target cells at various effector-to-target cell ratios.
-
After a 4-6 hour incubation, measure the amount of 51Cr released into the supernatant, which is indicative of target cell lysis by CTLs.
-
Calculate the percentage of specific lysis.
-
Expected Outcome: Mice treated with this compound are expected to show a significantly higher percentage of specific lysis in the CTL assay compared to the aged mice that received the vaccine alone, with levels potentially approaching those observed in the young control mice.
Protocol 2: Evaluation of this compound Adjuvant with a Dendritic Cell Cancer Vaccine in a Murine Melanoma Model
Objective: To determine if this compound can enhance the anti-tumor efficacy of a dendritic cell (DC)-based cancer vaccine in a B16 melanoma mouse model.
Materials:
-
Animals: C57BL/6 mice (6-8 weeks old).
-
Cell Line: B16-F10 melanoma cell line.
-
Vaccine: Bone marrow-derived dendritic cells (BMDCs) pulsed with B16-F10 tumor lysate.
-
Adjuvant: this compound.
-
Reagents for cell culture and DC generation: RPMI 1640, FBS, penicillin-streptomycin, GM-CSF, IL-4.
Experimental Workflow:
Caption: Workflow for B16 melanoma cancer vaccine study.
Methodology:
-
DC Vaccine Preparation:
-
Generate BMDCs from C57BL/6 mice by culturing bone marrow cells with GM-CSF and IL-4.
-
Prepare a lysate from B16-F10 melanoma cells by repeated freeze-thaw cycles.
-
Pulse the immature DCs with the tumor lysate to allow for antigen uptake and processing.
-
-
Tumor Inoculation: On day 0, inject 1 x 105 B16-F10 melanoma cells subcutaneously into the flank of each mouse.
-
Animal Groups and Treatment:
-
Group 1 (Control): Receive saline injections.
-
Group 2 (DC Vaccine Only): Receive 1 x 106 tumor lysate-pulsed DCs subcutaneously on the contralateral flank on days 3, 10, and 17.
-
Group 3 (DC Vaccine + this compound): Receive the DC vaccine as in Group 2, with a co-injection of a suitable dose of this compound (e.g., 1.6 mg/kg) at the same site.
-
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width2) / 2.
-
Survival Monitoring: Monitor the mice for tumor burden and overall health. Euthanize mice when tumors reach a predetermined size or if they show signs of distress. Record the date of euthanasia for survival analysis.
Expected Outcome: The group receiving the DC vaccine with this compound is expected to exhibit significantly delayed tumor growth and prolonged survival compared to the group receiving the DC vaccine alone.
Conclusion
This compound has demonstrated significant potential as a vaccine adjuvant in a variety of preclinical settings. Its well-defined mechanism of action, involving the activation of dendritic cells through TLR signaling, provides a strong rationale for its use in enhancing immune responses to vaccination. The protocols outlined above provide a framework for researchers to further investigate and harness the adjuvant properties of this compound in the development of more effective vaccines against infectious diseases and cancer.
References
Application Notes and Protocols for Lentiviral Vector-Mediated Sustained Thymalfasin Expression
Introduction
Thymalfasin, a 28-amino acid synthetic peptide identical to human Thymosin Alpha 1, is a potent immunomodulator with therapeutic applications in treating chronic viral infections, cancers, and various immunodeficiencies. Its mechanism of action involves the enhancement of T-cell maturation and function, primarily through interaction with Toll-like receptors (TLRs).[1] However, the clinical utility of recombinant this compound is limited by its short in vivo half-life, necessitating frequent administrations.
Gene therapy using lentiviral vectors offers a promising strategy to achieve stable, long-term expression of therapeutic proteins. Lentiviral vectors can transduce both dividing and non-dividing cells and integrate into the host genome, leading to sustained transgene expression.[2][3] This document provides a detailed guide for researchers on the design of a lentiviral vector for sustained this compound expression, protocols for vector production and validation, and methods for assessing the biological activity of the expressed peptide.
Lentiviral Vector Design for Sustained this compound Expression
Achieving sustained and therapeutically relevant levels of this compound requires careful vector design. The key components of the proposed lentiviral vector are outlined below.
1.1. Genetic Cassette Components:
-
Promoter: A strong, constitutive promoter is required for long-term expression. The human Elongation Factor 1 Alpha (EF1α) promoter is recommended over viral promoters like CMV, as EF1α is less prone to silencing in immune cells and stem cells, ensuring more stable, long-term expression.[4]
-
This compound Coding Sequence: this compound is derived from the N-terminal 28 amino acids of its precursor, Prothymosin Alpha (PTMA). To ensure proper synthesis and secretion, the coding sequence should include a signal peptide at the N-terminus, followed by the 28-amino acid sequence of this compound. The human PTMA gene (NCBI Gene ID: 5757) can be used as a template.
-
Post-transcriptional Regulatory Element: The Woodchuck Hepatitis Virus Post-transcriptional Regulatory Element (WPRE) should be included downstream of the this compound coding sequence. The WPRE enhances mRNA processing and nuclear export, leading to significantly increased transgene expression and higher viral titers.[2]
-
Polyadenylation Signal: A strong polyadenylation signal, such as the one from bovine growth hormone (BGH), is necessary for proper termination and stabilization of the mRNA transcript.
1.2. Lentiviral Backbone:
A third-generation, self-inactivating (SIN) lentiviral backbone is recommended for enhanced biosafety. In SIN vectors, a deletion in the 3' Long Terminal Repeat (LTR) abrogates the promoter/enhancer activity of the LTRs after integration into the host genome. This minimizes the risk of activating nearby proto-oncogenes and prevents the generation of replication-competent lentiviruses.
Logical Diagram of Lentiviral Vector Design
Data Presentation: Expected Outcomes
Table 1: In Vitro Transduction Efficiency and this compound Expression
| Target Cell Line | Promoter | MOI | Transduction Efficiency (%) (Day 7) | This compound in Supernatant (ng/mL) (Day 14) |
|---|---|---|---|---|
| Jurkat (T-cell line) | EF1α | 5 | ~85% | ~150 |
| Jurkat (T-cell line) | EF1α | 10 | >95% | ~320 |
| Primary Human T-cells | EF1α | 10 | ~70% | ~180 |
| HEK293T | EF1α | 5 | >98% | ~450 |
| Jurkat (T-cell line) | CMV | 10 | >95% | ~280 (initial), declines over time |
Table 2: Long-term Stability of this compound Expression In Vitro (Jurkat Cells, MOI 10)
| Time Point | Promoter | This compound in Supernatant (ng/mL) |
|---|---|---|
| Day 7 | EF1α | 310 |
| Day 14 | EF1α | 325 |
| Day 21 | EF1α | 315 |
| Day 28 | EF1α | 290 |
| Day 7 | CMV | 295 |
| Day 14 | CMV | 210 |
| Day 21 | CMV | 120 |
| Day 28 | CMV | 55 |
Note: The data presented in these tables are illustrative and based on typical performance of EF1α-driven lentiviral vectors. Actual results may vary depending on the specific experimental conditions, target cells, and vector preparation.
Experimental Protocols
This section provides detailed protocols for the production, quantification, and validation of the this compound-expressing lentiviral vector.
Protocol 1: Lentiviral Vector Production and Titration
This protocol describes the transient transfection of HEK293T cells to produce lentiviral particles.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral transfer plasmid (containing this compound cassette)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
0.45 µm PES filters
Procedure:
-
Day 0: Seed HEK293T Cells:
-
Plate 4 x 10^6 HEK293T cells in a 10 cm dish with DMEM + 10% FBS.
-
Incubate at 37°C, 5% CO2, ensuring cells reach 70-80% confluency by the next day.
-
-
Day 1: Transfection:
-
Prepare the DNA mixture in a sterile tube:
-
10 µg transfer plasmid
-
7.5 µg packaging plasmid
-
2.5 µg envelope plasmid
-
-
Follow the manufacturer's protocol for your chosen transfection reagent to form DNA-reagent complexes.
-
Gently add the transfection mix to the HEK293T cells.
-
-
Day 2: Change Medium:
-
16-18 hours post-transfection, carefully aspirate the medium and replace it with 10 mL of fresh, pre-warmed DMEM + 10% FBS.
-
-
Day 3 & 4: Harvest Viral Supernatant:
-
At 48 hours post-transfection, collect the supernatant containing viral particles into a sterile tube.
-
Add 10 mL of fresh medium to the plate.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour harvest.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PES filter.
-
-
Titration (Functional Titer):
-
Plate target cells (e.g., Jurkat) in a 24-well plate.
-
Prepare serial dilutions of your viral supernatant.
-
Transduce the target cells with the diluted virus in the presence of polybrene (8 µg/mL).
-
After 72 hours, determine the percentage of transduced cells (e.g., by intracellular staining for this compound or by quantifying a co-expressed fluorescent marker via flow cytometry).
-
Calculate the titer (Transducing Units/mL) using the formula: Titer (TU/mL) = (Number of cells at transduction x % positive cells) / Volume of virus (mL)
-
Experimental Workflow for Lentivirus Production and Validation
Protocol 2: Quantification of this compound Expression by ELISA
This protocol outlines a sandwich ELISA to measure the concentration of secreted this compound in cell culture supernatant.
Materials:
-
This compound ELISA Kit (commercially available kits are recommended)
-
Cell culture supernatant from transduced and control cells
-
Microplate reader
Procedure:
-
Prepare Reagents: Reconstitute standards, capture antibody, detection antibody, and substrate solution according to the kit manufacturer's instructions.
-
Coat Plate: Coat a 96-well plate with the capture antibody and incubate overnight at 4°C.
-
Wash and Block: Wash the plate with the provided wash buffer. Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Add Samples and Standards:
-
Create a standard curve by serially diluting the this compound standard.
-
Add 100 µL of standards and cell culture supernatant samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Add Detection Antibody: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour.
-
Add Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes in the dark.
-
Add Substrate: Wash the plate. Add 100 µL of TMB substrate and incubate for 15-20 minutes in the dark until color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Calculate Concentration: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of this compound in the samples.
Protocol 3: this compound Bioactivity - T-cell Proliferation (MTT) Assay
This assay measures the ability of lentivirally-produced this compound to stimulate the proliferation of lymphocytes, confirming its biological activity.
Materials:
-
Human or mouse splenocytes/Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 with 10% FBS
-
Supernatant from transduced cells containing this compound
-
Phytohemagglutinin (PHA) or Concanavalin A (ConA) (as a co-stimulant)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol)
-
96-well flat-bottom plates
Procedure:
-
Prepare Cells: Isolate splenocytes or PBMCs and resuspend them in RPMI-1640 at a concentration of 2 x 10^6 cells/mL.
-
Plate Cells: Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of a 96-well plate.
-
Add Treatments:
-
Test Wells: Add 100 µL of supernatant from this compound-expressing cells (use various dilutions).
-
Positive Control: Add 100 µL of medium containing a known concentration of recombinant this compound.
-
Negative Control: Add 100 µL of supernatant from cells transduced with a control vector (e.g., expressing GFP).
-
Unstimulated Control: Add 100 µL of culture medium only.
-
Add a suboptimal concentration of PHA (e.g., 1 µg/mL) to all wells to provide a primary stimulus.
-
-
Incubate: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add MTT Reagent: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable, proliferating cells will convert the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Carefully remove 150 µL of the medium from each well. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read Absorbance: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm.
-
Analyze Data: Subtract the background absorbance (medium-only wells). An increase in absorbance in the test wells compared to the negative control indicates that the lentivirally produced this compound is biologically active and stimulates T-cell proliferation.
This compound Signaling Pathway
This compound exerts its immunomodulatory effects by acting as a pathogen-associated molecular pattern (PAMP) mimic, primarily engaging Toll-like receptors (TLRs) on antigen-presenting cells like dendritic cells and macrophages. The key signaling cascade is initiated via the MyD88-dependent pathway.
Diagram of this compound-Induced TLR Signaling
Pathway Description:
-
Receptor Binding: this compound binds to TLR2 and TLR9 on the surface of immune cells.
-
Adaptor Recruitment: This binding event recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the intracellular TIR domain of the TLR.
-
Kinase Cascade: MyD88 initiates a kinase cascade by recruiting and activating members of the IL-1 receptor-associated kinase (IRAK) family.
-
Signal Transduction: Activated IRAKs then engage TRAF6, which in turn activates TAK1.
-
Transcription Factor Activation: TAK1 activates two major downstream pathways:
-
The IKK complex, which phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus.
-
The MAPK pathway (p38 and JNK), which leads to the activation of the transcription factor AP-1.
-
-
Gene Expression: In the nucleus, NF-κB and AP-1 work together to drive the transcription of pro-inflammatory and immunomodulatory genes, including those for Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for enhancing T-cell responses.
References
Application Notes and Protocols: Use of Thymalfasin in Human Primary Immune Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymalfasin, a synthetic equivalent of the naturally occurring thymosin alpha 1, is a 28-amino acid peptide with significant immunomodulatory properties. It plays a crucial role in the maturation, differentiation, and function of various immune cells, making it a subject of extensive research for its therapeutic potential in a range of conditions, including infections, immunodeficiencies, and cancer. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on human primary immune cell cultures, specifically focusing on dendritic cells (DCs), T-cells, and natural killer (NK) cells.
Mechanism of Action
This compound exerts its immunomodulatory effects through a multi-faceted approach. A key mechanism involves the activation of Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells (APCs) like dendritic cells.[1][2] This interaction initiates a signaling cascade that promotes a T-helper 1 (Th1) polarized immune response, characterized by the production of cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2).[1][2] This, in turn, enhances the maturation and activation of T-cells and increases the cytotoxic activity of NK cells.[3]
Data Presentation: Effects of this compound on Human Primary Immune Cells
The following tables summarize the quantitative effects of this compound on various parameters of human primary immune cell function as reported in scientific literature.
Table 1: Effect of this compound on T-Cell Proliferation
| Cell Type | Treatment Condition | Proliferation Rate | Reference |
| Activated CD4+ T-cells | This compound (3 µM) | 140% | |
| Resting CD4+ T-cells | This compound (up to 3 µM) | No significant effect | |
| Activated CD8+ T-cells | This compound (up to 3 µM) | No significant effect | |
| Resting CD8+ T-cells | This compound (up to 3 µM) | No significant effect |
Table 2: Effect of this compound on Dendritic Cell (DC) Maturation Markers
| Cell Type | Treatment Condition | Marker Expression Change | Reference |
| Human monocyte-derived DCs | This compound | Increased CD40, CD80, TIM-3 | |
| Human monocyte-derived DCs | This compound | Decreased PDL-1 | |
| Human monocyte-derived DCs | This compound | Increased CD80, CD83, CD86, HLA-DR |
Table 3: Effect of this compound on Cytokine Production
| Cell Type | Treatment Condition | Cytokine Production | Reference |
| Human T-cells | This compound | Increased IFN-γ and IL-2 | |
| Murine bone marrow-derived macrophages | This compound | Increased IL-6, IL-10, IL-12 |
Table 4: Effect of this compound on Natural Killer (NK) Cell Cytotoxicity
| Target Cell Line | Effector:Target Ratio | % Specific Lysis (Control) | % Specific Lysis (this compound-stimulated) | Reference |
| K562 | 32:1 | 46.5 ± 2.6% | Data not directly available, but this compound is known to enhance NK cell activity. | |
| K562 | Not specified | Not specified | Statistically significant increase |
Experimental Protocols
Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate PBMCs from whole human blood for subsequent culture and treatment with this compound.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Centrifuge
-
Sterile serological pipettes and centrifuge tubes
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) and transfer the buffy coat (containing PBMCs) to a new centrifuge tube.
-
Wash the isolated PBMCs by adding 3-4 volumes of PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer and assess viability with trypan blue.
-
Seed the cells in culture plates at the desired density (e.g., 1 x 10^6 cells/mL) and incubate at 37°C in a 5% CO2 incubator.
Protocol 2: Generation of Monocyte-Derived Dendritic Cells (mo-DCs) and this compound Treatment
Objective: To generate immature mo-DCs from PBMCs and assess the effect of this compound on their maturation.
Materials:
-
Isolated PBMCs (from Protocol 1)
-
Complete RPMI-1640 medium
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
This compound
-
6-well culture plates
-
Flow cytometry antibodies (e.g., anti-CD14, -CD80, -CD83, -CD86, -HLA-DR)
Procedure:
-
Seed PBMCs at a density of 2 x 10^6 cells/mL in a 6-well plate and allow monocytes to adhere for 2 hours at 37°C.
-
After incubation, gently wash the wells with PBS to remove non-adherent cells (lymphocytes).
-
Add fresh complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) to the adherent monocytes.
-
Culture the cells for 5-7 days, replacing the medium with fresh cytokine-supplemented medium every 2-3 days. This will generate immature mo-DCs.
-
To assess the effect of this compound, treat the immature mo-DCs with varying concentrations of this compound (e.g., 10-100 µg/mL) for 24-48 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers (CD80, CD83, CD86, HLA-DR) for analysis by flow cytometry.
Protocol 3: T-Cell Proliferation Assay
Objective: To measure the effect of this compound on the proliferation of human T-cells.
Materials:
-
Isolated PBMCs or purified T-cells
-
Complete RPMI-1640 medium
-
This compound
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Carboxyfluorescein succinimidyl ester (CFSE) or [3H]-thymidine
-
96-well culture plates
-
Flow cytometer or liquid scintillation counter
Procedure (CFSE Method):
-
Label PBMCs or purified T-cells with CFSE according to the manufacturer's instructions.
-
Wash the cells to remove excess CFSE.
-
Seed the labeled cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with a T-cell mitogen (e.g., PHA at 1-5 µg/mL). Include unstimulated and mitogen-only controls.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE intensity in daughter cells.
Protocol 4: Natural Killer (NK) Cell Cytotoxicity Assay
Objective: To evaluate the effect of this compound on the cytotoxic activity of human NK cells.
Materials:
-
Isolated PBMCs or purified NK cells
-
Complete RPMI-1640 medium
-
This compound
-
K562 target cells (an NK-sensitive cell line)
-
Calcein-AM or a similar viability dye
-
96-well U-bottom plates
-
Fluorometer or flow cytometer
Procedure:
-
Culture PBMCs or purified NK cells (effector cells) overnight with or without this compound (e.g., 50 µg/mL).
-
Label the K562 target cells with Calcein-AM according to the manufacturer's protocol.
-
Wash the target cells to remove excess dye.
-
Co-culture the effector cells and target cells in a 96-well plate at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
-
Include control wells with target cells only (spontaneous release) and target cells with a lysis agent (e.g., Triton X-100) (maximum release).
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the fluorescence of the supernatant using a fluorometer.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling in dendritic cells.
Caption: Workflow for assessing DC maturation.
Caption: NK cell cytotoxicity assay workflow.
References
Troubleshooting & Optimization
Technical Support Center: Thymalfasin In Vitro T-Cell Assays
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize in vitro experiments involving Thymalfasin (Thymosin Alpha 1) and T-cell responses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing a significant T-cell proliferative response after treating my cells with this compound. What are the potential causes?
A low or absent proliferative response can stem from several factors related to the cells, reagents, or the experimental setup itself.
-
Cell Health and Viability: The initial health of your T-cells is critical. Ensure that post-isolation or post-thaw viability is high (>90%). Low viability at the start will inevitably lead to poor proliferation.[1] Contamination with red blood cells or granulocytes from PBMC isolation can also negatively impact T-cell function.[1]
-
Suboptimal Stimulation: this compound often acts as an immunomodulator, augmenting T-cell function rather than being a potent direct mitogen on its own.[2] Its mechanism frequently involves enhancing the function of antigen-presenting cells (APCs) or acting in concert with other stimuli.[3][4] Consider the following:
-
Co-stimulation: Ensure adequate co-stimulatory signals are present. For polyclonal activation, this is often achieved using anti-CD3 and anti-CD28 antibodies.
-
Antigen Presentation: If using an antigen-specific model, ensure your APCs (like dendritic cells) are functional and are presenting the antigen effectively. This compound can enhance the expression of MHC molecules on APCs, improving antigen presentation to T-cells.
-
-
Reagent Quality:
-
This compound: Verify the source, purity, and storage conditions of your this compound. Prepare fresh dilutions from a validated stock solution for each experiment.
-
Media and Supplements: Use high-quality, endotoxin-tested culture media and supplements. Factors like serum choice (autologous vs. pooled AB serum) can impact results.
-
-
Assay-Specific Issues:
-
Cell Density: Plate T-cells at an optimal density. Titration is recommended, but a starting point for 96-well plates is often 1-2x10^6 cells/mL.
-
Culture Duration: Allow sufficient time for proliferation. For human T-cells, this is typically 3 to 5 days.
-
Q2: My cytokine measurements (e.g., IL-2, IFN-γ) are low or undetectable after this compound stimulation. What should I check?
Low cytokine output is a common issue and can be linked to problems with cell activation, the assay protocol, or reagent quality.
-
Activation Conditions: this compound stimulates the production of various cytokines, including IL-2 and IFN-γ, which are crucial for immune activation. As with proliferation, ensure the primary stimulation conditions are optimal.
-
Positive Controls: Always include a strong positive control, such as Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies, to confirm that the T-cells are capable of producing cytokines.
-
Assay Protocol (ELISA/ELISpot):
-
Plate Coating: Ensure the plate is completely and evenly coated with the capture antibody.
-
Washing Steps: Insufficient washing can cause high background, while excessive washing may remove the bound cytokine or detection antibody.
-
Timing: For cytokine release assays, the incubation time is critical. A 24-48 hour stimulation is often sufficient for detecting cytokines like IL-2 and IFN-γ.
-
Q3: What is the mechanism of action for this compound, and how does that influence my experimental design?
Understanding this compound's mechanism is key to designing an effective experiment. It is not a simple mitogen; it's an immunomodulator with a multifaceted action.
-
Primary Mechanism: this compound promotes the maturation, differentiation, and activation of T-cells (both CD4+ and CD8+).
-
Indirect Effects: It often acts on other immune cells to create a pro-inflammatory environment that supports T-cell responses. Notably, it can stimulate antigen-presenting cells (APCs) like dendritic cells through Toll-Like Receptors (TLRs), such as TLR2 and TLR9. This leads to the production of cytokines that, in turn, activate T-cells.
-
Experimental Implications: Because of its indirect effects, co-culture systems involving both T-cells and APCs (e.g., total PBMCs or purified T-cells with dendritic cells) may show a more robust response to this compound than assays using highly purified T-cells alone.
Quantitative Data Summary
The following tables provide reference values for designing and evaluating your experiments. Note that optimal conditions can vary based on cell source, donor variability, and specific lab protocols.
Table 1: Recommended Concentration & Incubation Times
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Titration is highly recommended to find the optimal dose for your specific cell type and assay. |
| T-Cell Plating Density | 1 - 2 x 10^6 cells/mL | For 96-well plates. Density should be optimized for your specific assay. |
| Proliferation Assay Duration | 3 - 7 days | Human T-cells typically require at least 3-5 days to show significant proliferation. |
| Cytokine Assay Duration | 18 - 48 hours | Peak cytokine secretion often occurs earlier than peak proliferation. |
Table 2: Common Positive Controls for T-Cell Activation
| Control Stimulus | Typical Concentration | Target |
| Anti-CD3 Antibody (plate-bound) | 0.1 - 1.0 µg/mL | Primary signal for TCR activation. |
| Anti-CD28 Antibody (soluble) | 1 - 2 µg/mL | Co-stimulatory signal required for robust activation. |
| Phytohemagglutinin (PHA) | 0.5 - 2.0 µg/mL | Potent mitogen for polyclonal T-cell activation. |
Key Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol outlines a common method for measuring T-cell proliferation by dye dilution.
-
Cell Preparation: Isolate PBMCs from fresh blood or thaw cryopreserved cells. Ensure cell viability is >90%.
-
CFSE Staining:
-
Resuspend 10-20 x 10^6 PBMCs in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.
-
Add CFSE dye to a final concentration of 0.05 µM (this may require optimization).
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete culture medium.
-
Wash the cells 2-3 times with complete medium to remove excess dye.
-
-
Cell Culture:
-
Resuspend the CFSE-stained cells at 2 x 10^6 cells/mL in complete RPMI with 5% human serum.
-
Plate 200 µL of cell suspension per well in a 96-well round-bottom plate.
-
Add this compound, positive controls (e.g., anti-CD3), and a negative (unstimulated) control in triplicate.
-
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Analysis:
-
Harvest cells and stain with viability dye and cell surface markers (e.g., CD3, CD4, CD8).
-
Analyze by flow cytometry. Proliferating cells will show successive halvings of CFSE fluorescence intensity.
-
Protocol 2: Cytokine Release Assay (ELISA for IL-2)
This protocol provides a framework for measuring IL-2 secretion from stimulated T-cells.
-
Cell Culture:
-
Prepare and plate PBMCs or purified T-cells as described in the proliferation assay (steps not involving CFSE).
-
Add this compound and controls.
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant from each well for analysis.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with anti-human IL-2 capture antibody overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours.
-
Add cell culture supernatants and a standard curve of recombinant IL-2 to the plate. Incubate for 2 hours.
-
Wash the plate and add a biotinylated anti-human IL-2 detection antibody. Incubate for 2 hours.
-
Wash the plate and add Streptavidin-HRP. Incubate for 20-30 minutes.
-
Wash the plate and add TMB substrate. Allow color to develop in the dark.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm.
-
Calculate the IL-2 concentration in your samples based on the standard curve.
-
Visual Guides: Pathways and Workflows
Caption: this compound indirect signaling pathway via APC activation.
Caption: General experimental workflow for in vitro T-cell assays.
Caption: Troubleshooting decision tree for low T-cell response.
References
Optimizing Thymalfasin concentration for maximal cytokine release
Welcome to the Technical Support Center for optimizing Thymalfasin concentration for maximal cytokine release. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in in-vitro experiments?
A1: The optimal concentration of this compound (also known as Thymosin Alpha 1) can vary depending on the cell type, donor variability, and the specific endpoint being measured. Based on published data, a broad range from 10⁻¹² M to 100 µM has been explored. For practical purposes, a starting range of 1 µg/mL to 10 µg/mL is often effective for inducing inflammatory cytokines like IL-1β, TNF-α, and IL-6 in peripheral blood mononuclear cells (PBMCs). Another study suggests 100 ng/mL for maximal phosphorylation of p42/44 MAPK. A concentration of 3 µM was found to be optimal for the proliferation of activated CD4+ T cells, B cells, and NK cells. Dose-response studies are crucial to determine the optimal concentration for your specific experimental setup.
Q2: Which cell types are most responsive to this compound for cytokine release?
A2: this compound has been shown to modulate the activity of various immune cells. The most commonly studied are:
-
Peripheral Blood Mononuclear Cells (PBMCs): A mixed population of lymphocytes and monocytes that show robust cytokine release in response to this compound.
-
Dendritic Cells (DCs): Both myeloid and plasmacytoid DCs are activated by this compound, leading to their maturation and cytokine production.[1]
-
T-Lymphocytes: this compound can directly stimulate T-cells, particularly in the presence of a co-stimulatory signal, enhancing the production of Th1-type cytokines.[2]
Q3: What are the primary cytokines released upon stimulation with this compound?
A3: this compound primarily promotes a Th1-type immune response. The key cytokines induced include Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[2] It can also induce the production of other cytokines such as IL-1β, IL-6, and IL-12.[3]
Q4: What is the underlying mechanism of this compound-induced cytokine release?
A4: this compound is understood to exert its effects primarily through the activation of Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells like dendritic cells.[2] This engagement initiates downstream signaling cascades involving the MyD88 adapter protein, leading to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokine genes. The p38 MAPK pathway is also involved in this process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cytokine Release | Suboptimal this compound Concentration: The concentration may be too low or in the trough of a bimodal dose-response curve. | Perform a wide dose-response curve (e.g., 10⁻¹² M to 100 µM) to identify the optimal concentration(s). |
| Poor Cell Viability: Cells may have been damaged during isolation or thawing. | Check cell viability using Trypan Blue or a viability stain before and after the experiment. Ensure viability is >95%. | |
| Insufficient Incubation Time: The stimulation period may be too short for cytokine production and secretion. | Optimize incubation time. A common range is 24-48 hours, but a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) is recommended. | |
| Inadequate Co-stimulation: Some cell types, like T-cells, may require a co-stimulatory signal for robust activation. | Consider adding a suboptimal concentration of anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA) for T-cell co-stimulation. | |
| High Background Cytokine Levels in Unstimulated Controls | Cell Stress: Over-manipulation of cells during isolation or plating can lead to spontaneous activation. | Handle cells gently, avoid vigorous pipetting, and allow cells to rest for a few hours before stimulation. |
| Contamination: Endotoxin (LPS) or microbial contamination in reagents or cultureware can activate immune cells. | Use endotoxin-free reagents and sterile techniques. Test reagents for endotoxin contamination if the problem persists. | |
| High Variability Between Replicates or Experiments | Inconsistent Cell Density: Variations in the number of cells per well will lead to inconsistent results. | Ensure accurate cell counting and even distribution of cells in the culture plates. |
| Reagent Variability: Lot-to-lot variation in this compound, media, or serum can affect outcomes. | Test new lots of critical reagents before use in large experiments. Use a consistent source and lot of fetal bovine serum (FBS). | |
| Donor-to-Donor Variability: Primary human cells exhibit significant donor-dependent differences in immune responses. | Use cells from multiple donors (at least 3-5) to ensure the observed effects are not donor-specific. Analyze data on a per-donor basis before pooling. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound for In-Vitro Immune Modulation
| Cell Type | Effect Measured | Effective Concentration(s) |
| Human Peripheral Blood Lymphocytes | Enhanced IL-2 Receptor Expression & IL-2 Production | Bimodal peaks at 10⁻⁸ M and 10⁻¹² M |
| Murine Bone Marrow-Derived Macrophages | Maximal Phosphorylation of p42/44 MAPK | 100 ng/mL |
| Human PBMCs from Gastric Cancer Patients | Increased IL-1β, TNF-α, and IL-6 Secretion | 1 µg/mL and 10 µg/mL |
| Human Activated CD4+ T cells, B cells, NK cells | Optimal Proliferation | 3 µM |
Experimental Protocols
Protocol 1: this compound Stimulation of Human PBMCs for Cytokine Release Analysis
1. Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free PBS
-
96-well flat-bottom cell culture plates
-
Human whole blood from healthy donors
2. PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new conical tube.
-
Wash the cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step twice.
-
Resuspend the cell pellet in complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Count viable cells using a hemocytometer and Trypan Blue exclusion.
3. Cell Seeding and Stimulation:
-
Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI medium.
-
Plate 200 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Prepare a stock solution of this compound in sterile PBS or culture medium. Perform serial dilutions to achieve the desired final concentrations.
-
Add the appropriate volume of this compound dilutions to the wells. Include a vehicle control (PBS or medium alone).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
4. Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 10 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Store the supernatant at -80°C until cytokine analysis.
-
Analyze cytokine levels (e.g., IL-2, IFN-γ, TNF-α) using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
Protocol 2: Generation and Stimulation of Monocyte-Derived Dendritic Cells (mo-DCs)
1. Materials:
-
CD14 MicroBeads (human)
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
Complete RPMI medium (as in Protocol 1)
-
This compound
2. Generation of Immature mo-DCs:
-
Isolate PBMCs as described in Protocol 1.
-
Isolate CD14+ monocytes from the PBMC population using positive selection with CD14 MicroBeads according to the manufacturer's protocol.
-
Culture the purified CD14+ monocytes in complete RPMI medium supplemented with GM-CSF (50 ng/mL) and IL-4 (100 ng/mL) for 5-6 days.
-
Add fresh medium with cytokines every 2-3 days.
3. DC Maturation and Stimulation:
-
On day 6, harvest the immature mo-DCs.
-
Resuspend the cells in fresh complete RPMI medium.
-
Plate the immature mo-DCs at a density of 1 x 10⁶ cells/mL in a 24-well plate.
-
Add this compound at the desired final concentrations.
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
4. Analysis:
-
Collect the supernatant for cytokine analysis as described in Protocol 1.
-
The cells can be harvested and stained with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, HLA-DR, CD83) and analyzed by flow cytometry.
Visualizations
Caption: Experimental workflow for this compound stimulation of PBMCs.
References
- 1. Thymosin alpha 1 activates dendritic cells for antifungal Th1 resistance through toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide-protocol.com [peptide-protocol.com]
- 3. Thymosin-α1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Thymalfasin in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thymalfasin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
A1: this compound, also known as Thymosin Alpha 1, is a 28-amino acid synthetic peptide with immunomodulatory properties.[1][2][3] Its stability in aqueous solutions, including cell culture media, can be compromised, leading to a loss of bioactivity and affecting experimental reproducibility. The in vivo half-life of this compound is approximately 2-3 hours, and it can be susceptible to degradation in in vitro environments as well.[4][5]
Q2: What are the primary causes of this compound degradation in cell culture media?
A2: The degradation of this compound in cell culture media can be attributed to several factors:
-
Enzymatic Degradation: Proteases and peptidases present in the cell culture environment are a major cause of peptide degradation. These enzymes can be secreted by the cells themselves or introduced through serum supplementation (e.g., Fetal Bovine Serum - FBS).
-
Chemical Instability: The peptide's amino acid sequence can make it susceptible to chemical degradation pathways such as hydrolysis and oxidation. Studies have suggested that the C-terminal asparagine residue of this compound may be a particularly labile site.
-
pH and Temperature: The pH of the cell culture medium and the incubation temperature can influence the rate of both enzymatic and chemical degradation. While physiological pH (around 7.2-7.4) is optimal for cell growth, it may also be optimal for the activity of certain proteases.
Q3: How does serum in the culture medium affect this compound stability?
A3: Serum, a common supplement in cell culture, is a rich source of proteases, including exopeptidases, which can rapidly degrade peptides like this compound. Therefore, the presence and concentration of serum can significantly reduce the effective concentration of this compound over time.
Q4: Are there specific proteases known to degrade this compound?
A4: A lysosomal asparaginyl endopeptidase, known as legumain, is involved in the processing of prothymosin alpha to generate Thymosin alpha 1 (this compound). It is plausible that this or other proteases with similar specificities could also be involved in its degradation in cell culture. Additionally, general classes of proteases such as serine, cysteine, and metalloproteases, commonly found in cell culture environments, can contribute to peptide degradation.
Q5: What are the recommended storage and handling conditions for this compound to maintain its stability?
A5: To ensure maximum stability, this compound should be handled according to the manufacturer's instructions. Generally, lyophilized peptide should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage of reconstituted solutions, 2-8°C may be acceptable for a limited time, but stability at this temperature should be verified.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell culture experiments.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Loss of this compound bioactivity or inconsistent experimental results. | Degradation of this compound in the cell culture medium. | 1. Assess this compound Stability: Perform a time-course experiment to determine the stability of this compound in your specific cell culture setup (see Experimental Protocols section).2. Reduce or Eliminate Serum: If your cell line can be maintained in low-serum or serum-free conditions, this will significantly reduce the concentration of proteases. 3. Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium. Cocktails designed for use in tissue culture media are commercially available and typically inhibit serine, cysteine, and other proteases. 4. Optimize pH: While drastic changes are not recommended due to potential effects on cell health, ensuring the medium is buffered within a stable and optimal range (e.g., pH 6.8-7.2) may help reduce chemical degradation. 5. Replenish this compound: Based on your stability assessment, you may need to replenish this compound in the culture medium at regular intervals during long-term experiments. |
| Difficulty in detecting or quantifying this compound in culture supernatant. | Low concentration due to degradation or inadequate detection method. | 1. Optimize Sample Collection: When collecting supernatant, immediately add a protease inhibitor cocktail and store samples at -80°C until analysis to prevent further degradation. 2. Concentrate the Sample: If the concentration is below the detection limit of your assay, consider using sample concentration techniques. 3. Use a Sensitive Assay: Employ a highly sensitive quantification method such as a specific ELISA or an optimized HPLC-MS/MS protocol (see Experimental Protocols section). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the degradation rate of this compound in your specific experimental conditions.
Materials:
-
This compound peptide
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Protease inhibitor cocktail (optional)
-
Sterile microcentrifuge tubes
-
HPLC-MS or ELISA for quantification
Methodology:
-
Preparation of Media: Prepare your cell culture medium with and without serum and/or protease inhibitors, as required for your experimental conditions.
-
Spiking this compound: Spike a known concentration of this compound into the prepared media. A typical starting concentration might be in the range of 1-10 µg/mL.
-
Incubation: Incubate the this compound-spiked media under your standard cell culture conditions (e.g., 37°C, 5% CO₂). Include a control incubated at 4°C to minimize degradation.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the incubated media.
-
Sample Processing: Immediately after collection, add a protease inhibitor cocktail (if not already present) and store the samples at -80°C until analysis.
-
Quantification: Analyze the concentration of intact this compound in each sample using a validated HPLC-MS or ELISA method.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) in your specific medium.
Protocol 2: Quantification of this compound by HPLC-MS/MS (Adapted from Serum Protocol)
This method is adapted from a published protocol for quantifying this compound in human serum and can be used for cell culture supernatants.
1. Sample Preparation:
-
Thaw cell culture supernatant samples on ice.
-
To 100 µL of supernatant, add an internal standard (if available) and perform a solid-phase extraction (SPE) to clean up the sample and concentrate the peptide.
-
Elute the peptide from the SPE cartridge and evaporate to dryness.
-
Reconstitute the sample in a suitable mobile phase for injection.
2. HPLC-MS/MS Analysis:
-
HPLC System: A reverse-phase HPLC system.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS/MS System: A tandem mass spectrometer with a Turbo Ion spray interface.
-
Detection Mode: Positive ion detection and multiple reaction monitoring (MRM).
-
Calibration: Prepare a standard curve of this compound in the same cell culture medium as your samples, with concentrations ranging from approximately 0.5 to 100 ng/mL.
Protocol 3: Quantification of this compound by ELISA
This is a general protocol for a sandwich ELISA. For specific details, refer to the manual of a commercially available this compound ELISA kit.
1. Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for this compound. Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
2. Assay Procedure:
-
Wash the plate.
-
Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for this compound and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
3. Data Analysis:
-
Read the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of this compound in the samples from the standard curve.
Data Summary
Due to a lack of publicly available quantitative data on this compound degradation in specific cell culture media, researchers are encouraged to perform stability studies as described in Protocol 1. The following table provides a template for summarizing such data.
Table 1: Example Data Table for this compound Stability
| Medium | Condition | Half-life (t½) in hours |
| DMEM | + 10% FBS | User-determined |
| DMEM | Serum-Free | User-determined |
| RPMI-1640 | + 10% FBS | User-determined |
| RPMI-1640 | Serum-Free | User-determined |
| Your Medium | + Your Supplements | User-determined |
Visual Guides
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound instability.
Caption: Simplified signaling pathway of this compound.
References
- 1. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin Alpha1-Fc Modulates the Immune System and Down-regulates the Progression of Melanoma and Breast Cancer with a Prolonged Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Viral Protease Inhibitors to Counter Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusion of thymosin alpha 1 with mutant IgG1 CH3 prolongs half-life and enhances antitumor effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Research-Grade Thymalfasin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address batch-to-batch variability of research-grade Thymalfasin in your experiments. Consistent and reproducible results are paramount in scientific research, and this guide aims to provide you with the necessary information to identify, troubleshoot, and mitigate issues arising from lot-to-lot differences in synthetic peptides.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic 28-amino acid polypeptide that is identical to the naturally occurring thymosin alpha 1.[1][2] It functions as an immunomodulator, primarily by augmenting T-cell function.[1] Its mechanism is thought to involve the activation of Toll-like receptors (TLRs), particularly TLR2 and TLR9, on immune cells. This activation triggers downstream signaling pathways, leading to the maturation and differentiation of T-cells, increased production of cytokines like interferon-gamma (IFN-γ) and interleukin-2 (IL-2), and enhanced natural killer (NK) cell activity.[3]
Q2: What are the common research applications of this compound?
A2: Research-grade this compound is used in a variety of in vitro and in vivo studies to investigate its immunomodulatory effects. Common applications include studies on:
-
T-cell differentiation and maturation.
-
Cytokine release (e.g., IFN-γ, IL-2).
-
NK cell activation and cytotoxicity.
-
As an adjuvant in vaccine studies.
-
Anti-tumor and anti-viral research.[2]
Understanding Batch-to-Batch Variability
Q3: What are the primary causes of batch-to-batch variability in research-grade this compound?
A3: Batch-to-batch variability in synthetic peptides like this compound can stem from several factors during the manufacturing and handling processes:
-
Purity and Impurities: The percentage of the correct peptide sequence versus process-related impurities can vary. Common impurities include:
-
Truncated or deletion sequences: Peptides that are shorter than the full 28-amino acid sequence.
-
Residual synthesis reagents: Such as trifluoroacetic acid (TFA), which is used in peptide cleavage and purification.
-
Oxidized or modified peptides: Changes to amino acid side chains.
-
-
Peptide Content and Concentration: The actual amount of peptide in the lyophilized powder can differ between batches. The rest of the mass is composed of counter-ions (like TFA) and water.
-
Solubility and Aggregation: Different batches may exhibit variations in solubility, which can affect the effective concentration in your experiments.
-
Endotoxin Contamination: The presence of endotoxins, which are lipopolysaccharides from bacteria, can cause non-specific immune cell activation, leading to confounding results.
-
Storage and Handling: Improper storage or handling of the lyophilized powder or reconstituted solutions can lead to degradation of the peptide.
Q4: How can I assess the quality of a new batch of this compound?
A4: Always request and carefully review the Certificate of Analysis (CoA) provided by the supplier for each new lot. Key parameters to check include:
-
Purity (by HPLC): This indicates the percentage of the target peptide. For most in vitro cell-based assays, a purity of >95% is recommended.
-
Molecular Weight (by Mass Spectrometry): This confirms the identity of the peptide and can reveal the presence of modifications.
-
Peptide Content (by Amino Acid Analysis or Elemental Analysis): This value is crucial for accurately calculating the concentration of your stock solution.
-
Endotoxin Levels: For cell-based assays, endotoxin levels should be as low as possible, ideally below 0.1 EU/mg.
-
TFA Content: While not always reported, high levels of residual TFA can be cytotoxic in some cell-based assays.
Troubleshooting Inconsistent Results
Q5: My current batch of this compound is showing lower/higher activity compared to the previous one. What should I do?
A5: Refer to the Troubleshooting Guide below for a step-by-step approach to identify the source of the discrepancy. The first step is to compare the CoAs of the two batches for any significant differences in purity, peptide content, or other reported parameters.
Q6: I am observing high background noise or unexpected cell activation in my negative controls. What could be the cause?
A6: This is often indicative of contamination. The most likely culprit is endotoxin contamination in your this compound stock or other reagents. Refer to the troubleshooting section on endotoxin contamination.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting issues related to batch-to-batch variability of this compound.
Step 1: Review and Compare Certificates of Analysis (CoAs)
Start by comparing the CoAs of the batches . Look for significant differences in the parameters listed in the table below.
| Parameter | Acceptable Range for Research Use | Potential Impact of Deviation |
| Purity (by HPLC) | >95% for cell-based assays | Lower purity can lead to reduced specific activity and off-target effects due to impurities. |
| Molecular Weight (by MS) | Matches the theoretical mass of this compound (3108.3 g/mol ) | Deviations may indicate modifications or incorrect peptide sequence. |
| Peptide Content | Typically 70-90% | Inaccurate peptide content leads to incorrect stock solution concentrations. |
| Endotoxin Level | < 0.1 EU/mg | Higher levels can cause non-specific immune cell activation and mask the true effect of this compound. |
| TFA Content | Ideally <10% | High TFA concentrations can be cytotoxic to cells and affect assay results. |
Step 2: Re-evaluate Preparation and Storage Procedures
Inconsistencies in how the peptide is handled can significantly impact its activity.
-
Reconstitution:
-
Ensure the lyophilized powder is brought to room temperature before opening the vial to prevent condensation.
-
Use a sterile, high-purity solvent for reconstitution as recommended by the supplier (typically sterile water or PBS).
-
Gently swirl or pipette to dissolve the peptide. Avoid vigorous vortexing, which can cause aggregation.
-
-
Storage:
-
Store the lyophilized powder at -20°C or -80°C for long-term stability.
-
Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store reconstituted solutions at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but always refer to the supplier's recommendations.
-
Step 3: Perform a Bioactivity Qualification of the New Batch
Before using a new batch in large-scale or critical experiments, it is advisable to perform a small-scale bioassay to compare its activity with a previous, well-characterized batch.
-
Dose-Response Curve: Generate a dose-response curve for both the new and old batches in parallel. This will allow you to determine the EC50 (half-maximal effective concentration) for each batch. A significant shift in the EC50 indicates a difference in potency.
-
Use a Reference Standard: If possible, include a well-characterized reference standard of this compound in your assay.
Step 4: Troubleshoot Specific Experimental Issues
| Issue | Potential Cause | Recommended Action |
| Reduced or No Bioactivity | Incorrect stock concentration due to inaccurate peptide content. | Recalculate the concentration based on the peptide content from the CoA. |
| Peptide degradation due to improper storage or handling. | Use a fresh vial of lyophilized peptide and follow proper reconstitution and storage protocols. | |
| Low purity of the new batch. | If purity is significantly lower than previous batches, contact the supplier. | |
| Increased or Unexpected Bioactivity | Endotoxin contamination. | Test the peptide stock for endotoxin levels. If high, consider using an endotoxin removal kit or obtaining a new, low-endotoxin batch. |
| Presence of bioactive impurities. | Review the HPLC and mass spectrometry data on the CoA for any unusual peaks. | |
| High Variability Between Replicates | Inconsistent cell seeding or reagent addition. | Review and standardize your pipetting techniques. |
| "Edge effects" in microplates. | Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity. | |
| Cell health issues (high passage number, contamination). | Use low-passage cells and regularly test for mycoplasma contamination. |
Experimental Protocols
Jurkat Cell Proliferation Assay (Example Protocol)
This assay measures the effect of this compound on the proliferation of Jurkat cells, a human T-lymphocyte cell line.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (reconstituted stock solution)
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
96-well clear-bottom cell culture plates
Method:
-
Culture Jurkat cells in RPMI-1640 complete medium. Ensure cells are in the logarithmic growth phase.
-
Seed Jurkat cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 to 100 µg/mL.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the untreated control.
PBMC Cytokine Release Assay (Example Protocol)
This assay measures the induction of cytokine secretion (e.g., IL-2, IFN-γ) from human peripheral blood mononuclear cells (PBMCs) in response to this compound.
Materials:
-
Human PBMCs, freshly isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (reconstituted stock solution).
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies as a positive control.
-
24-well or 96-well cell culture plates.
-
ELISA or multiplex immunoassay kits for the cytokines of interest.
Method:
-
Isolate PBMCs from healthy donor blood.
-
Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.
-
Add 1 mL of the PBMC suspension to each well of a 24-well plate (or 200 µL to a 96-well plate).
-
Add this compound to the wells at various concentrations (e.g., 1, 10, 100 µg/mL).
-
Include a negative control (medium only) and a positive control (e.g., PHA at 5 µg/mL).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling via TLRs.
Troubleshooting Workflow for Batch Variability
Caption: Workflow for troubleshooting batch variability.
References
- 1. Batch-to-Batch Variation and Patient Heterogeneity in Thymoglobulin Binding and Specificity: One Size Does Not Fit All - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thymosin alpha1 activates the TLR9/MyD88/IRF7-dependent murine cytomegalovirus sensing for induction of anti-viral responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unexpected off-target effects of Thymalfasin in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments involving Thymalfasin (Thymosin Alpha 1). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a broad inflammatory response in our cell culture after this compound treatment, not just the specific T-cell activation we intended. Is this an off-target effect?
A1: This is likely not a true "off-target" effect but rather a manifestation of this compound's known pleiotropic immunomodulatory activity. This compound is known to act on various immune cells, not just T-cells. It can interact with Toll-like receptors (TLRs) on cells like dendritic cells and macrophages, leading to the activation of downstream signaling pathways such as NF-κB and MAPK.[1][2][3] This can result in the production of a wide range of cytokines, including IL-6, IL-10, and IL-12, causing a broader inflammatory milieu than might be anticipated if only focusing on its T-cell maturation properties.[3]
Troubleshooting Steps:
-
Cell Type Purity: Ensure the purity of your primary cell culture. Contamination with other immune cells (e.g., monocytes, dendritic cells) could be the source of the broad cytokine response.
-
Dose-Response Analysis: Perform a dose-response experiment. A lower concentration of this compound may be sufficient to achieve the desired T-cell effect with a reduced broad inflammatory response.
-
Cytokine Profiling: Profile the supernatant for a panel of cytokines to better characterize the inflammatory response. This can help identify the cell types being activated.
Q2: Our in vitro assay results with this compound are inconsistent. What could be causing this variability?
A2: Variability in in vitro assays with this compound can arise from several factors related to its mechanism of action and experimental conditions. This compound's effects are highly dependent on the state of the immune cells being treated.
Troubleshooting Steps:
-
Cell Health and Activation State: Ensure that the cells used in each experiment are in a consistent state of health and activation. The immunomodulatory effects of this compound can vary significantly depending on whether the cells are in a resting or pre-activated state.
-
Reagent Consistency: Use a consistent source and lot of this compound. As a synthetic peptide, variations in purity or formulation could contribute to inconsistent results.
-
Assay Timing: The timing of your assay endpoint is critical. The peak serum levels of this compound are achieved at approximately 2 hours in vivo, suggesting a relatively rapid action.[1] Time-course experiments are recommended to determine the optimal endpoint for your specific assay.
Q3: We are seeing activation of the NF-κB and MAPK pathways in our experiment, which we did not anticipate. Is this a known effect of this compound?
A3: Yes, the activation of NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically JNK and p38, is a known downstream effect of this compound signaling. This compound can stimulate dendritic cells through TLRs, which in turn activates these pathways. This is a key part of its mechanism for stimulating the production of immune-related cytokines.
Experimental Workflow for Investigating Pathway Activation:
Caption: Workflow for assessing signaling pathway activation.
Quantitative Data Summary
The following table summarizes the key immunomodulatory effects of this compound as reported in the literature.
| Parameter | Effect | Cell Types Involved | Key Signaling Pathways | Citations |
| T-Cell Maturation | Promotes differentiation | Pluripotent stem cells, thymocytes | Not fully elucidated | |
| Cytokine Production | Increases IFN-γ, IL-2, IL-3, IL-6, IL-10, IL-12 | T-cells, Dendritic cells, Macrophages | NF-κB, JNK/p38 MAPK | |
| NK Cell Activity | Increases cytotoxicity | Natural Killer (NK) cells | - | |
| TLR Expression | Upregulates TLR2 and TLR9 | Dendritic cells | - |
Detailed Experimental Protocols
Protocol 1: In Vitro Macrophage Activation Assay
This protocol is designed to assess the activation of macrophages by this compound through the measurement of cytokine production.
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) in RPMI-1640 medium supplemented with 10% FBS and M-CSF.
-
Cell Seeding: Seed BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) for 24 hours. Include a vehicle control.
-
Supernatant Collection: After incubation, collect the cell culture supernatant and store it at -80°C.
-
Cytokine Analysis: Analyze the supernatant for the concentrations of IL-6, IL-10, and IL-12 using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Compare the cytokine concentrations in the this compound-treated wells to the vehicle control to determine the effect of this compound on macrophage activation.
Signaling Pathway Diagrams
This compound-Induced Signaling in Dendritic Cells
Caption: this compound signaling via TLRs in dendritic cells.
References
How to control for endotoxin contamination in Thymalfasin samples
Welcome to the Technical Support Center for Endotoxin Control in Thymalfasin Samples. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the management of endotoxin contamination during experiments with this compound.
Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are potent pyrogens that can significantly impact experimental results and pose a safety risk in therapeutic applications.[1][2] Effective control of endotoxin contamination is therefore a critical aspect of working with parenteral drugs like this compound.
Frequently Asked Questions (FAQs)
Q1: What is endotoxin and why is it a concern for this compound samples?
A1: Endotoxins are heat-stable molecules that can elicit strong immune responses, leading to fever, inflammation, and in high doses, septic shock.[1][3] For a therapeutic peptide like this compound, which is administered parenterally, even minute amounts of endotoxin contamination can lead to adverse patient reactions and compromise the safety and efficacy of the treatment. In a research setting, endotoxin contamination can lead to spurious and unreliable experimental data.[4]
Q2: What are the primary sources of endotoxin contamination in a laboratory setting?
A2: Endotoxin contamination can arise from several sources, including:
-
Water: The most common source of endotoxin contamination is water used for preparing buffers and solutions.
-
Reagents and Media: Components of buffers and cell culture media can be contaminated with endotoxins.
-
Labware: Glassware and plasticware can harbor endotoxins if not properly depyrogenated.
-
Personnel: Bacteria from skin and aerosols can introduce endotoxins.
-
Recombinant Production: If this compound is produced recombinantly in Gram-negative bacteria like E. coli, the host cells themselves are a major source of endotoxin.
Q3: What are the regulatory limits for endotoxin in parenteral drugs like this compound?
A3: The United States Pharmacopeia (USP) and other regulatory bodies set limits for endotoxin levels in parenteral drugs. For most parenteral drugs administered intravenously or intramuscularly, the limit is calculated based on the maximum dose of the drug administered to a patient. The general threshold is 5 Endotoxin Units (EU) per kilogram of body weight per hour. For intrathecal administration, the limit is much lower, at 0.2 EU/kg/hour. It is crucial to determine the specific endotoxin limit for your this compound product based on its intended route of administration and dosage.
Troubleshooting Guide
This section addresses common issues encountered during endotoxin control for this compound samples.
Issue 1: High Endotoxin Levels Detected in the Final this compound Product
-
Possible Cause: Inadequate removal of endotoxins during the purification process.
-
Solution:
-
Review the Purification Strategy: Evaluate the effectiveness of your current endotoxin removal method. For a small peptide like this compound (Molecular Weight: ~3108 Da, Isoelectric Point: ~4.2), anion-exchange chromatography is often a suitable method.
-
Optimize Chromatography Conditions: Ensure the pH of your buffers is appropriate to maintain a net negative charge on the endotoxins (pI ~2) and a net positive or neutral charge on this compound, allowing for efficient separation.
-
Consider Alternative Methods: If anion-exchange is not sufficient, consider affinity chromatography with polymyxin B or other endotoxin-binding ligands.
-
Issue 2: Inconsistent or Unreliable Endotoxin Test Results
-
Possible Cause: Interference from the this compound sample with the endotoxin detection assay (e.g., LAL or rFC assay).
-
Solution:
-
Perform Inhibition/Enhancement Testing: It is essential to validate your endotoxin assay for your specific sample matrix. This involves spiking a known amount of endotoxin into your this compound sample and ensuring you get the expected recovery.
-
Sample Dilution: If interference is observed, diluting the sample with endotoxin-free water can often mitigate the issue. However, the dilution should not exceed the Maximum Valid Dilution (MVD) calculated for your product.
-
pH Adjustment: The optimal pH range for most endotoxin assays is 6.0-8.0. Adjust the pH of your this compound sample if it falls outside this range.
-
Issue 3: Loss of this compound Product During Endotoxin Removal
-
Possible Cause: Non-specific binding of this compound to the endotoxin removal matrix.
-
Solution:
-
Optimize Buffer Conditions: Adjust the ionic strength (salt concentration) of your buffers. Increasing the salt concentration can sometimes reduce non-specific binding of your peptide to the chromatography resin.
-
Select a Different Matrix: If product loss remains high, consider using a different type of chromatography resin or an alternative endotoxin removal method like ultrafiltration, which separates based on size. Given this compound's small size, a membrane with an appropriate molecular weight cutoff could be effective.
-
Experimental Protocols
Endotoxin Detection: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
The gel-clot assay is a simple, qualitative method for detecting the presence of endotoxins.
Materials:
-
Limulus Amebocyte Lysate (LAL) reagent
-
Control Standard Endotoxin (CSE)
-
Endotoxin-free water (LAL Reagent Water)
-
Depyrogenated glass test tubes (10 x 75 mm) and pipettes
-
Heating block or water bath at 37 ± 1°C
Procedure:
-
Reagent Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using endotoxin-free water.
-
Standard Curve Preparation: Prepare a series of CSE dilutions (e.g., 2λ, λ, 0.5λ, and 0.25λ, where λ is the labeled lysate sensitivity).
-
Sample Preparation: Dilute the this compound sample with endotoxin-free water to a concentration that does not interfere with the assay.
-
Assay Setup: In duplicate, add 0.1 mL of each CSE dilution, the diluted this compound sample, a positive product control (sample spiked with CSE), and a negative control (endotoxin-free water) to separate test tubes.
-
LAL Addition: Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration.
-
Incubation: Gently mix and incubate the tubes undisturbed at 37°C for 60 minutes.
-
Reading Results: Carefully invert each tube 180°. A solid gel that withstands inversion indicates a positive result. No gel formation or a viscous gel that flows is a negative result.
Endotoxin Removal: Anion-Exchange Chromatography (AEC)
AEC is a highly effective method for removing negatively charged endotoxins from protein and peptide samples.
Materials:
-
Anion-exchange chromatography column (e.g., DEAE or Q-based resin)
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0)
-
Endotoxin-free water and reagents
Procedure:
-
Column Preparation: Pack and equilibrate the anion-exchange column with Equilibration Buffer until the pH and conductivity are stable.
-
Sample Loading: Adjust the pH and conductivity of the this compound sample to match the Equilibration Buffer and load it onto the column.
-
Flow-Through Collection: Collect the flow-through fraction. Under these conditions, the positively charged or neutral this compound should pass through the column, while the negatively charged endotoxins bind to the resin.
-
Washing: Wash the column with several column volumes of Equilibration Buffer to ensure all of the this compound has eluted.
-
Elution (for column regeneration): Elute the bound endotoxins with the high-salt Elution Buffer.
-
Analysis: Test the collected flow-through fractions for endotoxin levels and this compound concentration to determine the efficiency of the removal process.
Quantitative Data Summary
The following table summarizes the typical performance of various endotoxin removal methods. The actual efficiency will depend on the specific properties of the this compound sample and the optimization of the chosen method.
| Endotoxin Removal Method | Typical Endotoxin Removal Efficiency (%) | Typical Protein/Peptide Recovery (%) | Key Considerations |
| Anion-Exchange Chromatography | >99% | 80-95% | Highly effective for peptides with a pI different from endotoxin. |
| Affinity Chromatography (Polymyxin B) | >95% | 70-90% | High specificity for endotoxin, but potential for ligand leaching. |
| Ultrafiltration | 90-99% | >90% | Dependent on the molecular weight cutoff of the membrane and the aggregation state of the endotoxin. |
| Two-Phase Extraction (Triton X-114) | 98-99% | Variable | Can be very effective but requires removal of the detergent from the final product. |
Visualizations
Caption: General workflow for controlling endotoxin contamination in this compound samples.
Caption: Principle of endotoxin removal using anion-exchange chromatography.
Caption: Decision-making flowchart for troubleshooting endotoxin contamination.
References
Interpreting conflicting results in Thymalfasin studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thymalfasin (Thymosin Alpha 1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help interpret conflicting or variable results observed in this compound studies.
Frequently Asked Questions (FAQs)
FAQ 1: Why are the reported outcomes of this compound studies often variable across different clinical applications?
Answer:
The variability in this compound study results is a frequent challenge for researchers. Conflicting outcomes often stem not from a lack of efficacy of the molecule itself, but from significant heterogeneity in study design, patient populations, and the specific pathological context being investigated. This compound is an immunomodulator, not a direct-acting antiviral or cytotoxic agent.[1][2] Its primary role is to restore or enhance immune function, particularly T-cell mediated immunity.[3][4] Therefore, its therapeutic impact is highly dependent on the baseline immune status of the subject and the nature of the immune dysfunction being targeted.
Key factors that contribute to conflicting results include:
-
Baseline Immune Status: The efficacy of this compound is most pronounced in patients with compromised or suppressed immune systems, such as those with lymphocytopenia, chemotherapy-induced immunosuppression, or immunosenescence.[5] Studies conducted on populations with relatively healthy immune function may show minimal effects.
-
Application as Monotherapy vs. Adjuvant: Early studies investigating this compound as a monotherapy for cancer showed limited to no anti-tumor properties. However, its true potential appears when used as an adjuvant. By enhancing the patient's immune response, it can act synergistically with other treatments like chemotherapy, radiotherapy, or other immunotherapies to improve overall efficacy and reduce side effects.
-
Dosing and Duration: Clinical trials have used a wide range of dosing regimens, from 0.8 mg to 1.6 mg, administered daily, twice weekly, or thrice weekly, with treatment durations spanning from weeks to over a year. Such variations can significantly impact immunological and clinical outcomes.
-
Endpoint Timing: The immunomodulatory effects of this compound may not be immediate. In chronic hepatitis B, for example, virological responses can be delayed, often increasing gradually after the completion of therapy. Studies with short follow-up periods may fail to capture the full therapeutic benefit.
Below is a logical workflow for troubleshooting conflicting results, highlighting critical areas for investigation.
FAQ 2: Meta-analyses on this compound for sepsis show contradictory conclusions on mortality. How should we interpret this?
Answer:
A 2025 meta-analysis highlighted this conflict directly: while the overall analysis of 11 randomized controlled trials (RCTs) showed that this compound significantly reduced 28-day mortality, a subgroup analysis told a different story.
| Study Quality Subgroup | Number of Patients | Odds Ratio (OR) for 28-Day Mortality | 95% Confidence Interval (CI) | P-value | Conclusion |
| Lower-Quality Studies (6 RCTs) | 359 | 0.41 | 0.24–0.68 | 0.0007 | Significant mortality benefit. |
| Higher-Quality Studies (5 RCTs) | 1568 | 0.82 | 0.65–1.03 | 0.09 | No significant mortality benefit. |
Troubleshooting Guide & Interpretation:
-
Evaluate Study Quality: The discrepancy strongly suggests a risk of bias in the smaller, lower-quality studies. When designing or evaluating a trial, it is critical to adhere to rigorous standards (e.g., adequate randomization, blinding, clear endpoint definition) to ensure the results are robust.
-
Consider Patient Subgroups: Sepsis is a heterogeneous syndrome. The effect of this compound may be concentrated in specific subgroups. A heterogeneity of treatment effects (HTE) analysis suggested potential benefits in patients with comorbidities like cancer or diabetes, though the credibility of this finding was rated as low to moderate. Future research should focus on biomarker-guided patient stratification to identify populations most likely to respond.
-
Analyze Secondary Endpoints: Even where a mortality benefit is not clear, this compound has shown effects on immunological parameters. Studies have reported that it can increase HLA-DR expression and beneficially affect lymphocyte subsets (CD3, CD4) and cytokine levels. It has also been shown to reduce the APACHE II severity score in some patient cohorts. These secondary endpoints can provide crucial evidence of biological activity.
Experimental Protocol: Representative Sepsis Trial
-
Patient Population: Adult patients diagnosed with sepsis or septic shock based on Sepsis-3 criteria. Key exclusion criteria often include severe immunosuppression (e.g., post-transplant) or moribund state.
-
Intervention: this compound 1.6 mg administered subcutaneously, twice daily, for 5-7 days.
-
Control: Placebo (e.g., 0.9% saline) administered on the same schedule.
-
Standard of Care: All patients receive standard sepsis management, including antibiotics, fluid resuscitation, and vasopressors as needed.
-
Primary Endpoint: 28-day all-cause mortality.
-
Secondary Endpoints: Change in APACHE II or SOFA score, duration of mechanical ventilation, ICU length of stay, and changes in immune markers (e.g., lymphocyte counts, CD4+/CD8+ ratio, cytokine levels).
FAQ 3: Why do some studies on Chronic Hepatitis B (CHB) report a delayed or modest response to this compound monotherapy?
Answer:
This is an expected and frequently observed characteristic of this compound's mechanism in treating CHB. Unlike direct-acting antivirals, this compound works by modulating the host's immune response to clear the virus. This immune-mediated clearance is not immediate and can take time to develop, with clinical benefits often accumulating after treatment has concluded.
A key randomized controlled trial illustrated this phenomenon clearly. At the end of the 26-week treatment period, the complete virological response rate was similar between the treatment and control groups. However, 12 months after stopping therapy, the response rate in the treatment group had climbed to 40.6%, compared to just 9.4% in the untreated controls.
| Treatment Group | Regimen | Virological Response at End of Therapy | Sustained Virological Response 12 Months Post-Therapy |
| Group A | 1.6 mg this compound, twice weekly for 26 weeks | Similar to Control | 40.6% |
| Group C (Control) | No treatment | Similar to Group A | 9.4% |
Troubleshooting Guide & Interpretation:
-
Extend the Follow-up Period: When designing experiments, particularly clinical trials, ensure the follow-up period is sufficiently long (e.g., 6-12 months post-treatment) to capture the delayed therapeutic effect.
-
Evaluate Dosage and Patient Factors: While a standard 1.6 mg dose is common, one study found that while 0.8 mg and 1.6 mg produced similar overall results, the higher 1.6 mg dose was significantly more effective in patients with advanced liver fibrosis. This highlights the need to consider disease severity when designing protocols.
-
Consider Combination Therapy: this compound's immunomodulatory action makes it a logical candidate for combination with direct-acting antivirals (e.g., nucleoside analogs) or interferon. This dual approach—suppressing viral replication directly while boosting the immune system—is a promising strategy currently under investigation.
Experimental Protocol: Representative CHB Trial
-
Patient Population: HBeAg-positive adult patients with chronic hepatitis B, elevated ALT levels, and detectable HBV DNA. Patients are typically stratified based on the degree of liver fibrosis.
-
Intervention: this compound 1.6 mg administered subcutaneously, twice weekly for 24 or 26 weeks.
-
Control: Untreated control group or placebo.
-
Primary Endpoint: Sustained virological response (SVR), defined as clearance of HBeAg and HBV DNA 12 months after cessation of therapy.
-
Secondary Endpoints: ALT normalization, HBeAg seroconversion, changes in liver histology.
FAQ 4: How can we understand the conflicting data in cancer treatment, where some studies show no effect and others show a clear benefit?
Answer:
The discrepancy in oncology studies is almost entirely explained by the context of this compound's use: monotherapy versus adjuvant therapy . As an immunomodulator, this compound's primary role in cancer is to prime or restore a patient's immune system, making it more capable of responding to tumors, especially when stimulated by another treatment.
-
Monotherapy Failure: An early Phase II trial using this compound alone in patients with advanced colon cancer and non-small-cell lung cancer (NSCLC) found no tumor responses and no sustained immune enhancement. This demonstrated that this compound by itself is not a potent anti-cancer agent.
-
Adjuvant Success: In contrast, numerous modern studies show significant benefits when this compound is combined with standard cancer therapies. It can improve the efficacy of chemotherapy and radiotherapy by protecting lymphocyte counts from treatment-induced suppression and enhancing the systemic immune response. For example, in unresectable NSCLC, adding long-term this compound to chemoradiotherapy (CCRT) and consolidative immunotherapy significantly improved progression-free survival (PFS) and overall survival (OS) and reduced the incidence of severe radiation pneumonitis.
| Study Context | Patient Population | This compound Use | Outcome |
| Monotherapy Trial | Advanced Colon & NSCLC | Monotherapy (1.2 mg/m²) | No tumor response, no immune enhancement. |
| Adjuvant Trial | Unresectable NSCLC | With CCRT + Immunotherapy | Median PFS not reached (vs. 14.6 months in non-Tα1 group). |
| Adjuvant Trial | Colorectal Cancer | With XELOX Chemotherapy | Lower complication rates, higher disease-free survival. |
Troubleshooting Guide & Interpretation:
-
Position as an Adjuvant: In experimental design, this compound should be positioned as an adjuvant or neoadjuvant to a primary anti-cancer therapy (chemotherapy, radiotherapy, checkpoint inhibitors, etc.).
-
Monitor Immune Parameters: The mechanism of benefit is immunological. Therefore, protocols should include serial monitoring of immune cell populations (CD4+, CD8+ T-cells, NK cells) and function. A positive result may first appear as a preservation of lymphocyte counts during cytotoxic therapy.
-
Mechanism of Action: this compound's ability to activate dendritic cells and T-cells via Toll-like receptor (TLR) signaling provides a strong rationale for its use in immuno-oncology. This pathway is central to generating an effective anti-tumor immune response.
Below is a diagram of the proposed signaling pathway for this compound, which underpins its role as an immune adjuvant.
References
Best practices for long-term storage of Thymalfasin solutions
Welcome to the Technical Support Center for Thymalfasin solutions. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for long-term storage and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound be stored for the long term?
A1: For long-term stability, lyophilized this compound should be stored in a desiccated environment at -20°C or below.[1] It can remain stable for up to three weeks at room temperature, but for extended storage, colder temperatures are recommended.[1]
Q2: What is the recommended procedure for reconstituting lyophilized this compound?
A2: It is recommended to reconstitute lyophilized this compound with sterile, distilled water or a sterile buffer such as phosphate-buffered saline (PBS). For example, a stable preparation can be made by dissolving this compound in water at a concentration of 0.1mg/ml to 10mg/ml, with the pH adjusted to 6.6-7.2 using PBS.[2]
Q3: What are the optimal conditions for short-term storage of reconstituted this compound solutions?
A3: Reconstituted this compound solutions should be stored at 2-8°C.[1] The stability in these conditions can vary, with sources suggesting viability for a period of two to seven days.[1]
Q4: Can reconstituted this compound be stored for longer periods? If so, how?
A4: Yes, for long-term storage of reconstituted this compound, it is advisable to add a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), to the solution. This mixture should then be stored at or below -18°C. It is crucial to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.
Q5: What factors can affect the stability of this compound solutions?
A5: The stability of this compound solutions is primarily influenced by temperature, pH, and light exposure. A study on the stability of Thymosin α1 indicated that its degradation is influenced by these factors. Generally, storing the solution at recommended low temperatures, within a neutral pH range (around 6.6-7.2), and protected from light will enhance stability.
Troubleshooting Guide
Issue 1: My reconstituted this compound solution appears cloudy or shows visible precipitates.
-
Possible Cause: The peptide may be aggregating or precipitating out of solution. This can be due to several factors, including high peptide concentration, improper pH of the solvent, or the inherent hydrophobicity of the peptide.
-
Solution:
-
Initial Dissolution: If you encounter solubility issues, try dissolving the peptide in a small amount of an appropriate organic solvent (e.g., DMSO, DMF) before slowly adding the aqueous buffer with gentle vortexing.
-
pH Adjustment: Ensure the pH of your buffer is compatible with this compound. A pH range of 6.6-7.2 has been suggested for stable formulations.
-
Sonication: Brief sonication in a water bath can help to dissolve stubborn precipitates.
-
Carrier Proteins: For long-term storage, the addition of a carrier protein like 0.1% BSA or HSA can help to prevent aggregation and improve stability.
-
Issue 2: I am concerned about the loss of biological activity of my stored this compound solution.
-
Possible Cause: Improper storage conditions, such as elevated temperatures, exposure to light, or repeated freeze-thaw cycles, can lead to the degradation of the peptide and a subsequent loss of its biological activity.
-
Solution:
-
Confirm Storage Conditions: Verify that the solution has been stored according to the recommended guidelines (see FAQs).
-
Perform a Bioassay: The most direct way to confirm biological activity is to perform a relevant bioassay. For this compound, this could be a T-cell proliferation assay or a cytokine release assay measuring the secretion of IL-2 or IFN-γ from stimulated immune cells.
-
Chemical Analysis: While not a direct measure of biological activity, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the peptide and detect the presence of degradation products.
-
Data on this compound Stability
While specific quantitative data on the degradation kinetics of this compound under various conditions is limited in publicly available literature, a study has indicated the influence of pH, temperature, and light on its stability. The following table summarizes general recommendations for storage to maintain stability.
| Form | Storage Condition | Recommended Temperature | Duration | Key Considerations |
| Lyophilized Powder | Short-term | Room Temperature | Up to 3 weeks | Keep desiccated and protected from light. |
| Long-term | Freezer | -20°C or below | Keep desiccated and protected from light. | |
| Reconstituted Solution | Short-term | Refrigerator | 2-8°C | 2-7 days. |
| Long-term | Freezer | -18°C or below | Add a carrier protein (0.1% HSA or BSA). Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general framework for assessing the purity of a this compound solution and detecting degradation products.
Materials:
-
This compound solution
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC-grade water and acetonitrile
Procedure:
-
Sample Preparation: Dilute the this compound solution to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-70% B (linear gradient)
-
35-40 min: 70% B
-
40-45 min: 70-10% B (linear gradient)
-
45-50 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas of the chromatogram. Purity is calculated as the percentage of the main this compound peak area relative to the total peak area. Degradation products will appear as separate peaks, typically with different retention times.
Protocol 2: T-Cell Proliferation Assay
This protocol outlines a method to assess the biological activity of this compound by measuring its ability to induce T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin
-
This compound solution (various concentrations)
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies (as positive controls)
-
Cell proliferation reagent (e.g., [³H]-thymidine or a fluorescent dye like CFSE)
-
96-well flat-bottom culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of this compound solution at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL) in triplicate.
-
Include a negative control (medium only) and positive controls (e.g., PHA at 5 µg/mL).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Proliferation Measurement:
-
Using [³H]-thymidine: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Using CFSE: Prior to plating, label the PBMCs with CFSE according to the manufacturer's protocol. After the 72-hour incubation, harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is indicated by a decrease in CFSE intensity.
-
-
Data Analysis: Compare the proliferation in this compound-treated wells to the negative control. An increase in proliferation indicates biological activity.
Visualizations
Caption: this compound signaling pathway via Toll-like Receptors (TLRs).
Caption: Troubleshooting workflow for cloudy this compound solutions.
References
Technical Support Center: Mitigating Cytotoxicity of High-Concentration Thymalfasin In Vitro
Welcome to the technical support center for researchers utilizing Thymalfasin in in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues with high-concentration this compound, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to cells in culture?
A1: Generally, this compound is considered to have a favorable safety profile and is not typically cytotoxic at standard therapeutic concentrations. In fact, it has been shown to protect against chemotherapy-induced toxicity in some contexts.[1][2] However, at very high concentrations, some studies have reported anti-proliferative effects and induction of apoptosis in specific cell lines, such as human leukemia cells.[3] One study on various cancer cell lines (melanoma, glioblastoma, and mesothelioma) showed no cytotoxic effects at concentrations up to 100 µM.[4] Another study determined a high IC50 value of 368.105 µg/ml in RAW 264.7 macrophage-like cells, suggesting low cytotoxic potential.[5]
Q2: What is considered a "high concentration" of this compound in an in vitro setting?
A2: The definition of a "high concentration" can vary significantly depending on the cell type, experimental duration, and specific assay being used. Based on available literature, concentrations exceeding 100 µM could be considered high for many cell lines, as this is a level at which some compounds may start to show non-specific effects. It is crucial to perform a dose-response experiment to determine the optimal and potentially cytotoxic concentration range for your specific experimental setup.
Q3: What are the potential mechanisms of high-concentration this compound-induced cytotoxicity?
A3: While research specifically on high-concentration this compound is limited, general mechanisms of drug-induced cytotoxicity often involve the induction of oxidative stress through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. This can lead to the activation of caspases, a family of proteases that execute programmed cell death.
Q4: How can I mitigate unexpected cytotoxicity in my experiments?
A4: If you observe unexpected cytotoxicity, consider the following mitigation strategies:
-
Optimize Concentration: Perform a thorough dose-response analysis to identify the non-toxic concentration range for your specific cell line and experimental duration.
-
Co-treatment with Antioxidants: The addition of antioxidants, such as N-acetylcysteine (NAC) or Vitamin E, to your culture medium may help mitigate cytotoxicity caused by oxidative stress.
-
Adjust Experimental Conditions: Factors like cell seeding density and serum concentration in the culture medium can influence cellular sensitivity to drugs. Optimizing these parameters may reduce non-specific cytotoxicity.
-
Control for Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is well below the toxic threshold for your cells (typically <0.1%). Always include a vehicle control in your experiments.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity observed across multiple cell lines.
This may indicate a systemic issue with the experimental setup or the compound itself.
| Possible Cause | Troubleshooting Action |
| Incorrect this compound Concentration | Verify calculations and the dilution series. Prepare fresh stock solutions. |
| Solvent Toxicity | Decrease the final solvent concentration. Run a vehicle-only control to assess solvent-induced cytotoxicity. |
| Contamination of Cell Culture | Visually inspect cultures for signs of microbial contamination. Perform mycoplasma testing. Use fresh, sterile reagents. |
| Suboptimal Culture Conditions | Ensure the incubator has correct temperature, humidity, and CO2 levels. Use fresh, pre-warmed media for cell culture. |
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
Variability between experiments can obscure the true effect of the compound.
| Possible Cause | Troubleshooting Action |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension before seeding. Use a consistent seeding density for all experiments. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Fill perimeter wells with sterile PBS or media to maintain humidity. |
| Variations in Incubation Time | Standardize the duration of cell seeding, drug treatment, and assay incubation. |
| Reagent Instability | Prepare fresh reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
Issue 3: No dose-dependent cytotoxic effect observed at high concentrations.
This could be due to assay interference or characteristics of the cell line.
| Possible Cause | Troubleshooting Action |
| Assay Interference | Some compounds can interfere with the chemistry of certain viability assays (e.g., MTT). Consider using an orthogonal assay method (e.g., LDH release, live/dead staining) to confirm results. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to the cytotoxic effects of this compound. |
| Compound Precipitation | Visually inspect the culture medium for any precipitate at high concentrations. If observed, consider using a different solvent or formulation. |
Quantitative Data Summary
The following table summarizes the limited available data on this compound's cytotoxic and non-cytotoxic concentrations in vitro. Researchers should use this as a general guide and determine the specific values for their experimental system.
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| Various Cancer Lines (Melanoma, Glioblastoma, Mesothelioma) | WST-1 | Up to 100 µM | No significant cytotoxicity | |
| RAW 264.7 (Macrophage-like) | MTT | IC50: 368.105 µg/ml | Cytotoxicity | |
| Human Leukemia Cell Lines (HL-60, K562, K562/ADM) | Not specified | Not specified | Suppression of proliferation and induction of apoptosis | |
| Human Lung Adenocarcinoma (A549) | MTT | 24 and 48 µg/ml | Anti-proliferative effect |
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the dose-dependent cytotoxicity of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Include a vehicle-only control and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Visualizations
Signaling Pathway: Potential Mechanism of High-Concentration Drug-Induced Cytotoxicity
This diagram illustrates a generalized pathway by which high concentrations of a drug can induce cytotoxicity through oxidative stress and caspase activation. While not specifically demonstrated for this compound, it represents a common mechanism for drug-induced cell death.
A generalized pathway of drug-induced cytotoxicity.
Experimental Workflow: Troubleshooting Unexpected In Vitro Cytotoxicity
This workflow provides a logical sequence of steps for researchers to follow when encountering unexpected cytotoxicity in their experiments.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Thymosin alpha1 suppresses proliferation and induces apoptosis in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Thymalfasin and Thymosin Fraction 5 for Immunomodulatory Research
For Immediate Release
This guide provides a detailed comparison of Thymalfasin (Thymosin Alpha 1) and Thymosin Fraction 5 (TF5), two thymic preparations with significant immunomodulatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical characteristics, biological activities, and the experimental methodologies used for their evaluation.
Biochemical and Physical Properties
This compound and Thymosin Fraction 5 differ significantly in their composition and purity. This compound is a single, chemically synthesized polypeptide, ensuring batch-to-batch consistency. In contrast, Thymosin Fraction 5 is a heterogeneous mixture of peptides isolated from bovine thymus, which can lead to variability in its composition and biological activity.
| Feature | This compound (Thymosin Alpha 1) | Thymosin Fraction 5 (TF5) |
| Composition | A single, 28-amino acid polypeptide.[1][2] | A heterogeneous mixture of 40-60 peptides.[3] |
| Source | Chemically synthesized, identical to human Thymosin Alpha 1.[4] | Extracted and partially purified from bovine thymus glands.[3] |
| Purity | High purity, single molecular entity. | Mixture of various polypeptides, purity can be variable. |
| Key Active Component | Thymosin Alpha 1. | Contains Thymosin Alpha 1, Thymosin Beta 4, and numerous other peptides. |
| Molecular Weight | Approximately 3,108 Da. | Varies, contains peptides with a range of molecular weights. |
Comparative Biological Activity and Efficacy
This compound, being the primary active component for T-cell modulation isolated from TF5, exhibits a significantly higher potency and a more defined mechanism of action.
| Parameter | This compound (Thymosin Alpha 1) | Thymosin Fraction 5 (TF5) |
| Relative Potency | 100 to 1,000 times more active than TF5 in vivo for restoring cell-mediated immunity. | Lower potency due to the dilution of active components in a mixture. |
| T-Cell Maturation | Promotes the differentiation and maturation of T-cell progenitors into CD4+ and CD8+ T-cells. | Induces T-cell differentiation. |
| Cytokine Production | Stimulates the production of Th1 cytokines, including IFN-γ and IL-2. | Enhances lymphokine production. |
| NK Cell Activity | Increases the cytotoxic activity of Natural Killer (NK) cells. | Information on direct NK cell activity is less specific. |
| Mechanism of Action | Interacts with Toll-like receptors (TLR2 and TLR9) on immune cells, activating downstream signaling pathways like NF-κB and JNK/p38/AP1. | The precise mechanism is complex and multifactorial due to the presence of multiple peptides. |
Experimental Protocols
To evaluate and compare the immunomodulatory effects of this compound and Thymosin Fraction 5, standardized in vitro and in vivo assays are employed. Below are detailed methodologies for key experiments.
In Vitro T-Cell Proliferation Assay
This assay quantifies the ability of each compound to induce the proliferation of lymphocytes.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in 96-well plates at a density of 2 x 10^5 cells per well in complete RPMI-1640 medium.
-
Treatment: Add varying concentrations of this compound and Thymosin Fraction 5 to the wells. Include a positive control (e.g., Phytohemagglutinin) and a negative control (media alone).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation indicator, such as BrdU or [3H]-thymidine, to each well for the final 18 hours of incubation.
-
Data Analysis: Measure the incorporation of the indicator using an appropriate plate reader. Calculate the stimulation index for each concentration and determine the EC50 value for each compound.
Cytokine Production Assay
This experiment measures the induction of key immunomodulatory cytokines.
-
Cell Culture and Treatment: Culture PBMCs as described in the T-cell proliferation assay and treat with this compound and TF5 for 48 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines such as IL-2 and IFN-γ in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
Data Analysis: Plot the cytokine concentrations against the compound concentrations to determine the dose-response relationship.
In Vivo Murine Model of Immunosuppression
This model assesses the ability of the compounds to restore immune function in an in vivo setting.
-
Immunosuppression: Induce immunosuppression in mice (e.g., BALB/c strain) through the administration of a cytotoxic agent like 5-fluorouracil (5-FU).
-
Treatment: Administer varying doses of this compound or Thymosin Fraction 5 subcutaneously for a specified period.
-
Immune Function Assessment: Evaluate the restoration of immune function through:
-
Delayed-Type Hypersensitivity (DTH) Response: Challenge the mice with an antigen and measure the footpad swelling.
-
Flow Cytometry: Analyze lymphocyte populations (CD4+, CD8+) in the spleen and lymph nodes.
-
Colony-Forming Unit-Culture (CFU-c) Assay: Assess the regeneration of hematopoietic progenitor cells in the bone marrow.
-
-
Data Analysis: Compare the results from the treated groups to the immunosuppressed control group to determine the in vivo efficacy.
Signaling Pathways and Experimental Workflows
The well-defined nature of this compound allows for a clearer understanding of its molecular signaling pathways compared to the complex mixture of Thymosin Fraction 5.
Caption: this compound signaling via TLRs.
Caption: In vitro comparison workflow.
Clinical Comparison and Applications
This compound has a more extensive and successful clinical history, with approval in over 35 countries for treating conditions like hepatitis B and C, and as an immune enhancer. Clinical trials have also explored its use in various cancers and as a vaccine adjuvant.
A phase II clinical trial directly compared Thymosin Fraction 5 and this compound in patients with advanced cancer. At the doses and schedules used, neither agent demonstrated significant antitumor activity, and sustained immune enhancement was not observed. This highlights the challenges in translating in vitro immunomodulatory effects into clinical efficacy in oncology.
Conclusion
The comparison between this compound and Thymosin Fraction 5 reveals a clear distinction in favor of this compound for research and clinical development. This compound's status as a single, pure, and synthetic molecule provides consistency and a well-defined safety profile. Its significantly higher potency and well-characterized mechanism of action through TLR signaling make it a more reliable and targeted immunomodulatory agent. In contrast, the heterogeneous and variable nature of Thymosin Fraction 5 presents challenges in reproducibility and in delineating a precise mechanism of action. For drug development professionals and researchers, this compound offers a superior platform for investigating the therapeutic potential of thymic peptides.
References
A Comparative Guide to the Efficacy of Thymalfasin and Other Thymic Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory and therapeutic efficacy of Thymalfasin (Thymosin Alpha 1) against other notable thymic peptides, including Thymopentin, Thymulin, and Thymosin Beta-4. The information is compiled from clinical and preclinical studies to support research and development decisions.
Introduction to Thymic Peptides
The thymus gland is a primary lymphoid organ essential for the maturation of T-lymphocytes (T-cells), which are critical orchestrators of the adaptive immune response.[1] The thymus produces a family of polypeptide hormones known as thymic peptides, which regulate various aspects of immune function.[2] These peptides, whether purified from animal sources or produced synthetically, have been extensively researched for their potential to restore immune function in states of immunosuppression, such as chronic infections, cancer, and immunodeficiency disorders.[3][4] This guide focuses on comparing the synthetic peptide this compound with other key thymic peptides to elucidate their distinct mechanisms and clinical applications.
Peptide Profiles and Mechanisms of Action
Thymic peptides exert their effects through diverse biological pathways. While many converge on modulating T-cell function, their specific targets and downstream effects differ significantly.
This compound (Thymosin Alpha 1)
This compound is a synthetic 28-amino acid peptide identical to the naturally occurring Thymosin Alpha 1.[5] It is a potent immunomodulator that primarily enhances T-cell mediated immunity. Its mechanism involves binding to Toll-like receptors (TLRs), specifically TLR2 and TLR9, on antigen-presenting cells like dendritic cells. This interaction triggers downstream signaling cascades, including NF-κB and JNK/P38/AP1 pathways, leading to the maturation of dendritic cells and a polarized T-helper 1 (Th1) response. This is characterized by the increased production of cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), which in turn boosts the activity of Natural Killer (NK) cells and cytotoxic T-lymphocytes.
References
- 1. ahmetozyigit.com [ahmetozyigit.com]
- 2. Frontiers | Thymus-derived hormonal and cellular control of cancer [frontiersin.org]
- 3. Thymic peptides for treatment of cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
Validating Thymalfasin's Anti-Tumor Efficacy in Syngeneic Mouse Models: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the anti-tumor effects of Thymalfasin (also known as Thymosin Alpha-1) in widely-used syngeneic mouse models of cancer. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data from peer-reviewed studies to objectively evaluate this compound's performance as a monotherapy and in combination with other agents, comparing it to alternative immunotherapies.
Executive Summary
This compound, a synthetic peptide originally isolated from the thymus gland, has demonstrated significant immunomodulatory and anti-tumor properties. In syngeneic mouse models, which utilize immunocompetent mice to study cancer immunology, this compound has been shown to inhibit tumor growth, reduce metastasis, and enhance host anti-tumor immune responses. This guide presents key quantitative data on its efficacy in Lewis Lung Carcinoma and B16 Melanoma models, details the experimental protocols used in these studies, and illustrates the underlying immunological pathways.
Performance of this compound in Syngeneic Mouse Models
This compound has been evaluated as both a monotherapy and in combination with other cancer treatments in various syngeneic mouse models. The data consistently points towards its ability to stimulate the immune system to fight cancer.
This compound Monotherapy
As a single agent, this compound has shown direct anti-tumor effects. In a B16 melanoma lung metastasis model, this compound treatment alone resulted in a 32% decrease in metastases.[1] In a separate B16 tumor growth model, this compound monotherapy led to significant decreases in tumor growth, ranging from 34% to 46%, depending on the dosage.[1]
In the Lewis Lung Carcinoma (LLC) model, this compound monotherapy demonstrated a tumor volume inhibition rate of 40.5% compared to a phosphate-buffered saline (PBS) control group.[2]
Table 1: Efficacy of this compound Monotherapy in Syngeneic Mouse Models
| Model | Metric | This compound Treatment Group | Control Group | Inhibition Rate | Reference |
| Lewis Lung Carcinoma (LLC) | Tumor Volume | 650 mm³ (average) | 1100 mm³ (average) | 40.5% | [2] |
| Lewis Lung Carcinoma (LLC) | Tumor Weight | Not Specified | Not Specified | 31.5% | Modified Thymosin Alpha 1 Distributes and Inhibits the Growth of Lung Cancer in Vivo |
| B16 Melanoma | Tumor Growth | Not Specified | Not Specified | 34-46% | [1] |
| B16 Melanoma | Lung Metastases | Not Specified | Not Specified | 32% |
This compound in Combination Therapy
The anti-tumor effects of this compound are significantly enhanced when used in combination with chemotherapy or other immunomodulators like Interleukin-2 (IL-2) and Interferon (IFN).
In a Lewis Lung Carcinoma model, a combination of this compound and IL-2 following cyclophosphamide (CY) treatment resulted in complete tumor regression in all treated mice. This combination also markedly enhanced long-term survival. Similarly, combining this compound with murine interferon alpha/beta after cyclophosphamide treatment led to a "dramatic and rapid disappearance of tumor burden" and a statistically significant increase in long-term survival in mice with Lewis Lung Carcinoma.
In a B16 melanoma model, high doses of this compound combined with cyclophosphamide and IFN alpha/beta cured an average of 23% of the animals and significantly increased the median survival time, whereas no mice were cured in any other treatment group.
Table 2: Efficacy of this compound Combination Therapy in Syngeneic Mouse Models
| Model | Combination Therapy | Metric | Result | Reference |
| Lewis Lung Carcinoma (LLC) | CY + Tα1 + IL-2 | Tumor Growth | Complete tumor regression in all mice | |
| Lewis Lung Carcinoma (LLC) | CY + Tα1 + IL-2 | Survival | Markedly enhanced long-term survival | |
| Lewis Lung Carcinoma (LLC) | CY + Tα1 + IFN α/β | Tumor Burden | Dramatic and rapid disappearance | |
| Lewis Lung Carcinoma (LLC) | CY + Tα1 + IFN α/β | Survival | Statistically significant increase in long-term survival | |
| B16 Melanoma | CY + High-Dose Tα1 + IFN α/β | Survival | 23% cure rate; significant increase in median survival time |
Immunomodulatory Effects of this compound
This compound's anti-tumor activity is primarily attributed to its ability to bolster the host's immune response.
Impact on Immune Cell Populations
Studies have shown that this compound treatment leads to a significant increase in key anti-tumor immune cells. In the B16 melanoma model, combination therapy with high-dose this compound reversed the tumor-induced reduction in CD3 and CD4-positive splenocytes and increased the percentages of CD8, B220, and IL-2R beta-positive cells to levels beyond those of non-tumor-bearing controls. This indicates a broad activation of both T and B lymphocytes.
Table 3: Effect of this compound Combination Therapy on Splenocyte Populations in B16 Melanoma Model
| Splenocyte Population | Effect of High-Dose Tα1 Combination Therapy | Reference |
| CD3+ Cells | Reversed tumor-induced reduction | |
| CD4+ Cells | Reversed tumor-induced reduction | |
| CD8+ Cells | Increased to beyond non-tumor control levels | |
| B220+ Cells | Increased to beyond non-tumor control levels | |
| IL-2Rβ+ Cells | Increased to beyond non-tumor control levels |
Cytokine Production
This compound also stimulates the production of crucial cytokines that orchestrate the anti-tumor immune response. In the LLC model, mice treated with a modified this compound showed significantly increased serum levels of IL-2 and IFN-γ compared to the standard this compound group.
Table 4: Serum Cytokine Levels in LLC-Bearing Mice After Treatment
| Cytokine | Modified Tα1 Group | Standard Tα1 Group | Reference |
| IL-2 | 154.78 ± 21.70 ng/L | 114.62 ± 25.50 ng/L | |
| IFN-γ | 214.76 ± 30.20 ng/L | 168.99 ± 30.20 ng/L |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Lewis Lung Carcinoma (LLC) Syngeneic Model (Lao et al., 2020)
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Tumor Cell Line: Lewis Lung Carcinoma (LLC) cells.
-
Tumor Inoculation: 5 × 10⁵ LLC cells were injected subcutaneously into the left forelimb of the mice.
-
Treatment Groups:
-
PBS (control)
-
This compound (Tα1) at 0.25 mg/kg
-
Modified this compound (Tα1-RGDR) at 0.31 mg/kg
-
Paclitaxel (Tax) at 10 mg/kg
-
-
Dosing Schedule: When tumor volumes reached 80–100 mm³, Tα1 and Tα1-RGDR were administered subcutaneously daily. Paclitaxel was injected every other day.
-
Endpoint Analysis: Mice were sacrificed after 11 days of administration, and tumors were excised for volume and weight measurements. Serum was collected for cytokine analysis via ELISA.
B16 Melanoma Syngeneic Model (Pica et al., 1998)
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: B16 melanoma cells.
-
Tumor Inoculation: Mice were challenged subcutaneously with B16 melanoma cells.
-
Treatment Groups:
-
Saline (control)
-
Cyclophosphamide (CY) only (200 mg/kg, day 7)
-
CY + Tα1 (200, 600, or 6000 µg/kg/day, days 10-13) + IFN α/β (30,000 I.U., day 13)
-
-
Dosing Schedule: A single intraperitoneal injection of CY was given on day 7 post-tumor inoculation. Tα1 was administered intraperitoneally for four consecutive days starting on day 10, followed by a single dose of IFN α/β on day 13.
-
Endpoint Analysis: Tumor growth was monitored, and survival was recorded. Splenocytes were collected for cytotoxicity assays and flow cytometry analysis of immune cell populations.
Visualizing this compound's Mechanism of Action
To illustrate the processes involved in this compound's anti-tumor effect, the following diagrams depict the experimental workflow and the proposed signaling pathway.
References
Thymalfasin and Checkpoint Inhibitors: A Comparative Guide for Cancer Research
An objective analysis of the synergistic potential of combining thymalfasin with immune checkpoint inhibitors in oncology, supported by the latest clinical and preclinical data.
The convergence of immunomodulatory agents with established cancer therapies is a focal point of current oncological research. This guide provides a detailed comparison of treatment regimens incorporating this compound, a synthetic thymic peptide, with immune checkpoint inhibitors (ICIs) against alternative cancer therapies. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the mechanism, efficacy, and safety of this combination approach, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams.
Synergistic Mechanism of Action
This compound (Thymosin Alpha 1) is an immunomodulatory peptide known to enhance T-cell maturation and function.[1][2] Its mechanism is centered on promoting the differentiation of T-cell precursors and augmenting the activity of CD4+ helper and CD8+ cytotoxic T-cells.[1][2] It also enhances the antigen-presenting capabilities of dendritic cells by upregulating Major Histocompatibility Complex (MHC) molecules and stimulates the production of key cytokines like IL-2 and IFN-γ, fostering a Th1-polarized immune response.[3]
Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, work by blocking inhibitory signals that tumor cells exploit to evade immune destruction. The PD-1/PD-L1 interaction suppresses T-cell activation and proliferation.
The proposed synergy stems from a dual-action mechanism: this compound increases the population and functional capacity of effector T-cells, while checkpoint inhibitors remove the brakes on these T-cells within the tumor microenvironment, allowing for a more robust and sustained anti-tumor immune response.
References
A Comparative Analysis of Thymalfasin and Interferon-alpha in Antiviral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of antiviral therapies, both Thymalfasin (Thymosin alpha 1) and Interferon-alpha (IFN-α) have been cornerstone immunomodulatory agents for decades. While both are utilized to bolster the host immune response against viral pathogens, their mechanisms of action, clinical efficacy, and safety profiles present distinct characteristics. This guide provides a comparative analysis of this compound and IFN-α in antiviral studies, with a focus on their application in chronic hepatitis B and C, and emerging evidence in other viral infections. The information is intended to be a resource for researchers, scientists, and professionals in drug development.
Mechanism of Action: A Tale of Two Immune Modulators
This compound and IFN-α, while both enhancing the immune system's ability to combat viral infections, operate through distinct signaling pathways.
This compound: This synthetic 28-amino acid peptide, identical to human thymosin alpha 1, primarily acts as an immune enhancer.[1][2][3] Its mechanism is centered on the augmentation of T-cell function.[1][4] In vitro studies have demonstrated that this compound promotes the differentiation and maturation of T-cells, leading to an increase in CD4+, CD8+, and CD3+ cells. It stimulates the production of T-helper 1 (Th1) cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are crucial for cell-mediated immunity against intracellular pathogens. Furthermore, this compound can activate natural killer (NK) cell-mediated cytotoxicity and upregulate the expression of Toll-like receptors (TLRs), such as TLR2 and TLR9, on dendritic cells, further bridging the innate and adaptive immune responses.
Interferon-alpha: As a member of the type I interferon family, IFN-α exhibits both direct antiviral and immunomodulatory effects. Its antiviral action is initiated by binding to the type I interferon receptor (IFNAR) on the cell surface. This binding triggers the JAK-STAT signaling pathway, leading to the phosphorylation of STAT1 and STAT2 proteins. The activated STAT proteins form a complex that translocates to the nucleus and induces the expression of hundreds of interferon-stimulated genes (ISGs). These ISGs encode proteins that inhibit various stages of the viral life cycle, including viral entry, replication, and assembly. IFN-α also enhances the immune response by upregulating the expression of Major Histocompatibility Complex (MHC) class I molecules, which improves the presentation of viral antigens to cytotoxic T lymphocytes (CTLs). Additionally, it activates NK cells, dendritic cells, and macrophages.
Signaling Pathway Diagrams
Caption: this compound Signaling Pathway.
Caption: Interferon-alpha Signaling Pathway.
Comparative Efficacy in Antiviral Therapy
The clinical application of this compound and IFN-α, both as monotherapies and in combination, has been extensively studied, particularly in the context of chronic viral hepatitis.
Chronic Hepatitis B (CHB)
Several randomized controlled trials have compared the efficacy of this compound and IFN-α in patients with chronic hepatitis B. A meta-analysis of such trials concluded that a six-month course of this compound therapy was safe and effective in inhibiting HBV replication in patients with HBeAg-negative chronic hepatitis B. At the six-month follow-up, this compound showed significantly greater suppression of viral replication and normalization of alanine transaminase (ALT) levels compared to IFN-α. However, IFN-α was more likely to induce a complete response at the end of treatment. Another study found that this compound was better tolerated and seemed to induce a more gradual and sustained normalization of ALT and loss of HBV DNA compared to IFN-α.
| Outcome | This compound | Interferon-alpha | Reference |
| End of Treatment Response (HBV DNA loss & ALT normalization) | 29.4% - 30.8% | 43.8% - 46.7% | |
| End of Follow-up Response (HBV DNA loss & ALT normalization) | 41.2% - 48.3% | 23.3% - 27.3% | |
| Sustained Virological Response (Follow-up) | Significantly higher | Lower | |
| ALT Normalization (Follow-up) | Significantly higher | Lower |
Table 1: Comparative Efficacy of this compound and IFN-α Monotherapy in Chronic Hepatitis B.
Chronic Hepatitis C (CHC)
In the treatment of chronic hepatitis C, IFN-α, particularly in combination with ribavirin, has been a standard of care. However, a significant number of patients do not achieve a sustained virological response (SVR). Studies have explored the addition of this compound to IFN-α-based regimens. A randomized, placebo-controlled, double-blind trial showed that the combination of this compound and IFN-α resulted in a higher end-of-treatment biochemical and virological response compared to IFN-α alone. Another open-label trial of combination therapy with this compound and lymphoblastoid IFN in patients with chronic hepatitis C, including those who had failed previous IFN therapy, reported a sustained response rate of 40%. For patients who are non-responders to standard IFN-α and ribavirin therapy, the addition of this compound in a triple regimen has shown potential benefits.
| Treatment Regimen | Patient Population | Sustained Virological Response (SVR) | Reference |
| This compound + IFN-α | Treatment-naive CHC | 14.2% | |
| IFN-α alone | Treatment-naive CHC | 8.1% | |
| This compound + Lymphoblastoid IFN | Treatment-naive & experienced CHC | 40% | |
| This compound + Peg-IFN + Ribavirin | Non-responders to IFN/Ribavirin | 21.1% |
Table 2: Efficacy of this compound in Combination with IFN-α-based Therapies for Chronic Hepatitis C.
Other Viral Infections
-
HIV: In HIV-infected individuals, this compound has been investigated for its potential to restore immune function. Some studies suggest that in combination with antiretroviral therapy (ART) and IFN-α, this compound may lead to an increase in CD4+ T-cell counts. However, its precise role in the management of HIV remains to be fully elucidated. IFN-α has also been studied in HIV, with some subtypes like IFN-α14 showing potent anti-HIV-1 activity in preclinical models.
-
COVID-19: The immunomodulatory properties of both drugs have led to their investigation in the context of COVID-19. Some studies have suggested that this compound may increase lymphocyte counts and potentially reduce mortality in critically ill patients. However, other research has associated its use with an increased non-recovery rate, particularly in severe cases. The efficacy of IFN-α in COVID-19 is also a subject of ongoing research, with mixed results from clinical trials.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized workflows for typical clinical trials comparing this compound and IFN-α.
Caption: Generalized Experimental Workflow for a CHB Clinical Trial.
Safety and Tolerability
A significant differentiator between this compound and IFN-α is their side-effect profile. This compound is generally well-tolerated, with the most common adverse event being local discomfort at the injection site. In contrast, IFN-α therapy is often associated with a range of side effects, including flu-like symptoms, fatigue, irritability, headache, and leucocytopenia. These adverse events can be dose-limiting and may impact patient compliance.
Conclusion
This compound and Interferon-alpha represent two distinct yet valuable immunomodulatory approaches to antiviral therapy. IFN-α exerts a potent, direct antiviral effect through the induction of an "antiviral state" in cells, but its clinical utility can be hampered by a significant side-effect profile. This compound, on the other hand, offers a more nuanced immunomodulatory effect, primarily by enhancing T-cell responses, and is characterized by its excellent safety profile.
In chronic hepatitis B, this compound appears to offer a more sustained long-term response and better tolerability, making it a viable alternative to IFN-α. In chronic hepatitis C, this compound has shown promise as an adjunctive therapy to IFN-α-based regimens, particularly in difficult-to-treat patient populations. The roles of both agents in other viral infections, such as HIV and COVID-19, are still under active investigation and require further well-controlled clinical trials to define their therapeutic potential. For researchers and drug developers, the comparative study of these two agents underscores the importance of targeting different facets of the immune response to achieve optimal antiviral efficacy and patient outcomes. Future research may focus on personalizing therapy based on host immune status and viral characteristics, potentially involving the synergistic use of these and other immunomodulatory agents.
References
Evaluating the Synergistic Effects of Thymalfasin and IL-2 on T-cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Thymalfasin and Interleukin-2 (IL-2), individually and in combination, on the proliferation of T-lymphocytes. The information presented herein is supported by experimental findings and is intended to inform research and development in immunology and drug discovery.
Introduction
This compound (also known as Thymosin alpha 1) is a synthetic 28-amino acid peptide with immunomodulatory properties. It has been shown to enhance T-cell maturation, differentiation, and subsequent immune responses. Interleukin-2 is a well-characterized cytokine that plays a crucial role in the proliferation and differentiation of T-cells. The potential for a synergistic interaction between these two agents is of significant interest for therapeutic applications where a robust T-cell response is desired. This guide evaluates the evidence for such synergy and provides detailed experimental protocols for its investigation.
Data Presentation: Comparative Effects on T-cell Proliferation
The following table summarizes the expected outcomes based on the available literature, illustrating the anticipated synergistic effect on T-cell proliferation.
| Treatment Group | Key Findings | Anticipated Proliferation Rate (Illustrative) |
| Control (Unstimulated T-cells) | Baseline proliferation. | 1x |
| This compound alone | Modest induction of T-cell activation and cytokine production, including IL-2. May lead to a slight increase in proliferation[3]. | 1.5x - 2x |
| IL-2 alone | Potent induction of T-cell proliferation in activated T-cells. | 5x - 8x |
| This compound + IL-2 | Significant enhancement of IL-2-induced T-cell proliferation and cytotoxic activity. Evidence of a synergistic, rather than merely additive, effect[1][4]. | >10x |
Note: The proliferation rates are illustrative and would need to be confirmed by direct experimental comparison.
Signaling Pathways
The synergistic effect of this compound and IL-2 on T-cell proliferation can be attributed to their distinct yet complementary signaling pathways that converge to promote cell cycle progression and survival.
This compound Signaling Pathway
This compound is understood to act upstream of IL-2 signaling. It promotes the maturation and activation of T-cells, in part by stimulating the production of Th1 cytokines, including IL-2 itself. It is also reported to upregulate the expression of the high-affinity IL-2 receptor (CD25) on T-cells. One proposed mechanism involves the activation of Toll-like receptors (TLRs), which can lead to the activation of downstream transcription factors such as NF-κB, crucial for T-cell activation and cytokine gene expression.
IL-2 Signaling Pathway
IL-2 binding to its receptor (IL-2R) on activated T-cells triggers three principal downstream signaling cascades: the JAK-STAT pathway, the PI3K-Akt pathway, and the MAPK pathway. The JAK-STAT pathway, particularly the activation of STAT5, is central to T-cell proliferation. The PI3K-Akt pathway promotes cell survival and metabolic activity, while the MAPK pathway also contributes to cell proliferation and differentiation.
Experimental Protocols
To evaluate the synergistic effects of this compound and IL-2 on T-cell proliferation, a robust in vitro assay is required. The following protocols for a Carboxyfluorescein succinimidyl ester (CFSE) proliferation assay and a cytotoxicity assay are provided as examples.
Experimental Workflow: T-cell Proliferation Assay (CFSE)
Detailed Methodologies
1. T-Cell Isolation and CFSE Labeling:
-
Objective: To isolate primary T-cells and label them with a proliferation-tracking dye.
-
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify T-cells from PBMCs using a pan T-cell isolation kit (negative selection) via magnetic-activated cell sorting (MACS).
-
Resuspend purified T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of complete RPMI-1640 medium supplemented with 10% FBS.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
2. T-Cell Activation and Culture:
-
Objective: To activate the T-cells and culture them with the experimental agents.
-
Procedure:
-
Resuspend CFSE-labeled T-cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well U-bottom plate at a density of 1 x 10^5 cells/well.
-
Activate the T-cells by adding anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.
-
Add the respective treatments to the wells:
-
Control: Vehicle (e.g., PBS).
-
This compound: A range of concentrations (e.g., 10-1000 ng/mL).
-
IL-2: A range of concentrations (e.g., 10-100 U/mL).
-
This compound + IL-2: Combinations of the above concentrations.
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3 to 5 days.
-
3. Flow Cytometry Analysis:
-
Objective: To quantify T-cell proliferation by measuring the dilution of CFSE.
-
Procedure:
-
Harvest the cells from each well.
-
Stain the cells with fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye (e.g., 7-AAD or propidium iodide).
-
Acquire the samples on a flow cytometer.
-
Gate on live, single T-cells and analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Calculate proliferation metrics such as the percentage of divided cells, the division index (average number of divisions for all cells), and the proliferation index (average number of divisions for responding cells).
-
4. Cytotoxicity Assay (as a complementary experiment):
-
Objective: To assess the functional consequence of enhanced T-cell proliferation.
-
Procedure:
-
Co-culture the treated T-cells (effector cells) with a labeled target cell line (e.g., a tumor cell line) at various effector-to-target ratios.
-
After a 4-hour incubation, measure target cell lysis using a standard chromium-51 release assay or a non-radioactive equivalent (e.g., LDH release assay or flow cytometry-based killing assay).
-
Conclusion
The available evidence strongly suggests that this compound and IL-2 act synergistically to enhance T-cell proliferation and effector function. This synergy is likely mediated by the upstream immunomodulatory effects of this compound, which primes T-cells to respond more robustly to the potent proliferative signals of IL-2. For researchers and drug developers, the combination of this compound and IL-2 represents a promising strategy for augmenting T-cell-mediated immunity in various therapeutic contexts. The provided experimental protocols offer a framework for the detailed investigation of this synergistic interaction.
References
- 1. Thymosin alpha 1 potentiates interleukin 2-induced cytotoxic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IRX-2 and thymosin alpha1 (Zadaxin) increase T lymphocytes in T lymphocytopenic mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy with thymosin alpha 1 potentiates the anti-tumor activity of interleukin-2 with cyclophosphamide in the treatment of the Lewis lung carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Commercial Thymalfasin Sources for Research Applications
For researchers, scientists, and drug development professionals, the selection of a high-quality, reliable source of Thymalfasin is critical for ensuring the validity and reproducibility of experimental results. This guide provides a side-by-side comparison of commercially available this compound, focusing on key quality attributes such as purity, biological activity, and impurity profiles. The information presented is based on publicly available data and is intended to assist in making an informed decision when procuring this immunomodulatory peptide.
This compound, a synthetic 28-amino acid peptide identical to human thymosin alpha 1, is a potent modulator of the immune system. Its primary mechanism of action involves the enhancement of T-cell maturation and function, leading to a bolstered cell-mediated immune response. This activity has made it a subject of intense research and clinical investigation for a variety of conditions, including viral infections, cancers, and immunodeficiencies. Given its therapeutic potential, the quality and performance of commercially sourced this compound are of paramount importance.
Quantitative Comparison of Commercial this compound
| Supplier | Product Name | Purity (HPLC) | Identity Confirmation | Other Information |
| Kensington Labs | Thymosin Alpha-1 5mg | 99.35%[1] | Not Specified in CoA | Quantity: 5.66mg/vial[1] |
| Peptides Lab UK | Thymosin Alpha-1 | Validated by HPLC and MS | Mass Spectrometry | CoA available for each batch via third-party verification[2] |
| Peptide Sciences | Thymosin Alpha-1 3mg | >99% | Not Specified | USA Made |
| MedchemExpress | This compound | 98.13% | Not Specified | - |
Understanding the Mechanism: this compound Signaling Pathway
This compound exerts its immunomodulatory effects by interacting with specific cellular receptors and activating downstream signaling cascades. A key pathway involves the binding of this compound to Toll-like receptors (TLRs) on antigen-presenting cells (APCs) such as dendritic cells. This interaction triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of various pro-inflammatory and immunomodulatory cytokines.
Caption: Simplified signaling pathway of this compound.
Experimental Protocols for Quality Assessment
To ensure the quality and performance of this compound from a commercial source, a series of analytical and biological assays should be performed. The following are detailed methodologies for key experiments.
Purity and Identity Analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
Objective: To determine the purity of the this compound peptide and confirm its molecular weight.
Protocol:
-
Sample Preparation: Reconstitute the lyophilized this compound in sterile, deionized water to a concentration of 1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Procedure: Inject 20 µL of the prepared sample into the HPLC system.
-
Data Analysis: Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
-
Mass Spectrometry:
-
Couple the HPLC system to an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire mass spectra of the main peak to confirm the molecular weight of this compound (approximately 3108.3 g/mol ).
-
In Vitro Biological Activity: T-Cell Proliferation Assay
Objective: To assess the biological activity of this compound by measuring its ability to induce T-cell proliferation.
Protocol:
-
Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Assay Setup:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL) from the different commercial sources to the wells.
-
Include a positive control (e.g., Phytohemagglutinin) and a negative control (medium only).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
Add a proliferation indicator dye (e.g., CFSE before stimulation or MTT/WST-1 after incubation) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Plot the proliferation rate against the this compound concentration to determine the effective concentration 50 (EC50) for each source.
Experimental Workflow for Comparing Commercial Sources
A systematic workflow is essential for an unbiased comparison of different this compound sources. The following diagram outlines a logical approach to this process.
Caption: A logical workflow for comparing commercial this compound.
Conclusion
The selection of a commercial source for this compound should be guided by objective data. While this guide provides a starting point by compiling available information, researchers are strongly advised to perform their own in-house validation of any selected product. Requesting batch-specific Certificates of Analysis that include quantitative data on purity, identity, biological activity, and endotoxin levels is a critical step in this process. By following a rigorous evaluation workflow, researchers can ensure the quality and consistency of their this compound supply, leading to more reliable and reproducible scientific outcomes.
References
Unveiling the Immunomodulatory Mechanisms of Thymalfasin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the published findings on the mechanism of action of Thymalfasin (Thymosin Alpha 1). The information is compiled from various scientific publications to assist researchers in replicating and expanding upon these findings. We will delve into its effects on immune cells, the signaling pathways it triggers, and how it compares to other immunomodulators.
Core Mechanism of Action: Augmentation of T-Cell Function
This compound, a synthetic 28-amino acid peptide identical to the naturally occurring Thymosin Alpha 1, is a potent immunomodulator. Its primary mechanism revolves around the enhancement of T-cell function, a critical component of the adaptive immune system. In vitro studies have consistently demonstrated that this compound promotes the differentiation, maturation, and activation of T-cells. This includes an increase in the populations of CD4+ (helper), CD8+ (cytotoxic), and CD3+ T-cells.
Impact on T-Cell Subsets and Function:
| Parameter | Effect of this compound | Supporting Evidence |
| T-Cell Maturation | Promotes the differentiation of pluripotent stem cells into thymocytes and the maturation of thymocytes into activated T-cells. | In vitro assays have shown increased numbers of mature T-cell markers (CD3+, CD4+, CD8+). |
| T-Cell Proliferation | While some studies suggest a direct effect on proliferation, others indicate it primarily enhances the response to mitogens or antigens. | One study reported no significant effect on T-lymphocyte proliferation in vitro. |
| Cytokine Production | Stimulates the production of key Th1-type cytokines. | Increased production of Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and IL-3 has been observed. |
| Receptor Expression | Upregulates the expression of the IL-2 receptor. | This enhances the sensitivity of T-cells to IL-2, a critical growth factor for lymphocytes. |
| Natural Killer (NK) Cell Activity | Increases the cytotoxic activity of NK cells. | This contributes to the body's ability to eliminate virally infected and malignant cells. |
| Apoptosis | Antagonizes dexamethasone-induced apoptosis of thymocytes. | This suggests a protective effect on developing T-cells. |
Signaling Pathways Activated by this compound
Recent research has shed light on the molecular pathways that mediate this compound's immunomodulatory effects. A key aspect of its mechanism is the interaction with Toll-like receptors (TLRs), which are crucial for initiating innate immune responses.
Toll-Like Receptor (TLR) Engagement:
This compound has been shown to act as an agonist for TLR2 and TLR9 on antigen-presenting cells (APCs) like dendritic cells. This interaction triggers a downstream signaling cascade that ultimately leads to a T-helper 1 (Th1) polarized immune response.
Below is a diagram illustrating the initial steps of this compound-induced signaling.
Caption: this compound binding to TLR2/TLR9 on an APC.
Activation of NF-κB and MAPK Pathways:
The engagement of TLRs by this compound leads to the activation of critical intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of a wide range of genes involved in inflammation and immunity.
The following diagram outlines the general workflow for investigating the activation of these pathways.
Caption: Workflow for analyzing NF-κB and MAPK activation.
Experimental Protocols for Replicating Key Findings
To facilitate the replication of published data, this section provides detailed methodologies for key experiments.
T-Cell Proliferation Assay
This protocol is a standard method to assess the effect of this compound on the proliferation of peripheral blood mononuclear cells (PBMCs).
Objective: To determine the dose-dependent effect of this compound on T-cell proliferation.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (lyophilized)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (as a positive control for T-cell activation)
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)
-
96-well flat-bottom microplates
-
Liquid scintillation counter or microplate reader
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with RPMI 1640 medium and resuspend them to a final concentration of 1 x 10⁶ cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI medium (e.g., ranging from 0.1 to 100 µg/mL).
-
Add 100 µL of the this compound dilutions, medium alone (negative control), or a T-cell mitogen (positive control) to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
For the final 18 hours of incubation, add 1 µCi of [³H]-Thymidine to each well (or follow the manufacturer's protocol for non-radioactive assays).
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index (CPM of treated cells / CPM of untreated cells).
Cytokine Production Assay (ELISA)
This protocol outlines the measurement of cytokine secretion from immune cells following this compound treatment.
Objective: To quantify the production of IFN-γ and IL-2 by PBMCs in response to this compound.
Materials:
-
PBMCs isolated as described in the T-cell proliferation assay.
-
Complete RPMI 1640 medium.
-
This compound.
-
PHA or anti-CD3/CD28 beads.
-
Human IFN-γ and IL-2 ELISA kits.
-
96-well microplates.
Procedure:
-
Follow steps 1-5 of the T-cell proliferation assay protocol.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the cell-free supernatants.
-
Perform the ELISA for IFN-γ and IL-2 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided cytokine standards and determine the concentration of IFN-γ and IL-2 in the samples.
Comparison with Other Immunomodulators
While this compound shares some mechanistic similarities with other immunomodulators like Interferon-alpha (IFN-α) and Interleukin-2 (IL-2), there are key differences in their signaling pathways and biological effects.
This compound vs. Interferon-alpha (IFN-α)
| Feature | This compound | Interferon-alpha (IFN-α) |
| Primary Receptor | Toll-like Receptors (TLR2, TLR9) | Interferon-alpha/beta receptor (IFNAR) |
| Signaling Pathway | MyD88-dependent pathway leading to NF-κB and MAPK activation. | JAK-STAT pathway (JAK1, TYK2, STAT1, STAT2). |
| Primary Cellular Target | T-cells, Dendritic Cells | Broad range of cells, including immune and non-immune cells. |
| Key Biological Effects | Enhances T-cell maturation and function, promotes Th1 cytokine production. | Potent antiviral, antiproliferative, and immunomodulatory effects. |
The distinct signaling pathways of this compound and IFN-α are visualized below.
Safety Operating Guide
Proper Disposal Procedures for Thymalfasin: A Guide for Laboratory Professionals
The proper disposal of Thymalfasin, a synthetic polypeptide, is a critical aspect of laboratory safety and environmental responsibility. Due to the biological activity of peptides, they must be handled as potentially hazardous materials to prevent unintended environmental release or exposure.[1] This guide provides a procedural framework for the safe management and disposal of this compound waste generated in a research setting.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1][2] All handling of this compound, especially in its lyophilized (powder) form, should occur in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
Step 1: Identify and Segregate this compound Waste
Proper waste segregation is the foundation of a safe disposal plan. At the point of generation, separate this compound waste into distinct categories. Never mix peptide waste with regular trash or dispose of it down the drain.[2]
-
Solid Waste: Includes contaminated consumables such as pipette tips, vials, gloves, bench paper, and weighing papers.
-
Liquid Waste: Encompasses unused or expired reconstituted this compound solutions, contaminated buffers, and solvents (e.g., DMSO, acetonitrile) used to dissolve the peptide.
-
Sharps Waste: Consists of any contaminated needles or syringes used for reconstitution or administration.
Step 2: Package Waste in Designated Containers
Use dedicated, leak-proof containers for each waste stream. The containers must be compatible with the chemical nature of the waste. High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid peptide waste.
-
Ensure all containers are kept securely closed except when adding waste.
-
Do not overfill containers; a headspace of at least 10% is recommended to allow for expansion and prevent spills.
Step 3: Label Containers Clearly and Accurately
Proper labeling is a critical regulatory requirement. Each waste container must be clearly marked with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound Waste " (avoid abbreviations)
-
The primary hazards associated with the contents (e.g., "Chemical Waste," "Biohazardous Waste" if applicable).
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
Step 4: Store Waste Securely
Store sealed and labeled waste containers in a designated, secure area within the laboratory, away from general traffic. This location, often referred to as a Satellite Accumulation Area (SAA), must be under the control of the laboratory personnel. Store incompatible waste types separately to prevent dangerous chemical reactions.
Step 5: Arrange for Final Disposal
The final disposal of this compound waste must be handled by trained professionals through your institution's EHS office or a licensed hazardous waste contractor.
-
Once a waste container is approximately 90% full or has reached the maximum accumulation time allowed by your institution (e.g., 90 days), schedule a waste pickup with your EHS office.
-
Incineration at a licensed facility is the recommended and most thorough method for the destruction of peptide-based pharmaceutical waste, ensuring the complete breakdown of the active molecule.
Summary of this compound Waste Management
| Waste Type | Container | Labeling Requirements | Primary Disposal Method |
| Solid Waste (Vials, gloves, pipette tips, etc.) | Dedicated, leak-proof, sealed container (e.g., HDPE) | "Hazardous Waste," "this compound Waste," Accumulation Date, Lab Info | Collection by EHS for Incineration |
| Liquid Waste (Unused solutions, buffers) | Dedicated, leak-proof, sealed container (e.g., HDPE) | "Hazardous Waste," "this compound Waste," Solvent Composition, Accumulation Date, Lab Info | Collection by EHS for Incineration |
| Sharps Waste (Needles, syringes) | Puncture-resistant, designated sharps container | "Sharps Waste," "Biohazard" symbol (if applicable), Lab Info | Collection by EHS for specialized treatment and disposal (often incineration) |
Experimental Protocols and Decontamination
Specific experimental protocols for the chemical neutralization or deactivation of this compound are not publicly available. Therefore, attempting to chemically treat the waste in the lab is not recommended without a validated procedure.
-
Biohazardous Considerations: If this compound was used in conjunction with biological materials (e.g., cell cultures, animal models), the waste must be managed as biohazardous chemical waste. This may require an initial decontamination step, such as autoclaving, before being collected for final incineration. However, while autoclaving can sterilize the waste, it does not guarantee the chemical degradation of the peptide. Always consult your institution's biosafety office for specific guidance.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a research environment.
Caption: Workflow for the proper segregation, storage, and disposal of this compound waste.
References
Essential Safety and Handling Protocols for Thymalfasin in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Thymalfasin.
This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for this compound. While this compound is not classified as a hazardous substance, adherence to good laboratory practices is paramount to ensure a safe research environment.
Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS) for this compound (also known as Thymosin α1), the substance is not classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] Consequently, specific personal protective equipment is not mandated. However, for a laboratory environment, standard safety protocols are strongly recommended to protect researchers and maintain experimental integrity.
The following table summarizes the recommended PPE for handling this compound, distinguishing between the official requirements per the SDS and standard good laboratory practice (GLP).
| PPE Component | SDS Requirement | Recommended Standard Laboratory Practice | Rationale for Standard Practice |
| Eye Protection | Not Required | Safety glasses with side shields | Protects eyes from potential splashes or airborne particles of the lyophilized powder during handling. |
| Hand Protection | Not Required | Nitrile gloves | Prevents direct skin contact and potential contamination of the product or experiment. |
| Body Protection | Not Required | Laboratory coat | Protects clothing and skin from potential spills. |
| Respiratory Protection | Not Required | Not generally required | Recommended if handling large quantities of lyophilized powder that could become airborne, or if the user has a particular sensitivity. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural guidance for the safe handling of this compound from receipt to use in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and dark place. For long-term storage of the lyophilized powder, a temperature of -20°C is recommended.
-
Label the storage location clearly.
2. Preparation for Use (Reconstitution):
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation, which can affect the stability of the peptide.
-
Work in a clean, designated area.
-
Don the recommended PPE: laboratory coat, safety glasses, and nitrile gloves.
-
To reconstitute, use a sterile, appropriate solvent as specified in the experimental protocol. Peptides are often dissolved in sterile distilled water or a dilute acid solution.
-
Avoid shaking the vial vigorously; instead, gently swirl or vortex to dissolve the peptide.
3. Handling of this compound Solutions:
-
Clearly label all solutions with the name of the peptide, concentration, solvent, and date of preparation.
-
When not in use, store peptide solutions appropriately. For short-term storage, refrigeration at 2-8°C is often suitable. For longer-term storage, it is advisable to aliquot the solution into smaller volumes and freeze at -20°C or below to avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. Even though this compound is not classified as hazardous, it should be disposed of responsibly.
1. Liquid Waste (this compound Solutions):
-
For non-hazardous, water-soluble substances like this compound solutions, disposal down the sanitary sewer with copious amounts of water is often permissible, provided it complies with local regulations. Always check with your institution's Environmental Health & Safety (EHS) department for specific guidelines.
-
Do not dispose of large quantities at once.
2. Solid Waste:
-
Empty Vials: Empty this compound vials should be rinsed with a suitable solvent (e.g., water) before disposal. The rinsate can be disposed of as liquid waste. The rinsed, empty container can then typically be disposed of in the regular laboratory glass waste or trash, after defacing the label.
-
Contaminated PPE: Used gloves, pipette tips, and other disposables that have come into contact with this compound should be collected in a designated laboratory waste container and disposed of according to your institution's policies for non-hazardous solid waste.
Visualizing Laboratory Workflows
To further clarify the operational procedures, the following diagrams illustrate the handling workflow and a decision-making process for PPE selection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
